VinblastineSulfateUsp28
説明
BenchChem offers high-quality VinblastineSulfateUsp28 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VinblastineSulfateUsp28 including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
143-67-5 |
|---|---|
分子式 |
C92H152N30O20S |
分子量 |
2030.478 |
InChI |
InChI=1S/C92H152N30O20S/c1-54(2)41-66(118-84(135)63(116-85(136)64(24-26-71(94)123)112-76(128)22-14-20-74(126)98-8)19-12-13-32-106-75(127)21-15-23-77(129)122-92(52-104-39-36-101-33-29-93)50-102-37-34-99-30-16-31-100-35-38-103-51-92)83(134)108-48-78(130)114-70(45-73(96)125)90(141)117-65(25-27-72(95)124)86(137)120-68(43-58-46-107-61-18-11-10-17-60(58)61)87(138)111-57(7)82(133)121-80(56(5)6)91(142)109-49-79(131)113-69(44-59-47-105-53-110-59)89(140)119-67(42-55(3)4)88(139)115-62(81(97)132)28-40-143-9/h10-11,16-18,29-30,46-47,53-57,62-70,80,93,99-104,107H,12-15,19-28,31-45,48-52H2,1-9H3,(H2,94,123)(H2,95,124)(H2,96,125)(H2,97,132)(H,98,126)(H,105,110)(H,106,127)(H,108,134)(H,109,142)(H,111,138)(H,112,128)(H,113,131)(H,114,130)(H,115,139)(H,116,136)(H,117,141)(H,118,135)(H,119,140)(H,120,137)(H,121,133)(H,122,129)/b30-16-,93-29?/t57-,62?,63-,64?,65-,66?,67-,68?,69?,70?,80?,92+/m0/s1 |
InChIキー |
XWYZJXUKRHFKNB-CETWNXQSSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)NC4(CNCCNCC=CNCCNC4)CNCCNCC=N)NC(=O)C(CCC(=O)N)NC(=O)CCCC(=O)NC |
同義語 |
VinblastineSulfateUsp28 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Mechanism of Vinblastine Sulfate on Microtubule Dynamics
Abstract
Vinblastine, a cornerstone of chemotherapy for decades, exerts its potent anti-neoplastic effects by targeting the fundamental building blocks of the cellular skeleton: microtubules. This technical guide provides a comprehensive exploration of the molecular mechanisms through which Vinblastine Sulfate, conforming to United States Pharmacopeia (USP) standards, disrupts microtubule structure and function. We will dissect its specific binding interactions with tubulin, detail the highly concentration-dependent effects on microtubule dynamic instability, and trace the downstream cellular consequences from mitotic arrest to apoptosis. This document is intended for researchers, drug development professionals, and scientists, offering not only a deep mechanistic understanding but also field-proven experimental protocols to investigate these interactions. By grounding our discussion in authoritative literature and providing self-validating methodologies, this guide serves as a robust resource for those working to understand and exploit microtubule dynamics as a therapeutic target.
Introduction: The Target and the Toxin
Vinblastine Sulfate: A Clinically Vital Vinca Alkaloid
Vinblastine is a naturally occurring dimeric alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus.[1][2] As a member of the vinca alkaloid class of drugs, it is a powerful anti-mitotic agent used in the treatment of various cancers, including lymphomas, testicular cancer, and breast cancer.[1][2] The clinically administered form, Vinblastine Sulfate, is standardized by pharmacopeias such as the USP to ensure its identity, strength, quality, and purity.[3][4] This standardization is critical for reproducible clinical outcomes and research findings. The compound's efficacy stems from its ability to interfere with cell division, a process that is particularly rampant in cancer cells.[1][5]
Microtubules: The Dynamic Engine of Mitosis
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers arranged head-to-tail into protofilaments, which in turn associate laterally to form a hollow tube.[1][5] They are not static structures but are defined by a remarkable behavior known as dynamic instability .[6] This process involves stochastic switching between phases of slow polymerization (growth) and rapid depolymerization (shortening), punctuated by "catastrophe" (the switch from growth to shortening) and "rescue" (the switch from shortening to growth). This dynamic turnover is critical for numerous cellular functions, most notably the formation and function of the mitotic spindle, the intricate machinery responsible for segregating chromosomes during cell division.[1][6] The exquisite regulation of microtubule dynamics is therefore a critical control point for cell proliferation, making it an ideal target for anti-cancer therapeutics.
The Core Mechanism: A Wedge in the Works
The primary molecular mechanism of Vinblastine is its direct interaction with tubulin.[1][5] This interaction is nuanced, leading to a cascade of events that ultimately cripple the microtubule network.
Binding Site Specificity: The Vinca Domain
Vinblastine binds with high affinity to β-tubulin at a specific site known as the "Vinca domain," located at or near the GTP-binding site.[5][7][8] Crucially, this binding site is positioned at the interface between two tubulin heterodimers within the microtubule lattice.[9] X-ray crystallography studies have revealed that Vinblastine inserts itself like a molecular wedge at this inter-dimer interface.[9] This physical obstruction interferes with the precise longitudinal alignment of tubulin dimers required for proper microtubule elongation and lattice integrity.[9] This binding is a ligand-mediated process, where the binding of a single vinblastine molecule can facilitate the self-association of tubulin dimers.[10]
Caption: Vinblastine binding at the inter-dimer tubulin interface.
High-Concentration Effect: Self-Association and Paracrystal Formation
At higher, supra-therapeutic concentrations (in the micromolar range), the binding of Vinblastine promotes the self-association of tubulin dimers into non-functional aggregates.[10] Instead of forming microtubules, the Vinblastine-tubulin complexes assemble into tightly packed paracrystalline arrays.[2][11] This sequestration of soluble tubulin further contributes to the net depolymerization of existing microtubules by shifting the equilibrium away from polymerization. The formation of these paracrystals is a hallmark of high-dose vinca alkaloid treatment in cell culture.[2][11]
The Crux of the Matter: Concentration-Dependent Effects on Dynamics
The most clinically relevant actions of Vinblastine occur at low nanomolar concentrations and involve a more subtle, yet profoundly disruptive, effect on microtubule dynamics rather than wholesale depolymerization.[6][12][13]
Low Concentrations (≤ 64 nM): Kinetic Stabilization
At low concentrations, Vinblastine acts as a potent suppressor of microtubule dynamic instability.[12][14] It does not cause a significant decrease in the total microtubule polymer mass but instead "kinetically stabilizes" or "caps" the microtubule ends.[12][15][16] This stabilization is paradoxical, as Vinblastine is broadly classified as a microtubule-destabilizing agent. The key is that it poisons dynamics, rendering the microtubules inert and unable to perform their functions.[13][14]
This kinetic stabilization is characterized by several key changes to the parameters of dynamic instability:
-
Suppression of Growth and Shortening Rates: Both the speed of polymerization and depolymerization are significantly reduced.[12][17]
-
Decreased Catastrophe Frequency: The frequency of switching from a growth or paused state to a shortening state is lowered.[12][17]
-
Increased Time in Pause: Microtubules spend a significantly greater amount of time in a "paused" state, where no growth or shortening can be detected.[12][17]
The overall result is a dramatic reduction in microtubule "dynamicity," a measure of the total tubulin subunit exchange at the microtubule end.[12] At a concentration of just 32 nM, Vinblastine can reduce dynamicity by 75%.[12][14]
| Parameter | Control | Vinblastine (32 nM) | Effect | Source |
| Growth Rate | High | Suppressed | ↓ | [12] |
| Shortening Rate | High | Suppressed | ↓ | [12] |
| Catastrophe Freq. | High | Decreased | ↓ | [12][18] |
| Rescue Freq. | Normal | Increased | ↑ | [18] |
| Time in Pause | Low | Increased | ↑ | [12][17] |
| Dynamicity | High | Reduced by ~75% | ↓↓↓ | [12][14] |
High Concentrations (>100 nM): Net Depolymerization
As the concentration of Vinblastine increases into the high nanomolar and micromolar range, its effects shift from primarily suppressing dynamics to causing net microtubule depolymerization.[6][13] At these concentrations, the drug binds to a greater number of sites along the microtubule lattice, disrupting lateral protofilament interactions and promoting the disassembly of the microtubule structure.[8]
Caption: Cellular pathway from microtubule disruption to apoptosis.
Methodologies for Mechanistic Investigation
To rigorously study the effects of Vinblastine, a combination of in vitro and cell-based assays is essential. The following protocols are designed to be self-validating and provide a clear causal link between drug action and observed effect.
Protocol 1: In Vitro Tubulin Polymerization Assay
-
Causality & Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. It is the most direct way to confirm that Vinblastine's primary target is tubulin assembly. The polymerization of tubulin into microtubules increases the turbidity (light scattering) of the solution, which can be measured spectrophotometrically over time. [19][20]An inhibitor like Vinblastine will suppress the rate and extent of this increase in absorbance.
-
Detailed Step-by-Step Methodology: (Adapted from Cytoskeleton, Inc. protocols)[20][21]
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) porcine or bovine brain tubulin on ice with ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL.
-
Supplement the tubulin solution with 1 mM GTP. Keep on ice at all times.
-
Prepare a stock solution of Vinblastine Sulfate USP in DMSO (e.g., 10 mM) and create serial dilutions in General Tubulin Buffer to achieve 10x final concentrations. Include a vehicle (DMSO) control.
-
-
Assay Setup:
-
Use a pre-warmed (37°C) 96-well, half-area, clear-bottom plate.
-
Add 10 µL of 10x Vinblastine dilution or vehicle control to appropriate wells.
-
To initiate polymerization, add 90 µL of the cold tubulin/GTP solution to each well. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Read the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Interpretation:
-
Plot absorbance (OD 340nm) vs. time.
-
The control (vehicle) well should show a sigmoidal curve representing nucleation, growth, and steady-state phases.
-
Vinblastine-treated wells will show a dose-dependent decrease in the Vmax (maximum rate of polymerization) and the final plateau absorbance, indicating inhibition.
-
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 2: Immunofluorescence Microscopy of Cellular Microtubules
-
Causality & Principle: This cell-based assay validates the in vitro findings by visualizing the drug's effect on the microtubule cytoskeleton within an intact cell. It allows for qualitative and quantitative assessment of changes in microtubule network integrity, density, and morphology, including the formation of paracrystals at high concentrations. [22][23]
-
Detailed Step-by-Step Methodology:
-
Cell Culture: Plate adherent cells (e.g., HeLa or A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.
-
Drug Treatment: Treat cells with various concentrations of Vinblastine (e.g., 10 nM, 50 nM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 4-18 hours).
-
Fixation: Gently wash cells with pre-warmed PBS. Fix the cells for 15 minutes at room temperature with 4% paraformaldehyde in PBS.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Staining: Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslip onto a microscope slide with an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Capture images of the microtubule network (e.g., green channel) and nuclei (blue channel).
-
Caption: Workflow for immunofluorescence staining of microtubules.
Conclusion: A Precisely Regulated Poison
Vinblastine Sulfate's mechanism of action is a classic example of exploiting a fundamental cellular process for therapeutic gain. Its interaction with tubulin is not a simple act of destruction but a sophisticated, concentration-dependent sabotage of microtubule dynamics. At clinically relevant low concentrations, it freezes the dynamic nature of the mitotic spindle, leading to cell cycle arrest and apoptosis. [5][12][13]At higher concentrations, it causes gross depolymerization and sequestration of tubulin into paracrystals. [11][13]Understanding this dual mechanism is crucial for both optimizing its clinical use and for the rational design of novel microtubule-targeting agents. The methodologies outlined herein provide a robust framework for researchers to further dissect these intricate molecular interactions and continue to build upon the half-century of research into this remarkable anti-cancer agent.
References
-
Toso, R. J., Jordan, M. A., Farrell, K. W., Matsumoto, B., & Wilson, L. (1993). Vinblastine suppresses dynamics of individual microtubules in living interphase cells. Molecular Biology of the Cell, 6(9), 1215-29. [Link]
-
Dhamodharan, R., Jordan, M. A., Thrower, D., Wilson, L., & Wadsworth, P. (1995). Vinblastine suppresses dynamics of individual microtubules in living interphase cells. Molecular Biology of the Cell, 6(9), 1215–1229. [Link]
-
Molecular Biology of the Cell. (2017, October 13). Vinblastine suppresses dynamics of individual microtubules in living interphase cells. Europe PMC. [Link]
-
Jordan, M. A., Thrower, D., & Wilson, L. (1992). Effects of vinblastine, podophyllotoxin and nocodazole on mitotic spindles. Implications for the role of microtubule dynamics in mitosis. Journal of Cell Science, 102(3), 401-416. [Link]
-
Salerni, B. L., Bates, D. J., Albershardt, T. C., Lowrey, C. H., & Eastman, A. (2010). Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed. Apoptosis, 15(4), 435-446. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Vinblastine Sulfate? Patsnap Synapse. [Link]
-
Panda, D., Jordan, M. A., Chu, K. C., & Wilson, L. (1996). Differential Effects of Vinblastine on Polymerization and Dynamics at Opposite Microtubule Ends. Journal of Biological Chemistry, 271(47), 29807-29812. [Link]
-
Wang, L., Wang, H. C., & Chen, Y. R. (2009). [Cell cycle arrest at M phase induced by vinblastine in MOLT-4 cells]. Zhongguo Shi Yan Xue Ye Xue Za Zhi, 17(2), 390-394. [Link]
-
Na, G. C., & Timasheff, S. N. (1980). Stoichiometry of the vinblastine-induced self-association of calf brain tubulin. Biochemistry, 19(7), 1347-1354. [Link]
-
University of Minnesota. (n.d.). Natural Products: Vinca Alkaloids. Medical Pharmacology. [Link]
-
Gigant, B., Wang, C., Ravelli, R. B., Roussi, F., Steinmetz, M. O., Curmi, P. A., Sobel, A., & Knossow, M. (2005). Structural basis for the regulation of tubulin by vinblastine. Nature, 435(7041), 519-522. [Link]
-
Na, G. C., & Timasheff, S. N. (1980). Thermodynamic linkage between tubulin self-association and the binding of vinblastine. Biochemistry, 19(7), 1355-1365. [Link]
-
Medivizor. (2025, May 9). What is the mechanism of tumor growth inhibition by Vinca (Vincaleukoblastine) alkaloids? [Link]
-
Rao, S., Lopus, M., & Wilson, L. (1996). Localization of the vinblastine-binding site on beta-tubulin. The Journal of biological chemistry, 271(25), 14815-14820. [Link]
-
National Cancer Institute. (n.d.). Definition of cisplatin/vinblastine/cell penetration enhancer formulation INT230-6. NCI Drug Dictionary. [Link]
-
Aotani, D., Koyama, H., & Nakanishi, Y. (2014). Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells. Oncology Letters, 8(6), 2721-2724. [Link]
-
ACS Omega. (2019, June 4). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS Publications. [Link]
-
Lobert, S., Vulevic, B., & Correia, J. J. (1997). Role of Guanine Nucleotides in the Vinblastine-Induced Self-Association of Tubulin. Biochemistry, 36(49), 15305-15315. [Link]
-
ResearchGate. (n.d.). The detailed tubulin-vinblastine interactions at the vinca site. [Link]
-
Na, G. C., & Timasheff, S. N. (1982). Interaction of vinblastine with calf brain tubulin: effects of magnesium ions. Biochemistry, 21(25), 6214-6222. [Link]
-
El-Awady, R., & El-Sayed, K. A. (2019). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS Omega, 4(6), 10454-10467. [Link]
-
Al-Bayati, M. A. (2025, October 1). A Review on Vinca Alkaloids in Cancer Therapy: Mechanisms, Cultivation and Future Prospects. Journal of Medicinal and Chemical Sciences. [Link]
-
Kavallaris, M. (2010). Microtubule Dynamics as a Target in Oncology. Recent patents on anti-cancer drug discovery, 5(2), 128-140. [Link]
-
Aotani, D., Koyama, H., & Nakanishi, Y. (2014). Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells. Oncology letters, 8(6), 2721-2724. [Link]
-
ResearchGate. (n.d.). Short-time vinblastine treatment disrupts the microtubule network of HepG2 cells. [Link]
-
Bosc, C., et al. (2014). Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties. Comptes Rendus Biologies, 337(1), 19-27. [Link]
-
Ngan, V. K., Bellman, K., Panda, D., Hill, B. T., Jordan, M. A., & Wilson, L. (2000). Novel Actions of the Antitumor Drugs Vinflunine and Vinorelbine on Microtubules. Cancer Research, 60(17), 5045-5051. [Link]
-
Chan, K. T., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Combinatorial chemistry & high throughput screening, 18(9), 856-865. [Link]
-
Pharmacopeia. (n.d.). USP Monographs: Vinblastine Sulfate. [Link]
-
Ngan, V. K., et al. (2000). Effects of vinflunine, vinorelbine, and vinblastine on microtubule dynamics and cell cycle progression. Molecular Pharmacology, 58(4), 671-677. [Link]
-
Scharrer, B. (1975). Vinblastine-induced disruption of microtubules in cockroach hemocytes. Cell and Tissue Research, 161(3), 303-311. [Link]
-
Castle, B. T., et al. (2017). Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. Molecular Biology of the Cell, 28(9), 1238-1257. [Link]
-
Castle, B. T., et al. (2017). Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. Molecular Biology of the Cell, 28(9), 1238–1257. [Link]
-
Bosc, C., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules, 26(20), 6296. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. [Link]
-
Wilson, L., et al. (1975). Mechanism of action of vinblastine. Binding of [acetyl-3H]-vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules. Biochemistry, 14(25), 5586-5593. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Absorbance-based). [Link]
-
USP-NF. (2011, July 1). Vinblastine Sulfate. [Link]
Sources
- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 2. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. store.usp.org [store.usp.org]
- 5. Oncology [pharmacology2000.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the regulation of tubulin by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic linkage between tubulin self-association and the binding of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oncology Letters [spandidos-publications.com]
- 12. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. molbiolcell.org [molbiolcell.org]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cytoskeleton.com [cytoskeleton.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Vinblastine Sulfate USP 28: A Technical Guide to Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinblastine Sulfate, a potent antineoplastic agent derived from the Madagascar periwinkle (Catharanthus roseus), has been a cornerstone of combination chemotherapy regimens for decades.[1] Its clinical efficacy is intrinsically linked to its unique and complex chemical structure. However, this complexity also predisposes the molecule to degradation, impacting its potency and potentially introducing impurities. This technical guide provides an in-depth exploration of the chemical structure of Vinblastine Sulfate, conforming to the United States Pharmacopeia (USP) 28 standards, and offers a comprehensive analysis of its stability profile. Understanding these characteristics is paramount for the development of safe, stable, and effective pharmaceutical formulations.
Part 1: The Chemical Architecture of Vinblastine Sulfate
Nomenclature and Identification
-
Chemical Name: Vincaleukoblastine, sulfate (1:1) (salt)[2][3]
-
IUPAC Name: methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2(7),3,5,13-tetraene-10-carboxylate; sulfuric acid[4]
-
CAS Number: 143-67-9[4]
Core Structural Features
Vinblastine is a dimeric indole-dihydroindole alkaloid. This intricate structure is composed of two distinct monomeric units: catharanthine (the indole part) and vindoline (the dihydroindole part), linked by a carbon-carbon bond.
A flowchart outlining the key steps in developing and validating a stability-indicating HPLC method for Vinblastine Sulfate.
Conclusion
A thorough understanding of the chemical structure and stability profile of Vinblastine Sulfate is fundamental for ensuring its quality, safety, and efficacy as a therapeutic agent. The complex dimeric structure, while essential for its pharmacological activity, also presents challenges in terms of stability. Factors such as pH, temperature, and light must be carefully controlled throughout the manufacturing, storage, and administration processes. The use of a validated, stability-indicating HPLC method is critical for monitoring the integrity of the drug substance and its formulated products, thereby safeguarding patient health. This guide provides a comprehensive overview to aid researchers and drug development professionals in their work with this important anticancer drug.
References
-
Vendrig, D. E., et al. (1988). Studies on the stability of vinblastine sulfate in aqueous solution. Journal of Pharmaceutical Sciences, 77(7), 630-634. [Link]
-
Inam-ul-Haque, & Saba, H. (n.d.). Vinblastine. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Thimmaiah, K. N., & Sethi, V. S. (1985). Chemical characterization of the degradation products of vinblastine dihydrogen sulfate. Cancer Research, 45(11 Pt 1), 5382-5385. [Link]
-
ASHP. (n.d.). VinBLAStine Sulfate. ASHP Publications. Retrieved February 20, 2026, from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Vinblastine Sulfate. Pharmacopeia. Retrieved February 20, 2026, from [Link]
-
Generics. (n.d.). Vinblastine Sulfate, chemical structure, molecular formula, Reference Standards. Retrieved February 20, 2026, from [Link]
-
RxList. (n.d.). vinblastine sulfate injection. Retrieved February 20, 2026, from [Link]
-
Girona, V., Prat, J., Pujol, M., & Muñoz, M. (1996). Stability of vinblastine sulphate in 0.9% sodium chloride in polypropylene syringes. Bollettino Chimico Farmaceutico, 135(7), 413-414. [Link]
-
USP-NF. (2011, November 1). Vinblastine Sulfate for Injection. Retrieved February 20, 2026, from [Link]
-
Medsafe. (n.d.). DBL Vinblastine. Retrieved February 20, 2026, from [Link]
-
ASHP. (n.d.). Vinblastine Sulfate. Retrieved February 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. publications.ashp.org [publications.ashp.org]
- 3. uspbpep.com [uspbpep.com]
- 4. apexbt.com [apexbt.com]
- 5. Chemical characterization of the degradation products of vinblastine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Introduction: The Enduring Relevance of Vinblastine in Preclinical Research
An In-Depth Technical Guide to the Pharmacokinetics of Vinblastine Sulfate in Murine Models
Vinblastine (VBL), a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), remains a cornerstone of combination chemotherapy for various malignancies, including lymphomas, testicular cancer, and breast cancer.[1] Its mechanism of action involves the disruption of microtubule dynamics by binding to β-tubulin, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Despite its long history of clinical use, a nuanced understanding of its pharmacokinetic (PK) profile is critical for optimizing its therapeutic index and mitigating dose-limiting toxicities such as myelosuppression and neurotoxicity.
Murine models are indispensable tools in preclinical oncology, providing the foundational data necessary to predict human responses. This guide, intended for researchers and drug development professionals, offers a deep dive into the pharmacokinetics of Vinblastine Sulfate USP 28 in these models. We will move beyond a simple recitation of parameters to explore the causal mechanisms driving its absorption, distribution, metabolism, and excretion (ADME), emphasizing the critical interplay between transport proteins, metabolic enzymes, and target-site binding.
Part 1: The Pharmacokinetic Profile of Vinblastine in Mice
The journey of vinblastine through a murine system is complex, characterized by rapid distribution, extensive metabolism, and the profound influence of efflux transporters. Following intravenous administration, the plasma concentration of vinblastine is best described by a three-compartment open model, indicating a rapid distribution phase followed by a slower elimination phase.[2][3]
Distribution: A Tale of Two Factors - P-glycoprotein and Tubulin
Upon entering circulation, vinblastine distributes extensively to most tissues, including the liver, lungs, kidneys, and spleen.[1][4] However, its distribution pattern is not uniform and is dictated primarily by two molecular interactions: binding to its therapeutic target, tubulin, and active efflux by the transporter P-glycoprotein (P-gp).
-
P-glycoprotein (P-gp) Efflux: P-gp, encoded by the mdr1a and mdr1b genes in mice, is an ATP-dependent efflux pump that acts as a primary gatekeeper, limiting the accumulation of xenobiotics in critical tissues.[5] The impact of P-gp on vinblastine's pharmacokinetics is starkly demonstrated in studies comparing wild-type mice with mdr1a(-/-) knockout mice. In knockout mice, the absence of P-gp leads to a longer terminal half-life and diminished clearance of vinblastine.[5] Most strikingly, P-gp significantly restricts vinblastine's entry into the brain; mdr1a(-/-) mice exhibit 4.4- to 9.6-fold higher brain concentrations of the drug compared to their wild-type counterparts.[6] This transporter-mediated efflux is a critical self-validating system within the organism, designed to protect sensitive organs.[6] The pharmacokinetics of vinblastine are primarily driven by ABCB1-mediated efflux and CYP3A4 metabolism.
-
Tubulin Binding and Tissue Retention: The high affinity of vinblastine for tubulin is the basis of its anticancer activity, but it also serves as a major determinant of its tissue distribution and retention.[7] Tissues with high tubulin content can act as a reservoir for the drug. While many tissues clear vinblastine in parallel with decreasing plasma levels, organs such as the genital tract and lymphatic tissues show prolonged retention of both vinblastine and its active metabolite, deacetylvinblastine (DVBL).[4][8] This selective retention is hypothesized to be the basis for its potent activity against malignancies originating from these tissues.[4] However, studies have shown that binding to tubulin alone cannot account for the high tissue-to-plasma partition coefficients; binding to other intracellular components, including the nuclear fraction, is also significant.[7]
Metabolism: The Central Role of CYP3A Enzymes
Metabolism is the most important pathway for vinblastine elimination.[5] The biotransformation is primarily handled by the cytochrome P450 3A (CYP3A) family of enzymes in the liver.[9]
The principal metabolite identified in murine models is O4-deacetylvinblastine (DVBL) .[4] It is crucial for researchers to recognize that DVBL is not an inactive byproduct; it retains cytotoxic properties and contributes to the overall drug exposure and therapeutic effect.[3] The presence of this active metabolite underscores the necessity of using specific and sensitive analytical methods, like HPLC or LC-MS/MS, that can differentiate the parent drug from its metabolites, a limitation of older studies that relied solely on radiolabeling.[3][4] In fact, large discrepancies have been observed between results from HPLC and radiolabeled drug monitoring.[4]
Excretion: A Biliary-Focused Route
Vinblastine is eliminated from the body primarily through biliary excretion into the feces, with a smaller fraction excreted in the urine.[1][4] In a 72-hour window, approximately 85% of an administered radiolabeled dose is recovered in urine and feces.[4] However, HPLC analysis reveals a more complex picture: only about 18% of the dose is excreted as unchanged vinblastine and 19% as measurable metabolites like DVBL.[4] This again highlights that a significant portion of the excreted drug consists of various other metabolic products. P-gp also plays a role in active secretion into the bile and urine, contributing to the drug's clearance.[10]
Pharmacokinetic Parameter Summary
The following table summarizes key pharmacokinetic observations for vinblastine in murine models.
| Parameter | Observation in Wild-Type (FVB) Mice | Causal Explanation & Significance |
| Plasma Kinetics | Follows a three-compartment model after i.v. injection.[2][3] | Reflects rapid distribution to tissues followed by slower elimination phases. |
| Terminal Half-Life (t½) | Dose-dependent; 2.1 hours (1 mg/kg) vs. 8.6 hours (6 mg/kg).[5] | Suggests saturation of clearance mechanisms (metabolism or transport) at higher doses. |
| Clearance | Reduced in mdr1a(-/-) mice compared to wild-type.[5] | Demonstrates the significant role of P-gp in the overall elimination of the drug. |
| Brain-to-Plasma Ratio | Very low in wild-type mice.[6] | P-gp at the blood-brain barrier actively effluxes VBL, limiting CNS exposure and toxicity.[11] |
| Primary Metabolite | O4-deacetylvinblastine (DVBL).[4] | This metabolite is also cytotoxic, contributing to the overall therapeutic effect and toxicity profile. |
| Primary Excretion Route | Fecal (via biliary excretion).[1][4] | Hepatic metabolism and subsequent biliary clearance are the dominant elimination pathways. |
Part 2: Methodologies for Murine Pharmacokinetic Studies
The integrity of any pharmacokinetic study rests on robust and well-validated experimental protocols. Here, we detail a comprehensive workflow for assessing vinblastine pharmacokinetics in mice, from drug administration to bioanalysis.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical murine PK study for vinblastine.
Caption: Experimental workflow for a murine vinblastine pharmacokinetic study.
Detailed Experimental Protocol: Intravenous Administration and Sample Collection
This protocol is a synthesized representation of standard practices in the field.[4][5][9]
Objective: To determine the plasma concentration-time profile and tissue distribution of vinblastine following a single intravenous bolus dose in mice.
Materials:
-
Vinblastine Sulfate USP 28
-
Sterile 5% Dextrose or 0.9% Saline for injection
-
FVB mice (wild-type) and/or mdr1a/b(-/-) mice on an FVB background[9]
-
Anesthetic (e.g., isoflurane or diethyl ether[5])
-
Heparinized tubes (for blood collection)
-
Centrifuge, microcentrifuge tubes
-
Surgical tools for tissue dissection
-
Liquid nitrogen and -80°C freezer
Procedure:
-
Drug Preparation: Prepare a stock solution of vinblastine sulfate. On the day of the experiment, dilute the stock to the final desired concentration (e.g., for a 6 mg/kg dose in a 25g mouse, prepare a solution for a 100-200 µL injection volume).[4] The final vehicle is typically a sterile solution like 5% dextrose.[5]
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the experiment. House them with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]
-
Dosing: Anesthetize the mouse lightly. Administer the prepared vinblastine solution as a single bolus injection into the lateral tail vein. Record the exact time of administration.
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes; 1, 4, 8, 24, 48 hours), anesthetize the animals (typically 3-6 animals per time point).[5] Collect blood via cardiac puncture into heparinized tubes.[5][9]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 1200 x g for 10 minutes at 4°C) to separate the plasma.[9] Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
Tissue Harvesting: Following blood collection, perfuse the animal with cold saline to remove residual blood from tissues. Immediately dissect the tissues of interest (e.g., liver, brain, kidney, spleen). Rinse, blot dry, weigh, and flash-freeze the tissues in liquid nitrogen.
-
Sample Storage: Store all plasma and tissue samples at -80°C until bioanalysis. This ensures the stability of vinblastine and its metabolites.
Vinblastine Quantification: HPLC Bioanalytical Protocol
The choice of a selective and sensitive analytical method is paramount for accurate PK data. HPLC with fluorescence detection is a robust and validated method.[4][8]
Objective: To quantify the concentration of vinblastine and DVBL in murine plasma and tissue homogenates.
Principle: This method uses ion-exchange normal-phase liquid chromatography to separate vinblastine and its metabolites from endogenous matrix components, followed by sensitive fluorescence detection.[4]
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples or tissue homogenates on ice.
-
To 100 µL of sample, add an internal standard (e.g., vincristine or a deuterated VBL analog[12]) to account for extraction variability.
-
Add a suitable organic solvent (e.g., tert-butyl methyl ether[12]) and vortex vigorously to extract the analytes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.
-
-
Chromatographic Conditions (based on published methods[4][8]):
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: Ion-exchange normal-phase column (e.g., a silica-based column).
-
Mobile Phase: A mixture of solvents designed to achieve separation, such as a gradient of acetonitrile in an ammonium acetate buffer.[9]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Fluorescence detector set to appropriate excitation and emission wavelengths for vinblastine.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of vinblastine and DVBL into blank mouse plasma.
-
Process these standards alongside the unknown samples.
-
Plot the peak area ratio (analyte/internal standard) against concentration to generate a linear regression curve.
-
Calculate the concentration of vinblastine and DVBL in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
Part 3: Mechanistic Pathways and Concluding Insights
Understanding the molecular pathways governing vinblastine's disposition provides a predictive framework for potential drug-drug interactions and inter-individual variability.
Core Pharmacokinetic Pathway Diagram
Caption: Key pharmacokinetic pathways of vinblastine in a murine model.
Expert Insights and Future Directions
The study of vinblastine pharmacokinetics in murine models offers several field-proven insights for the modern researcher:
-
The Primacy of Transporters: The dramatic difference in vinblastine disposition between wild-type and mdr1a(-/-) mice is a powerful lesson in the importance of efflux transporters.[5][6] This knowledge is directly translatable to the clinical setting, where co-administration of P-gp inhibitors can lead to significant drug-drug interactions and increased toxicity.
-
Bioanalytical Specificity is Non-Negotiable: The discrepancy between total radioactivity measurements and specific HPLC/LC-MS-based quantification serves as a critical reminder: to understand a drug's PK, one must be able to distinguish the parent compound from its metabolites.[4] This is especially true when metabolites are pharmacologically active.
-
PBPK Modeling as a Predictive Tool: Modern research is moving towards physiologically based pharmacokinetic (PBPK) models. These models integrate in-vitro data with system-level physiological information—such as organ blood flow, CYP3A and P-gp expression levels, and tissue-specific tubulin binding—to simulate the ADME of vinblastine.[13] Such models provide a powerful platform for interspecies scaling (mouse to human) and for predicting the impact of genetic polymorphisms or drug-drug interactions.
References
-
van Tellingen, O., van der Woude, H. R., Beijnen, J. H., Rosing, H., & Nooijen, W. J. (1993). Tissue Disposition, Excretion and Metabolism of Vinblastine in Mice as Determined by High-Performance Liquid Chromatography. Cancer Chemotherapy and Pharmacology, 32(4), 286-292. [Link]
-
van Asperen, J., van Tellingen, O., van der Valk, M. A., & Borst, P. (1998). Altered Pharmacokinetics of Vinblastine in Mdrla P-glycoprotein-Deficient Mice. Journal of the National Cancer Institute, 90(20), 1556-1562. [Link]
-
van Tellingen, O., Sips, J. H., Beijnen, J. H., Bult, A., & Nooijen, W. J. (1992). Plasma Pharmacokinetics of Vinblastine and the Investigational Vinca Alkaloid N-(Deacetyl-O-4-vinblastoyl-23)-l-ethyl Isoleucinate in Mice as Determined by High-Performance Liquid Chromatography. Cancer Research, 52(20), 5777-5781. [Link]
-
Witta, S. E., Gustafson, D. L., Esha, S., El-Kattan, A. F., & Hu, C. Y. (2023). Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism. Pharmacology Research & Perspectives, 11(1), e01052. [Link]
-
Sato, H., & Sugiyama, Y. (1996). Kinetic study on the mechanism of tissue distribution of vinblastine. Journal of Pharmacobio-Dynamics, 19(2), 99-106. [Link]
-
van Tellingen, O., Sips, J. H. M., Beijnen, J. H., Bult, A., & Nooijen, W. J. (1992). Plasma Pharmacokinetics of Vinblastine and the Investigational Vinca Alkaloid N'-(Deacetyl-O-4-vinblastoyl-23)-L-ethyl Isoleucinate in Mice as Determined by High-Performance Liquid Chromatography. Cancer Research, 52(20), 5777-5781. [Link]
-
van Asperen, J., van Tellingen, O., van der Valk, M. A., & Borst, P. (1999). Comparative pharmacokinetics of vinblastine after a 96-hour continuous infusion in wild-type mice and mice lacking mdr1a P-glycoprotein. Clinical Cancer Research, 5(2), 433-437. [Link]
-
Witta, S. E., Gustafson, D. L., Esha, S., El-Kattan, A. F., & Hu, C. Y. (2023). Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism. ResearchGate. [Link]
-
Witta, S. E., Gustafson, D. L., Esha, S., El-Kattan, A. F., & Hu, C. Y. (2023). Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism. Pharmacology research & perspectives, 11(1), e01052. [Link]
-
Witta, S. E., Gustafson, D. L., Esha, S., El-Kattan, A. F., & Hu, C. Y. (2023). Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism. eScholarship, University of California. [Link]
-
van Tellingen, O., Beijnen, J. H., van der Woude, H. R., Rosing, H., & Nooijen, W. J. (1993). Plasma pharmacokinetics, tissue disposition, excretion and metabolism of vinorelbine in mice as determined by high performance liquid chromatography. Cancer Chemotherapy and Pharmacology, 32(6), 473-478. [Link]
-
Lincoln Publication. (n.d.). Role of Paclitaxel and Vinblastine in Modern Cancer Therapy. In Books. [Link]
-
Cisternino, S., DECLÈVES, X., & SCHERRMANN, J. M. (2004). In situ transport of vinblastine and selected P-glycoprotein substrates: implications for drug-drug interactions at the mouse blood-brain barrier. Pharmaceutical Research, 21(8), 1382-1389. [Link]
-
de Vries, R., Rosing, H., de Vries-Schultink, A. H. M., van den Heuvel, J. J. M., Schinkel, A. H., Schellens, J. H. M., & Beijnen, J. H. (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 215, 114758. [Link]
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tissue disposition, excretion and metabolism of vinblastine in mice as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative pharmacokinetics of vinblastine after a 96-hour continuous infusion in wild-type mice and mice lacking mdr1a P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic study on the mechanism of tissue distribution of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma pharmacokinetics, tissue disposition, excretion and metabolism of vinorelbine in mice as determined by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue‐specific drug binding, transport, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. In situ transport of vinblastine and selected P-glycoprotein substrates: implications for drug-drug interactions at the mouse blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of Vinblastine Sulfate with Tubulin Dimers
Executive Summary
Vinblastine, a cornerstone of chemotherapy, exerts its potent antimitotic effects by directly engaging with its molecular target, the tubulin dimer. The affinity and thermodynamics of this binding event are critical determinants of its clinical efficacy and cytotoxic profile. This technical guide provides a comprehensive exploration of the Vinblastine-tubulin interaction, designed for researchers, scientists, and drug development professionals. We delve into the molecular mechanics of the binding site, present a synthesis of reported affinity constants, and detail the thermodynamic and kinetic profiles of the interaction. Central to this guide are detailed, field-proven protocols for quantifying this binding event using state-of-the-art biophysical techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence-Based Assays. Each protocol is presented with an emphasis on the causal logic behind experimental choices, ensuring a deep, applicable understanding of the methodologies. All quantitative data are consolidated for comparative analysis, and key processes are visualized through detailed diagrams to illuminate the complex interplay between this pivotal anticancer agent and its cellular target.
Introduction: The Clinical Significance of the Vinblastine-Tubulin Interaction
Vinblastine Sulfate is a dimeric indole-dihydroindole alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. Its utility as a chemotherapeutic agent is codified by standards such as the United States Pharmacopeia (USP), which defines the criteria for Vinblastine Sulfate for Injection, ensuring its quality and potency[1][2][3]. The clinical application of Vinblastine spans several decades and targets a range of malignancies, including lymphomas and testicular cancer[4].
The drug's mechanism of action is rooted in its ability to disrupt the dynamic instability of microtubules, essential cytoskeletal polymers crucial for the formation and function of the mitotic spindle during cell division. By binding to β-tubulin, Vinblastine effectively suppresses microtubule dynamics, leading to metaphase arrest and subsequent induction of apoptosis in rapidly dividing cancer cells[5][6]. The precise affinity of this binding is therefore not merely an academic parameter but a direct correlate of the drug's therapeutic index and potential for toxicity. Understanding and accurately quantifying this interaction is paramount for the development of novel tubulin-targeting agents with improved efficacy and reduced side effects.
Molecular Mechanism of Vinblastine-Tubulin Binding
Vinblastine targets one of the most fundamental protein-protein interfaces in the cell: the junction between αβ-tubulin dimers that forms a protofilament. The binding site, often referred to as the "Vinca domain," is uniquely situated at the interface between two longitudinally-aligned tubulin heterodimers[7].
Structural Insights: X-ray crystallography studies have revealed that Vinblastine acts as a molecular "wedge" at the inter-dimer interface, physically sterically hindering the curved-to-straight conformational change that is essential for the incorporation of tubulin dimers into a growing microtubule lattice[8][9]. This binding event not only inhibits microtubule elongation but, at higher concentrations, actively promotes the depolymerization of existing microtubules and induces the self-association of tubulin into non-functional spiral aggregates[8][9][10].
Key Residue Interactions: The binding pocket is a complex surface involving residues from both the α-tubulin of one dimer and the β-tubulin of the adjacent dimer. Molecular docking and simulation studies have identified several key residues critical for this interaction. These include hydrogen bonds and van der Waals forces with residues such as B-Ser178, B-Asp179, B-Tyr210 from β-tubulin and C-Lys326, C-Asp327 from the adjacent α-tubulin[11]. The binding involves both the catharanthine and vindoline moieties of the Vinblastine molecule, leading to a "double-faces sticking mechanism" that effectively clamps the two tubulin dimers together in a non-productive conformation[11][12].
Caption: Vinblastine binding at the tubulin inter-dimer interface.
Thermodynamics and Kinetics of Binding
The interaction between Vinblastine and tubulin is a dynamic process governed by thermodynamic and kinetic parameters. These values are highly sensitive to experimental conditions such as buffer composition, pH, temperature, and the presence of nucleotides (GTP)[13].
Thermodynamic Profile: Isothermal Titration Calorimetry (ITC) provides a direct measurement of the heat changes associated with binding, allowing for a complete thermodynamic characterization. Studies have shown that Vinblastine binding to tubulin is an endothermic process, characterized by a positive enthalpy change (ΔH) of approximately +16 kcal/mol[14]. This energetically unfavorable enthalpy is overcome by a large, favorable entropy change (ΔS) of around +83 cal/mol·K, resulting in a net negative Gibbs free energy (ΔG)[14]. This thermodynamic signature strongly suggests that the binding is driven by hydrophobic interactions and the displacement of ordered water molecules from the binding interface.
Kinetic Profile: The kinetics of the interaction, described by the association rate constant (k_on) and the dissociation rate constant (k_off), dictate the temporal dynamics of Vinblastine's effect. Vinblastine kinetically caps microtubule ends, primarily by decreasing the dissociation rate constant for tubulin loss, thereby stabilizing the microtubule against depolymerization[15][16].
Key Methodologies for Quantifying Binding Affinity
Several biophysical techniques can be employed to determine the binding affinity of Vinblastine to tubulin. Here, we detail three robust methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Anisotropy.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a biomolecular interaction[17]. A solution of the ligand (Vinblastine) is titrated into a solution of the macromolecule (tubulin), and the minute heat changes are recorded. The resulting isotherm can be fitted to a binding model to determine the association constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare purified tubulin (typically >99% pure) at a concentration of 10-20 µM in a suitable buffer (e.g., 20 mM NaPi, 0.1 mM GTP, pH 6.5)[14]. The choice of buffer is critical, as buffer ionization enthalpy can confound the measurement. Dialyze the protein extensively against the final buffer to minimize buffer mismatch effects.
-
Prepare Vinblastine Sulfate USP at a concentration approximately 10-15 times that of the tubulin (e.g., 150-200 µM) using the exact same buffer from the final dialysis step. This prevents heat artifacts from buffer dilution.
-
Degas both solutions thoroughly immediately before the experiment to prevent air bubbles in the calorimeter cells.
-
-
Instrument Setup:
-
Set the experimental temperature. For tubulin, a lower temperature (e.g., 10°C) is often used to maintain protein stability and prevent aggregation[14].
-
Load the tubulin solution into the sample cell and the Vinblastine solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to remove the air bubble from the syringe tip and to allow for equilibration; this first data point is typically discarded during analysis.
-
Execute a series of 20-30 injections (e.g., 2-3 µL each) with sufficient spacing (e.g., 150-180 seconds) to allow the thermal signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔQ) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of Vinblastine to tubulin.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-set-of-sites) using software like MicroCal Origin to extract Kₐ (and thus Kₐ), ΔH, and n.
-
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip[18]. One binding partner (e.g., tubulin) is immobilized on the chip, and the other (Vinblastine) is flowed over the surface. Binding increases the mass on the surface, altering the refractive index and shifting the SPR angle, which is recorded in real-time as a sensorgram. This allows for the determination of both kinetic rates (k_on, k_off) and the equilibrium dissociation constant (Kₐ).
Causality Note: While powerful, SPR can be challenging for tubulin due to its propensity to denature or self-associate on surfaces[14]. The choice of immobilization strategy is therefore critical to maintain the protein's native conformation and binding activity.
Experimental Protocol:
-
Chip Preparation and Immobilization:
-
Select a sensor chip (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize tubulin onto the activated surface via covalent amine coupling. The protein should be in a low-salt buffer (e.g., 10 mM sodium acetate, pH 5.0). The goal is to achieve a low to medium immobilization density (e.g., 1000-2000 Response Units, RU) to minimize mass transport limitations and steric hindrance.
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without tubulin immobilization to allow for background signal subtraction.
-
-
Binding Analysis:
-
Prepare a series of Vinblastine concentrations (e.g., ranging from 0.1 x Kₐ to 10 x Kₐ) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the Vinblastine solutions over both the tubulin and reference flow cells at a constant flow rate (e.g., 30 µL/min)[19]. Each injection cycle consists of:
-
Association Phase: Vinblastine flows over the surface, and binding is observed.
-
Dissociation Phase: Running buffer replaces the Vinblastine solution, and dissociation is observed.
-
Regeneration Phase: A specific solution (e.g., a short pulse of low pH glycine or high salt) is injected to remove all bound analyte, preparing the surface for the next cycle.
-
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Perform a global fit of the sensorgrams from all concentrations simultaneously to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process yields the association rate (k_on) and dissociation rate (k_off). The equilibrium dissociation constant (Kₐ) is then calculated as k_off / k_on.
-
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. uspnf.com [uspnf.com]
- 3. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Oncology Letters [spandidos-publications.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for the regulation of tubulin by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theoretical insight into the structural mechanism for the binding of vinblastine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double-sides sticking mechanism of vinblastine interacting with α,β-tubulin to get activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of solution variables on the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic analysis of tubulin exchange at microtubule ends at low vinblastine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. horiba.com [horiba.com]
- 19. Interactions between CLIP-170, Tubulin, and Microtubules: Implications for the Mechanism of CLIP-170 Plus-End Tracking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Vinblastine Sulfate (USP Grade) for the Research Professional
This guide provides an in-depth exploration of the critical physical and chemical properties of Vinblastine Sulfate, United States Pharmacopeia (USP) grade. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding grounded in established analytical protocols and the causal relationships that govern its behavior.
Molecular Identity and Structural Elucidation
Vinblastine Sulfate is the sulfate salt of vinblastine, a dimeric vinca alkaloid extracted from the Madagascar periwinkle, Catharanthus roseus[1]. Its complex structure, comprising vindoline and catharanthine indole-alkaloid units, is fundamental to its biological activity.
Chemical Structure:
Caption: Structural relationship of Vinblastine Sulfate's core components.
The empirical formula for Vinblastine Sulfate is C46H58N4O9 · H2SO4, corresponding to a molecular weight of approximately 909.05 g/mol [2][3][4]. The USP monograph specifies that Vinblastine Sulfate contains not less than 96.0% and not more than 102.0% of C46H58N4O9·H2SO4, calculated on the dried basis[5][6][7]. This high level of purity is critical for ensuring reproducible results in both research and clinical settings.
Physicochemical Properties: A Tabulated Summary
The physical characteristics of a compound are paramount for its handling, formulation, and in vitro/in vivo performance. The following table summarizes the key physicochemical properties of Vinblastine Sulfate (USP Grade).
| Property | Value | Source(s) |
| Appearance | White to off-white or slightly yellow, amorphous or crystalline powder. It can also appear as light masses. | [1][2][8][9] |
| Molecular Formula | C46H58N4O9 · H2SO4 | [1] |
| Molecular Weight | ~909.1 g/mol | [2][10] |
| Melting Point | ~267 °C (with decomposition) | [2][11][12] |
| Hygroscopicity | Very hygroscopic. | [2][8][9][13][14][15] |
| Optical Rotation | -28° to -35° (in methanol) | [7] |
| pH (aqueous solution) | 3.5 - 5.0 | [1][2][5][8] |
Solubility Profile: Guiding Experimental Design
The solubility of Vinblastine Sulfate is a critical parameter for the preparation of stock solutions and experimental media. Its behavior is dictated by its salt form and the polarity of the solvent.
| Solvent | Solubility | Concentration | Source(s) |
| Water | Freely soluble | ≥1 g/100 mL at 24.5 °C | [1][2] |
| Methanol | Soluble | Slightly soluble | [1][2][16][17] |
| Ethanol | Slightly soluble | [1][2] | |
| DMSO | Soluble | ~10 mg/mL | [11][18] |
| Dimethylformamide (DMF) | Soluble | ~6 mg/mL | [18] |
| PBS (pH 7.2) | ~0.5 mg/ml | [18] | |
| Benzene, Ether, Naphtha | Insoluble | [1] |
Insight for the Bench Scientist: The free solubility in water makes it straightforward to prepare aqueous stock solutions. However, for cell-based assays requiring organic solvents to first solubilize other compounds, DMSO is a viable option for Vinblastine Sulfate as well. When preparing aqueous solutions from a DMSO stock, it is imperative to ensure the final concentration of DMSO is minimal to avoid solvent-induced cellular artifacts.
Spectroscopic and Chromatographic Characterization
Definitive identification and quantification of Vinblastine Sulfate rely on a combination of spectroscopic and chromatographic techniques.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a fundamental technique for the initial identification and quantification of Vinblastine Sulfate.
-
Maximum Absorbance (λmax): In aqueous solution, Vinblastine Sulfate exhibits a maximum absorbance at approximately 267-271 nm[7][8]. Some sources also report maxima at 215 nm and 267 nm[18].
-
Application: This property is leveraged in the USP assay for Vinblastine Sulfate for Injection, where the absorbance of a solution is measured at about 269 nm[8][19].
Protocol: UV-Vis Spectrophotometric Assay
This protocol outlines the fundamental steps for quantifying Vinblastine Sulfate based on the principles described in pharmacopeial monographs.
-
Standard Preparation: Accurately weigh and dissolve USP Vinblastine Sulfate Reference Standard in a suitable buffer (e.g., acetic acid-sodium acetate buffer, pH 5.0) to create a stock solution of known concentration.
-
Sample Preparation: Prepare a sample solution of the Vinblastine Sulfate to be tested in the same buffer, aiming for a concentration within the linear range of the spectrophotometer.
-
Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of both the standard and sample solutions at the wavelength of maximum absorbance (~269 nm), using the buffer as a blank.
-
Calculation: The concentration of the sample is determined by comparing its absorbance to that of the standard solution, applying Beer-Lambert's law.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold-standard for assessing the purity and potency of Vinblastine Sulfate, offering superior resolution and specificity compared to spectrophotometry.
-
Principle: Reversed-phase HPLC is typically employed, separating Vinblastine from its related compounds and potential degradation products.
-
Detection: A UV detector set to approximately 262 nm is commonly used for detection[6][20].
-
Methodology: The USP provides a detailed HPLC method for the assay of Vinblastine Sulfate, specifying the mobile phase composition, column type, and system suitability requirements[6][21]. This method is crucial for ensuring that the material meets the stringent purity requirements of the USP.
Caption: The mechanism of action of Vinblastine leading to apoptosis.
Vinblastine's primary mechanism of action is the disruption of microtubule dynamics.[2][22] It binds to tubulin, inhibiting the assembly of microtubules.[2][18][22] This prevents the formation of a functional mitotic spindle, leading to the arrest of cells in the M-phase of the cell cycle.[1][4][12][18][22] This cell cycle-specific action is the foundation of its use as an antineoplastic agent and a tool for cell cycle synchronization in research.
Conclusion
A thorough understanding of the physical and chemical properties of Vinblastine Sulfate (USP grade) is indispensable for its effective and reliable use in a research and development setting. From its molecular identity and solubility to its stability and spectroscopic signature, each property informs its proper handling, experimental application, and data interpretation. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their starting material and the validity of their scientific findings.
References
-
Scribd. Vinblastine Sulfate Storage and Stability. [Link]
-
IndiaMART. Vinblastine Sulfate - High-Quality Supplier in Mumbai at Best Price. [Link]
-
Scent.vn. Vinblastine Sulfate (CAS 143-67-9): Odor profile, Properties, & IFRA compliance. [Link]
-
Boehringer Ingelheim. VinBLAStine Sulfate for Injection USP. [Link]
-
Japanese Pharmacopoeia. Official Monographs for Part I Vinblastine Sulfate for Injection. [Link]
-
National Center for Biotechnology Information. Vinblastine. PubChem Compound Summary for CID 13342. [Link]
-
Pfizer Canada ULC. PRODUCT MONOGRAPH PrVinblastine Sulfate Injection 1 mg/mL Sterile Solution. [Link]
-
National Center for Biotechnology Information. Vinblastine Sulfate. PubChem Compound Summary for CID 5388983. [Link]
-
Pharmacopeia. USP Monographs: Vinblastine Sulfate. [Link]
-
PubMed. Studies on the stability of vinblastine sulfate in aqueous solution. [Link]
-
USP. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025. [Link]
-
USP-NF. Vinblastine Sulfate for Injection. [Link]
-
Charles River Laboratories. Analytical and Formulation Considerations for the Development of a Multi-Component IV Formulation. [Link]
-
Japanese Pharmacopoeia. Vinblastine Sulfate / Official Monographs for Part I. [Link]
-
USP-NF. Vinblastine Sulfate. [Link]
-
ResearchGate. (PDF) VALIDATED SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF VINCRISTINE AND VINBLASTINE. [Link]
-
Stabilis 4.0. Monographie - Vinblastine sulfate. [Link]
Sources
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. Vinblastine sulfate | 143-67-9 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Vinblastine Sulfate | CAS 143-67-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. scent.vn [scent.vn]
- 11. Vinblastine sulfate salt - CAS-Number 143-67-9 - Order from Chemodex [chemodex.com]
- 12. Vinblastine = 97 HPLC 143-67-9 [sigmaaldrich.com]
- 13. scribd.com [scribd.com]
- 14. Vinblastine sulfate CAS#: 143-67-9 [m.chemicalbook.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. Vinblastine Sulfate - High-Quality Supplier in Mumbai at Best Price [nacchemical.com]
- 17. Vinblastine Sulfate | 143-67-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. uspnf.com [uspnf.com]
- 20. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. uspnf.com [uspnf.com]
- 22. goldbio.com [goldbio.com]
From Folk Remedy to Cornerstone of Chemotherapy: The History and Development of Vinblastine Sulfate
A deep dive into the serendipitous discovery, intricate mechanism, and enduring clinical impact of a pivotal vinca alkaloid, this technical guide is tailored for researchers, scientists, and drug development professionals.
Executive Summary
Vinblastine, a key chemotherapeutic agent, emerged not from a targeted drug discovery program, but from the investigation of a traditional botanical remedy. This guide charts the remarkable journey of vinblastine sulfate, from its origins in the Madagascar periwinkle (Catharanthus roseus) to its current status as a vital tool in oncology. We will explore its serendipitous discovery, the elucidation of its complex chemical structure, its unique mechanism of action at the molecular level, and its clinical development into a frontline cancer treatment. This comprehensive overview aims to provide a deep, technical understanding of this essential vinca alkaloid.
A Serendipitous Discovery: From Diabetes Folk Remedy to Anticancer Agent
The story of vinblastine begins with the Madagascar periwinkle, Catharanthus roseus, a plant with a history in traditional medicine for treating various ailments, including diabetes.[1][2] In the 1950s, two independent research teams, one led by Dr. Robert Noble and Dr. Charles Beer at the University of Western Ontario, and another at the pharmaceutical company Eli Lilly, began investigating the plant's purported anti-diabetic properties.[3][4][5]
Their investigations took an unexpected turn. While extracts of the periwinkle plant showed little effect on blood sugar levels, they caused a significant and surprising decrease in the white blood cell counts of laboratory animals.[6][7] This observation of myelosuppression, or bone marrow suppression, was a crucial moment of serendipity.[3] Recognizing this as a hallmark of potential anticancer activity, the researchers shifted their focus.[1][2] This pivotal change in research direction ultimately led to the isolation of several potent compounds, with "vincaleukoblastine," later shortened to vinblastine, emerging as a promising antitumor agent.[8]
Isolation, and Structural Elucidation: Unraveling a Complex Molecule
The initial challenge in harnessing vinblastine's power was its scarcity. The concentration of vinblastine in the leaves of Catharanthus roseus is extremely low, making its extraction a costly and labor-intensive process.[9] The isolation process involves separating vinblastine from a complex mixture of over 200 other alkaloids present in the plant.[10]
The intricate chemical structure of vinblastine was a significant scientific puzzle. Through a combination of chemical degradation and advanced spectroscopic methods, its structure was finally elucidated. Vinblastine was revealed to be a complex dimeric indole alkaloid, composed of two distinct monomeric units: catharanthine and vindoline.[9]
Mechanism of Action: A Poison for the Mitotic Spindle
Vinblastine exerts its powerful anticancer effects by targeting a fundamental process in cell division: the formation and function of microtubules.[11][12] Microtubules are dynamic protein filaments that form the mitotic spindle, the cellular machinery responsible for separating chromosomes during mitosis.[13]
Vinblastine binds to tubulin, the protein building block of microtubules, and disrupts their assembly.[3][11] This interference prevents the formation of a functional mitotic spindle, arresting cancer cells in the metaphase stage of cell division.[13] Unable to complete mitosis, the cancer cells ultimately undergo programmed cell death, or apoptosis.[11][12] While other vinca alkaloids like vincristine share a similar mechanism, subtle differences in their interaction with tubulin contribute to their distinct clinical activities and toxicity profiles.[12]
Caption: The disruptive effect of Vinblastine on the normal process of mitosis.
Biosynthesis and Chemical Synthesis: Pathways to Production
The low natural abundance of vinblastine has spurred extensive research into both its biosynthesis in the periwinkle plant and its total chemical synthesis in the laboratory. The biosynthetic pathway is a complex, multi-step process involving numerous enzymes.[14][15] Recent breakthroughs have successfully reconstituted the biosynthetic pathways for catharanthine and vindoline in yeast, opening the door for more sustainable and cost-effective production through microbial fermentation.[16]
The total chemical synthesis of vinblastine is a formidable challenge due to its complex, three-dimensional structure. While the first successful synthesis was a landmark achievement in organic chemistry, it was not commercially viable.[17][18] More recent advancements have led to more efficient synthetic routes, including a one-step coupling and oxidation reaction to produce vinblastine.[19][20]
Caption: A simplified overview of the biosynthetic pathway of Vinblastine.
Clinical Development and Therapeutic Applications
Vinblastine sulfate is a cornerstone of chemotherapy and is used to treat a wide range of cancers.[21][22] These include Hodgkin's lymphoma, non-Hodgkin's lymphoma, breast cancer, testicular cancer, and Kaposi's sarcoma.[23][24]
One of its most significant applications is in the ABVD combination chemotherapy regimen for Hodgkin's lymphoma. This regimen, which also includes doxorubicin, bleomycin, and dacarbazine, has dramatically improved cure rates for this disease.[25][26]
| Drug | Class | Mechanism of Action |
| A driamycin (Doxorubicin) | Anthracycline | Intercalates DNA, inhibits topoisomerase II |
| B leomycin | Glycopeptide antibiotic | Induces DNA strand breaks |
| V inblastine | Vinca Alkaloid | Inhibits microtubule polymerization |
| D acarbazine | Alkylating agent | Alkylates and damages DNA |
Table 1. The ABVD Chemotherapy Regimen.
The administration of ABVD typically occurs in cycles, with the drugs given intravenously on days 1 and 15 of a 28-day cycle.[27][28] The total number of cycles can range from two to six, depending on the stage and response of the disease.[28]
The Future of Vinblastine: Beyond the Original Molecule
The success of vinblastine has spurred the development of other vinca alkaloids, including vincristine, vindesine, and vinorelbine, each with its own unique therapeutic profile.[29][30] Ongoing research continues to explore new frontiers for this important class of drugs. Scientists are actively developing new, more potent derivatives of vinblastine that can overcome mechanisms of drug resistance in cancer cells.[31] Additionally, novel drug delivery systems are being investigated to enhance the therapeutic efficacy of vinblastine while minimizing its side effects.[32]
The story of vinblastine, from a chance discovery in a medicinal plant to a life-saving cancer therapy, is a powerful testament to the value of scientific curiosity and the rich biodiversity of our planet. It remains a vital tool in the fight against cancer and a source of inspiration for the development of new and improved treatments.[10]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Vinblastine - Wikipedia [en.wikipedia.org]
- 4. utppublishing.com [utppublishing.com]
- 5. Poisoning the spindle: serendipity and discovery of the anti-tumor properties of the Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnmedhall.ca [cdnmedhall.ca]
- 7. Vinblastine and vincristine: life-saving drugs from a periwinkle [jic.ac.uk]
- 8. Vinblastine and vincristine: Vinca alkaloids | Podcast | Chemistry World [chemistryworld.com]
- 9. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pediatric acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 12. Oncology [pharmacology2000.com]
- 13. droracle.ai [droracle.ai]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. Successful biosynthesis of the precursors of powerful anticancer drug vinblastine in yeast | EurekAlert! [eurekalert.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. Vinblastine: MedlinePlus Drug Information [medlineplus.gov]
- 23. Vinblastine Sulfate - NCI [cancer.gov]
- 24. goodrx.com [goodrx.com]
- 25. int.livhospital.com [int.livhospital.com]
- 26. Combination chemotherapy of Hodgkin's disease with adriamycin, bleomycin, vinblastine, and imidazole carboxamide versus MOPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. england.nhs.uk [england.nhs.uk]
- 28. cancerresearchuk.org [cancerresearchuk.org]
- 29. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benthamdirect.com [benthamdirect.com]
- 31. Scientists create extremely potent and improved new derivatives of successful anticancer drug - ecancer [ecancer.org]
- 32. mdpi.com [mdpi.com]
A Preclinical Toxicological Profile of Vinblastine Sulfate: An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of the preclinical toxicological profile of Vinblastine Sulfate, a potent antineoplastic agent of the vinca alkaloid class. As a cytotoxic drug that targets the fundamental cellular process of mitosis, vinblastine's efficacy is intrinsically linked to its potential for toxicity in non-target tissues. Understanding this profile is paramount for researchers, scientists, and drug development professionals engaged in oncology research. This document synthesizes data from a range of preclinical studies, including acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, grounding the findings in the drug's mechanism of action. We delve into the causality behind experimental designs, providing detailed protocols for key assays and summarizing quantitative data to offer a field-proven perspective on the non-clinical safety assessment of this important chemotherapeutic agent.
Introduction
Vinblastine Sulfate is a salt of a natural alkaloid extracted from the Madagascar periwinkle plant, Catharanthus roseus[1]. For decades, it has been a cornerstone in various combination chemotherapy regimens for diseases such as Hodgkin's lymphoma, testicular carcinoma, and other malignancies[2][3]. Its clinical utility stems from its potent cytotoxic activity against rapidly proliferating cancer cells.
The United States Pharmacopeia (USP) provides standards for the identity, strength, quality, and purity of Vinblastine Sulfate, ensuring consistency for clinical and research use. This guide focuses on the preclinical toxicological data, which forms the bedrock of our understanding of its safety profile, informs clinical trial design, and helps predict and manage adverse effects in patients. The central challenge in the toxicology of a cytotoxic agent like vinblastine is its narrow therapeutic index; the very mechanism that makes it a powerful anticancer drug also makes it a potent toxin to healthy, rapidly dividing cells[4][5]. A thorough preclinical evaluation is therefore not merely a regulatory requirement but a scientific necessity to enable its safe and effective use.
Mechanism of Action and Toxicological Relevance
Primary Pharmacodynamic Effect: Mitotic Inhibition
The antineoplastic effect of vinblastine is a direct consequence of its interaction with tubulin, the protein subunit of microtubules.[1][6] Microtubules are dynamic cytoskeletal polymers essential for several cellular functions, most critically for the formation of the mitotic spindle during cell division.
The process unfolds as follows:
-
Tubulin Binding: Vinblastine binds to β-tubulin dimers at a specific site known as the vinca domain.[6]
-
Inhibition of Polymerization: This binding inhibits the assembly (polymerization) of tubulin dimers into microtubules.[1] At higher concentrations, it can also promote the disassembly of existing microtubules.[6]
-
Mitotic Spindle Disruption: The interference with microtubule dynamics prevents the formation of a functional mitotic spindle, the apparatus responsible for segregating chromosomes into daughter cells.
-
Metaphase Arrest: Consequently, the cell cycle is halted at the metaphase stage (M-phase).[7][8]
-
Apoptosis Induction: Prolonged arrest at metaphase triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][9][10]
This mechanism is particularly effective against cancer cells, which are characterized by a high rate of proliferation.
Mechanistic Basis for Toxicity
The cytotoxic action of vinblastine is not exclusive to malignant cells. Its toxicity profile is a direct extension of its mechanism of action, affecting any population of rapidly dividing cells or cells highly dependent on microtubule integrity.
-
Myelosuppression: The hematopoietic cells of the bone marrow are among the most rapidly proliferating cells in the body. Disruption of their mitotic cycle by vinblastine leads to a decrease in the production of white blood cells (leukopenia/neutropenia), platelets (thrombocytopenia), and red blood cells (anemia). Leukopenia is the most common and dose-limiting toxicity of vinblastine.[6][7][8]
-
Neurotoxicity: Neurons, while not rapidly dividing, rely heavily on microtubules for essential functions, particularly axonal transport, which moves organelles, vesicles, and proteins between the cell body and the axon terminal. Disruption of these "intracellular highways" by vinblastine can lead to peripheral neuropathy, manifesting as numbness, paresthesia, and loss of deep tendon reflexes.[7][11][12] While present, neurotoxicity is generally less severe with vinblastine compared to its analogue, vincristine.[11]
-
Gastrointestinal Toxicity: The epithelial cells lining the gastrointestinal tract have a high turnover rate. Vinblastine-induced damage to these cells can cause constipation, nausea, vomiting, and mouth sores.[1][2]
-
Alopecia (Hair Loss): Hair follicle cells are also rapidly dividing, making them susceptible to the drug's antimitotic effects.[1][2]
Preclinical Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of vinblastine in preclinical species is essential for interpreting toxicology data and scaling doses to humans.
-
Distribution: Following intravenous administration, vinblastine distributes rapidly and extensively into tissues, resulting in a large volume of distribution.[13][14] It binds significantly to tissues and formed elements of the blood, such as platelets and blood cells.[5][7][14]
-
Metabolism: Vinblastine is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes.[4][5][8] A major metabolite, 4-desacetylvinblastine, has been identified and is also considered to have antitumor activity.[13][14]
-
Excretion: The drug and its metabolites are excreted primarily through the biliary system into the feces, with a smaller fraction eliminated in the urine.[15]
The reliance on hepatic metabolism and biliary excretion implies that impaired liver function can significantly increase the risk of toxicity, a critical consideration in both preclinical study design and clinical use.
Core Preclinical Toxicology Assessment
A standard battery of toxicology studies is required to characterize the safety profile of a new drug candidate. For a well-established drug like vinblastine, this profile has been defined over decades of research.
Acute Toxicity
Scientific Rationale: Acute toxicity studies aim to determine the potential adverse effects of a single, high dose of a substance. The primary endpoint has historically been the Median Lethal Dose (LD50), the dose at which 50% of the test animals are expected to die. Modern approaches, such as those outlined in OECD guidelines, focus on classifying toxicity with fewer animals and more humane endpoints.[16][17]
Summary of Findings: Preclinical studies have established the LD50 of vinblastine in rodents, demonstrating its high acute toxicity, as expected for a cytotoxic agent.
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mouse | Intravenous (IV) | ~13.8 - 17.5 | |
| Mouse | Intraperitoneal (IP) | 3.2 | |
| Mouse | Oral | 33.1 |
Representative Experimental Protocol (OECD 423 - Acute Toxic Class Method): This protocol is designed to classify a substance into a GHS toxicity category using a stepwise procedure with a minimal number of animals.
-
Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rat), young and healthy. House animals individually with a 12-hour light/dark cycle and provide standard diet and water ad libitum. Acclimatize animals for at least 5 days.
-
Dose Selection & Preparation: Based on existing data, select a starting dose from fixed levels (e.g., 5, 50, 300, or 2000 mg/kg).[17] Prepare Vinblastine Sulfate in a suitable vehicle (e.g., 0.9% saline).
-
Administration: Fast animals overnight prior to dosing. Administer the prepared dose via oral gavage in a volume not exceeding 1-2 mL/100g body weight.
-
Observation (Step 1): Dose a group of 3 animals at the starting dose. Observe closely for mortality and clinical signs of toxicity (e.g., changes in behavior, respiration, convulsions) continuously for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.
-
Stepwise Procedure:
-
If 2 or 3 animals die, the substance is classified at that toxicity level, and the test is stopped.
-
If 0 or 1 animal dies, proceed to the next higher dose level with a new group of 3 animals.
-
This process is repeated until a definitive classification can be made.
-
-
Data Collection: Record all clinical signs, body weights (pre-dose, weekly, and at termination), and mortality.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study.
Repeated-Dose Toxicity
Scientific Rationale: These studies are designed to characterize the toxicological profile following repeated administration over a defined period (e.g., 28 or 90 days). They are crucial for identifying target organs of toxicity, determining a No-Observed-Adverse-Effect Level (NOAEL), and assessing the potential for cumulative toxicity.
Summary of Findings: The primary and dose-limiting toxicity of repeated vinblastine administration in preclinical species is myelosuppression, particularly neutropenia.[5][7] Studies in dogs have been instrumental in defining clinically relevant toxicities.
| Species | Dose & Schedule | Key Findings | Reference(s) |
| Dog | 0.2 mg/kg (single IV dose) | Significant leukocyte suppression and recovery observed. Higher doses increased mortality due to GI toxicity. | [18] |
| Dog | 0.1 mg/kg IV weekly for 3-5 weeks | Treatment was effective for transmissible venereal tumors; effects on platelet and WBC counts were noted. | [19][20] |
| Dog | Dose escalation starting at 3.0 mg/m² IV every 2 weeks | Neutropenia was the primary dose-limiting toxicity. MTD determined to be higher than the standard 2.0 mg/m². | [18] |
Causality: The profound effect on bone marrow is a direct and predictable consequence of vinblastine's antimitotic action on the highly proliferative hematopoietic stem and progenitor cells. The nadir (lowest point) of the white blood cell count typically occurs 5-10 days after administration, with recovery in the following 1-2 weeks.[8] This predictable cycle is a cornerstone of clinical dosing schedules.
Genotoxicity
Scientific Rationale: Genotoxicity assays are performed to detect compounds that can induce damage to genetic material (DNA and chromosomes). A standard battery of tests includes an assay for gene mutation in bacteria (Ames test), an in vitro test for chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage. For antimitotic agents like vinblastine, the in vivo micronucleus test is particularly relevant as it detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).
Summary of Findings:
-
Vinblastine is generally not mutagenic in bacterial assays.[21][22]
-
It induces chromosomal aberrations in mammalian cells in vitro.[21][22]
-
In vivo, vinblastine is a potent inducer of micronuclei in bone marrow erythrocytes.[21][22] This is consistent with its mechanism of action, as disruption of the mitotic spindle leads to whole chromosomes lagging during cell division, which are then enclosed in micronuclei.
-
Studies using the comet assay have shown that vinblastine can induce DNA damage in the testes of mice at higher doses.[23]
Representative Experimental Protocol (In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474):
-
Animal & Group Allocation: Use a rodent species (e.g., mouse). Assign at least 5 male and 5 female animals per group to a vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of Vinblastine Sulfate.
-
Dose Selection: The highest dose should induce some signs of toxicity (e.g., a decrease in the ratio of polychromatic to normochromatic erythrocytes - PCE/NCE) but not cause excessive mortality.
-
Administration: Administer the substance, typically via intraperitoneal injection or oral gavage. A single treatment or two treatments 24 hours apart are common.[24]
-
Bone Marrow Sampling: Sample bone marrow (typically from the femur) at appropriate times after the last administration. The optimal sampling time is determined by the cell cycle of erythroblasts and is usually 24 and 48 hours post-treatment.[21]
-
Slide Preparation: Create bone marrow smears on glass slides. Stain with a dye that differentiates polychromatic (immature) erythrocytes (PCEs) from normochromatic (mature) erythrocytes (NCEs), such as Giemsa or acridine orange.
-
Scoring: Under a microscope, score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.[25] A micronucleus is a small, round, non-refractile body in the cytoplasm.
-
Cytotoxicity Assessment: Determine the ratio of PCEs to NCEs by counting at least 500 total erythrocytes per animal. A significant decrease in this ratio indicates bone marrow cytotoxicity.
-
Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical methods. A positive result requires a dose-dependent increase or a statistically significant increase at one or more dose levels.
Carcinogenicity
Scientific Rationale: Long-term carcinogenicity studies (typically 2 years in rodents) are conducted to assess the tumorigenic potential of a drug after chronic exposure. However, for cytotoxic anticancer agents intended for patients with advanced cancer, these studies are often not required before clinical trials, and their necessity is evaluated on a case-by-case basis.[8]
Summary of Findings: The International Agency for Research on Cancer (IARC) has evaluated vinblastine.
-
In studies where vinblastine was given to mice and rats, there was no evidence of carcinogenicity.[4][21][22]
-
However, the IARC concluded that the studies were not conducted at sufficiently high doses to be definitive.[4][22]
-
There is inadequate evidence in humans.
-
Consequently, Vinblastine Sulfate is classified as a Group 3 agent: "Not classifiable as to its carcinogenicity to humans."[22]
Reproductive and Developmental Toxicity
Scientific Rationale: This set of studies investigates the potential adverse effects of a drug on all aspects of reproduction, from fertility and conception to embryonic and fetal development, and postnatal development.
Summary of Findings: As a potent antimitotic agent, vinblastine has significant effects on reproduction and development.
-
Fertility: Vinblastine can impair fertility in both males and females. It has been shown to cause degenerative changes in germ cells and can result in aspermia in males and amenorrhea (absence of menstruation) in females.[3]
-
Developmental Toxicity: Vinblastine is embryolethal and teratogenic in multiple animal species. When administered to pregnant animals, it can cause fetal resorption and significant abnormalities in surviving offspring.[3] Due to this high potential for fetal harm, its use during pregnancy is contraindicated.
Safety Pharmacology
Scientific Rationale: The safety pharmacology core battery (ICH S7A) is designed to identify potentially life-threatening, off-target pharmacodynamic effects on major physiological systems (cardiovascular, central nervous, and respiratory) before first-in-human trials.[26][27] These studies are typically single-dose and are conducted at and above the anticipated therapeutic exposure.
Summary of Findings:
-
Central Nervous System (CNS): As discussed, vinblastine can cause neurotoxicity, which may manifest as depression, headache, or dizziness.[7] Dedicated CNS safety pharmacology studies would formally assess these and other potential effects on behavior, coordination, and reflexes.
-
Cardiovascular System: While less common, cardiovascular events like myocardial infarction and hypertension have been reported, particularly when vinblastine is used in combination chemotherapy regimens.[12] A core study would evaluate effects on blood pressure, heart rate, and ECG parameters in a conscious, telemetered animal model.
-
Respiratory System: Dyspnea and bronchospasm have been reported, especially when used in combination with mitomycin-C.[7] A respiratory safety study would assess parameters like respiratory rate and tidal volume.
For a cytotoxic agent like vinblastine, some safety pharmacology endpoints are often integrated into repeated-dose toxicology studies.
Local Tolerance
Scientific Rationale: Local tolerance studies assess the effects of a product on the skin or at the site of administration (e.g., intravenous, intramuscular).[28][29] For intravenously administered drugs, this is critical for evaluating the potential for injection site reactions, phlebitis, and tissue damage upon accidental leakage (extravasation).
Summary of Findings: Vinblastine Sulfate is a known vesicant, meaning it can cause severe tissue damage if it leaks outside the vein during administration.[12] Extravasation can lead to considerable irritation, cellulitis, and tissue necrosis.[30] Preclinical local tolerance studies confirm this potential, and clinical protocols include strict measures for its prevention and management, such as ensuring proper IV line placement and having procedures for managing extravasation events.[30]
Discussion and Preclinical Risk Summary
The preclinical toxicological profile of Vinblastine Sulfate is well-defined and is a direct, predictable extension of its potent antimitotic mechanism of action.
-
Primary Target Organs: The primary target organs for toxicity are tissues with high cell proliferation rates: the bone marrow and the gastrointestinal tract . The dose-limiting toxicity is myelosuppression, specifically neutropenia.
-
Other Key Toxicities: Neurotoxicity , resulting from disruption of axonal transport, is a significant but less frequent toxicity compared to vincristine. The drug is a potent vesicant , requiring careful intravenous administration. It is also a confirmed reproductive and developmental toxicant in animals, precluding its use in pregnancy.
-
Genotoxicity & Carcinogenicity: Vinblastine is genotoxic in vivo, primarily through an aneugenic mechanism (chromosome loss) consistent with its effect on the mitotic spindle. Its carcinogenic potential remains unclassified due to limitations in historical studies.
The causality is clear: by inhibiting microtubule formation, vinblastine halts cell division. This is lethal to cancer cells but also damaging to healthy, rapidly dividing host cells. The preclinical data provides a robust framework for managing these risks in a clinical setting through careful dose selection, scheduling that allows for bone marrow recovery between cycles, and vigilant monitoring for signs of neurotoxicity and infection.
References
-
Pharmacokinetic analysis of vinblastine in tumor bearing cats and analysis of population covariates. (n.d.). UC Davis School of Veterinary Medicine. Retrieved February 21, 2026, from [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. Retrieved February 21, 2026, from [Link]
-
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (n.d.). oecd guidelines for acute oral toxicity studies: an overview. ijrap.net. Retrieved February 21, 2026, from [Link]
-
Gentry, A. C., et al. (2023). Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism. Pharmacology Research & Perspectives, 11(1), e01052. [Link]
-
Gentry, A. C., et al. (2023). Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism. Pharmacology Research & Perspectives, 11(1), e01052. [Link]
-
OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (n.d.). Academia.edu. Retrieved February 21, 2026, from [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). SlideShare. Retrieved February 21, 2026, from [Link]
-
Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). (2025, April 10). Tox Lab. Retrieved February 21, 2026, from [Link]
-
Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism. (2023). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Carozzi, V. A., Canta, A., & Chiorazzi, A. (2015). Mechanisms of Chemotherapy-Induced Neurotoxicity. Frontiers in Pharmacology, 6, 145. [Link]
-
OECD 474: Erythrocyte micronucleus test (in vivo mammalian). (n.d.). Zenodo. Retrieved February 21, 2026, from [Link]
-
OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Publishing. [Link]
-
Pharmacokinetic analysis of vinblastine in tumor bearing cats and analysis of population covariates. (n.d.). Veterinary Clinical Trials Registry. Retrieved February 21, 2026, from [Link]
-
OECD 474: In vivo Mammalian Micronucleus Test. (2025, March 30). Nucro-Technics. Retrieved February 21, 2026, from [Link]
-
Azqueta, A., et al. (2019). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. International Journal of Molecular Sciences, 20(23), 6046. [Link]
-
OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Publishing. [Link]
-
Vinblastine is an important anti-cancer drug belonging to the vinca alkaloid class, naturally derived from the Madagascar periwinkle plant, Catharanthus roseus. (n.d.). Oncology. Retrieved February 21, 2026, from [Link]
-
Comet Assay. (n.d.). SlideShare. Retrieved February 21, 2026, from [Link]
-
Javad, A., et al. (2011). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. BioImpacts, 1(3), 133-136. [Link]
-
Crees, Z., & Nappe, T. (2024). Vinca Alkaloid Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
vinBLAStine. (2020, April 16). Cancer Care Ontario. Retrieved February 21, 2026, from [Link]
-
REVIEW ON PHARMACOKINETICS OF VINBLASTINE DRUG AND ITS DELIVERY SYSTEM. (2021). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Mølgaard, S., et al. (2017). comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis, 32(1), 131-140. [Link]
-
Schlaepfer, W. W. (1977). Action of the Vinca Alkaloids Vincristine, Vinblastine, and Desacetyl Vinblastine Amide on Axonal Fibrillar Organelles in Vitro. Cancer Research, 37(3), 893-899. [Link]
-
What is the mechanism of Vinblastine Sulfate? (2024, July 17). Patsnap Synapse. Retrieved February 21, 2026, from [Link]
-
Hartmann, A., et al. (2004). in vivo comet assay: use and status in genotoxicity testing. Mutagenesis, 19(1), 51-59. [Link]
-
Vo, T. T., et al. (2013). Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737. Molecular Cancer Therapeutics, 12(8), 1371-1381. [Link]
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). Food and Drug Administration. Retrieved February 21, 2026, from [Link]
-
VinBLAStine. (n.d.). Pediatric Care Online. Retrieved February 21, 2026, from [Link]
-
Vinblastine Sulfate – Application in Therapy and Current Clinical Research. (n.d.). Retrieved February 21, 2026, from [Link]
-
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). Food and Drug Administration. Retrieved February 21, 2026, from [Link]
-
Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations. (n.d.). Regulations.gov. Retrieved February 21, 2026, from [Link]
-
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). Regulations.gov. Retrieved February 21, 2026, from [Link]
-
Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. (2025, December 11). Vivotecnia. Retrieved February 21, 2026, from [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved February 21, 2026, from [Link]
-
SAFETY PHARMACOLOGY. (n.d.). Frontage Labs. Retrieved February 21, 2026, from [Link]
-
Klement, G., et al. (2000). Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity. Journal of Clinical Investigation, 105(8), R15-R24. [Link]
-
Local Tolerance. (n.d.). Vivotecnia. Retrieved February 21, 2026, from [Link]
-
Vinblastine Sulphate 1 mg/ml Solution for Injection. (n.d.). Retrieved February 21, 2026, from [Link]
-
Vinblastine. (n.d.). Plumb's. Retrieved February 21, 2026, from [Link]
-
Yap, H. Y., et al. (1980). Phase I evaluation of divided-dose vinblastine sulfate. Cancer Treatment Reports, 64(2-3), 235-238. [Link]
-
Ishaq, I., et al. (2025). Comparative Evaluation of Vincristine Sulfate and Vinblastine Sulfate for the Treatment of Transmissible Venereal Tumor in Dogs: A Pre-clinical and Pathological Study. Pakistan Journal of Zoology, 58(1). [Link]
-
Vo, T. T., et al. (2013). Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737. Molecular Cancer Therapeutics, 12(8), 1371-1381. [Link]
-
Determining NOEL/NOAEL in Repeated-dose Toxicity Studies, When the Low Dose Group Shows Significant Difference in Quantitative Data. (2025, August 9). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Phase I Dose Escalation of Single-Agent Vinblastine in Dogs. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Ishaq, I., et al. (2025). Comparative Evaluation of Vincristine Sulfate and Vinblastine Sulfate for the Treatment of Transmissible Venereal Tumor in Dogs: A Pre-clinical and Pathological Study. Semantic Scholar. Retrieved February 21, 2026, from [Link]
Sources
- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue‐specific drug binding, transport, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncology [pharmacology2000.com]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. publications.aap.org [publications.aap.org]
- 9. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Chemotherapy-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 14. Studypages - Pharmacokinetic analysis of vinblastine in tumor bearing cats and analysis of population covariates [veterinaryclinicaltrials.org]
- 15. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 18. researchgate.net [researchgate.net]
- 19. researcherslinks.com [researcherslinks.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 22. researchgate.net [researchgate.net]
- 23. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 24. oecd.org [oecd.org]
- 25. nucro-technics.com [nucro-technics.com]
- 26. fda.gov [fda.gov]
- 27. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 28. fda.gov [fda.gov]
- 29. Local Tolerance - General Toxicology - Drug Develpment [vivotecnia.com]
- 30. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Vinblastine Sulfate USP 28 in Inducing M-Phase Cell Cycle Arrest: An In-depth Technical Guide
This guide provides a comprehensive technical overview of Vinblastine Sulfate's mechanism of action, with a specific focus on its ability to induce M-phase cell cycle arrest. It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell biology research.
Introduction: The Clinical Significance of a Periwinkle Alkaloid
Vinblastine, a natural alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), has been a cornerstone of cancer chemotherapy for decades.[1][2] As a member of the vinca alkaloid class of drugs, vinblastine sulfate is utilized in the treatment of a variety of malignancies, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, testicular cancer, and breast cancer.[1][3] Its therapeutic efficacy is rooted in its potent ability to disrupt the cell division process, specifically by targeting the highly dynamic microtubule structures essential for mitosis.[2] This guide will delve into the molecular intricacies of how vinblastine exerts its anti-proliferative effects by inducing a robust arrest in the M-phase of the cell cycle.
Molecular Mechanism of Action: Destabilizing the Cytoskeleton
The primary molecular target of vinblastine is tubulin, the heterodimeric protein subunit that polymerizes to form microtubules.[2][4] Microtubules are critical components of the cytoskeleton, playing pivotal roles in maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.
Vinblastine exerts its effects by binding to a specific site on tubulin, known as the vinca-binding site, which is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine.[5] This binding has a profound impact on microtubule dynamics:
-
Inhibition of Polymerization: Vinblastine physically obstructs the addition of new tubulin dimers to the growing ends of microtubules, thereby inhibiting their polymerization.[4][6]
-
Promotion of Depolymerization: At higher concentrations, vinblastine actively promotes the disassembly of existing microtubules.[7]
-
Suppression of Microtubule Dynamics: Even at low concentrations, vinblastine can suppress the dynamic instability of microtubules. This "kinetic capping" of microtubule ends prevents them from efficiently searching for and attaching to chromosomes during mitosis.[8][9]
The consequence of this disruption is the failure to form a functional mitotic spindle, the intricate microtubule-based apparatus responsible for segregating sister chromatids into two daughter cells.
Caption: Experimental workflow for analyzing vinblastine-induced M-phase arrest.
Conclusion
Vinblastine sulfate remains a clinically relevant and mechanistically fascinating anti-cancer agent. Its ability to potently disrupt microtubule dynamics leads to the activation of the Spindle Assembly Checkpoint and a subsequent arrest of the cell cycle in M-phase. This prolonged mitotic arrest ultimately triggers apoptotic cell death, providing the basis for its therapeutic efficacy. A thorough understanding of these molecular mechanisms is crucial for the continued development of novel anti-cancer strategies that target the cell division machinery. The experimental protocols outlined in this guide provide a framework for researchers to investigate and further elucidate the intricate cellular responses to vinblastine and other microtubule-targeting agents.
References
- Vinblastine Sulfate – Application in Therapy and Current Clinical Research. (n.d.). Google Cloud.
- Stukenberg, P. T. (2004).
- Mollinedo, F., & Gajate, C. (2015). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Current Pharmaceutical Design, 21(34), 5089-5101.
- Jin, C., et al. (2015). Theoretical insight into the structural mechanism for the binding of vinblastine with tubulin. Journal of Molecular Modeling, 21(2), 26.
- Candelaria, M., et al. (2024, March 10). Vinca Alkaloid Toxicity. In StatPearls.
-
Vinblastine Sulphate 1 mg/ml Solution for Injection. (n.d.). Medicines.org.uk. Retrieved February 20, 2026, from [Link]
- Hawley, T. S., & Hawley, R. G. (Eds.). (2004). Flow Cytometry Protocols. Humana Press.
- Fan, W. (2010). Vinblastine Induces Acute, Cell Cycle Phase–Independent Apoptosis in Some Leukemias and Lymphomas and Can Induce Acute Apoptosis in Others when Mcl-1 Is Suppressed. Molecular Cancer Therapeutics, 9(4), 839-849.
-
Vinblastine. (2017, September 6). GlobalRPH. Retrieved February 20, 2026, from [Link]
- Gascoigne, K. E., & Taylor, S. S. (2009). Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit. Journal of Cell Science, 122(12), 2017-2025.
- Dalton, W. B., et al. (2011). Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction. Molecular Biology of the Cell, 22(24), 4829-4841.
-
Vinblastine Uses, Side Effects & Warnings. (2026, January 23). Drugs.com. Retrieved February 20, 2026, from [Link]
-
IC 50 and CC 50 values detected for the tested compounds and vinblastine sulfate against PC3 and MRC-5 cell lines. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
IC50 values for 2-APCAs (I-IV), paclitaxel, and vinblastine for epithelial cancer cell lines. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Vinblastine. (2013, June 15). MedlinePlus. Retrieved February 20, 2026, from [Link]
-
What is the mechanism of Vinblastine Sulfate? (2024, July 17). Patsnap. Retrieved February 20, 2026, from [Link]
- Gascoigne, K. E., & Taylor, S. S. (2009). Length of mitotic arrest induced by microtubule-stabilizing drugs determines cell death after mitotic exit. The Journal of cell biology, 185(6), 983–993.
-
Half maximal inhibitory concentration (IC 50 ) of vinblastine sulfate... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
- Weaver, B. A. (2014). Consequences of mitotic slippage for antimicrotubule drug therapy in. Cellular and molecular life sciences : CMLS, 71(16), 3065–3078.
- Darzynkiewicz, Z., & Juan, G. (2001). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.2.
-
Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved February 20, 2026, from [Link]
- Skoufias, D. A., et al. (2004). Vinblastine has dose-dependent effects on mitotic spindle assembly and spindle tension. Cell cycle (Georgetown, Tex.), 3(10), 1335–1338.
-
Advansta's Step-by-Step Guide to Western Blots. (n.d.). Advansta. Retrieved February 20, 2026, from [Link]
- Musacchio, A. (2011). Spindle assembly checkpoint activation and silencing at kinetochores. Current opinion in cell biology, 23(2), 193–200.
-
Schematic view of spindle assembly checkpoint signalling. (A) Cells... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Live-cell Microscopy Imaging of Drug-treated K562 and L428 Cancer Cells. (2023, June 30). DiVA. Retrieved February 20, 2026, from [Link]
- Musacchio, A. (2011). Spindle assembly checkpoint: the third decade. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 366(1584), 3595–3604.
- Rieder, C. L., & Khodjakov, A. (2003). Live-cell fluorescence imaging for phenotypic analysis of mitosis. Methods in molecular biology (Clifton, N.J.), 223, 237–251.
-
Western blots of cyclin B1, cdc2, cdc2P, cdc25P, wee1, and chk1 in... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Double fluorescence microscopy of vinblastine-treated RV cells after... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
- Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells. (2014, September 18). Oncology letters, 8(3), 1269–1272.
- Rosner, F., et al. (1975). Accumulation and release of vinblastine and vincristine by HeLa cells: light microscopic, cinematographic, and biochemical study. Cancer research, 35(10), 2919–2927.
- Harley, M. E., et al. (2010). Phosphorylation of Mcl-1 by CDK1–cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest. The EMBO journal, 29(14), 2407–2420.
-
Mitotic Count and Mitotic Figure Morphology Quick Reference Guide (QRG). (n.d.). Veterinary Cancer & Genetics Program. Retrieved February 20, 2026, from [Link]
- Emodin Sensitizes Cervical Cancer Cells to Vinblastine by Inducing Apoptosis and Mitotic Death. (2022, July 31). International journal of molecular sciences, 23(15), 8567.
Sources
- 1. Vinblastine-induced phosphorylation of Bcl-2 and Bcl-XL is mediated by JNK and occurs in parallel with inactivation of the Raf-1/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of vinblastine-induced Bcl-xL and Bcl-2 phosphorylation: evidence for a novel protein kinase and a coordinated phosphorylation/dephosphorylation cycle associated with apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. Vinblastine sulfate | Microtubules | Tocris Bioscience [tocris.com]
- 8. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chemical Grades: Distinguishing Vinblastine Sulfate USP from Research-Grade Alkaloids
Executive Summary
In the realms of scientific research and pharmaceutical development, the selection of chemical reagents is a foundational decision with profound implications for experimental validity, reproducibility, and regulatory compliance. This guide provides an in-depth technical comparison between Vinblastine Sulfate manufactured under the United States Pharmacopeia (USP) standards and general "research-grade" alkaloids. While both may be chemically identical in terms of their active molecule, they exist in fundamentally different universes of quality control, documentation, and intended use. Understanding this distinction is not merely a matter of academic nuance; it is a critical requirement for ensuring the integrity of research data and the safety of therapeutic products. This paper will elucidate the core differences in purity, impurity profiling, manufacturing controls, and regulatory standing, providing researchers and drug developers with the framework to make informed decisions appropriate for their stage of work.
Introduction: The Criticality of Chemical Grade in Scientific Application
Vinblastine is a potent, naturally derived dimeric indole alkaloid first isolated from the Madagascar periwinkle, Catharanthus roseus.[][2] As a stathmokinetic oncolytic agent, it functions by disrupting the formation of microtubules, thereby arresting cells in metaphase—a mechanism that is particularly effective against rapidly dividing cancer cells.[3] Its sulfate salt, Vinblastine Sulfate, is a cornerstone of several chemotherapy regimens.[4][5]
Given its potent cytotoxic nature, the quality of the Vinblastine Sulfate used in any application is paramount.[5] Scientists encounter this compound under various labels, most commonly as "Vinblastine Sulfate USP" or as a "research-grade" alkaloid. The choice between these grades dictates the level of scrutiny the material has undergone and determines its suitability for different applications, from basic in vitro discovery to clinical drug formulation. This guide will deconstruct these classifications to reveal the regulatory and quality frameworks that separate them.
Deconstructing the Grade Designations
The grade of a chemical is a shorthand for its purity and the quality system under which it was produced. The distinction is crucial, as using a chemical of an inappropriate grade can introduce unknown variables, compromise experimental results, or lead to regulatory rejection.[6][7]
Vinblastine Sulfate USP: The Pharmaceutical Standard
The "USP" designation signifies that a chemical meets or exceeds the stringent requirements set forth by the United States Pharmacopeia.[8][9] The USP is a non-profit organization that establishes public standards for medicines and their ingredients. These standards are enforced by the U.S. Food and Drug Administration (FDA).[10][11]
A USP grade chemical is, by definition, a pharmaceutical-grade material.[7][9] This implies:
-
GMP Manufacturing: It is produced in facilities that adhere to Current Good Manufacturing Practices (CGMP), which are regulations that ensure the identity, strength, quality, and purity of drug products.[10][12][13]
-
Defined Purity and Impurity Limits: The USP monograph for Vinblastine Sulfate provides an explicit set of tests and acceptance criteria.[14][15] This includes a specific assay range for the active pharmaceutical ingredient (API) and defined limits for known and unknown impurities.[16]
-
Comprehensive Documentation: Each batch is accompanied by a detailed Certificate of Analysis (CoA) that reports the results of every test required by the monograph. This provides end-to-end traceability and quality assurance.
-
Intended Use: It is suitable for use as an API in the formulation of a final drug product for human administration.[17][18]
The now-superseded "USP 28" refers to the 28th edition of the United States Pharmacopeia. While the specific tests and limits may be updated in subsequent editions (e.g., USP 40, etc.), the core principles of the USP designation remain the same.
Research-Grade Alkaloids: A Tool for Discovery
"Research grade" is a broader, less standardized term.[9] It generally indicates a chemical that is suitable for laboratory research and is not intended for human or therapeutic use.[3] Key characteristics include:
-
Variable Purity: While often of high purity (e.g., >95% or >98%), the methods used to determine this purity may not be as rigorously validated as those required by the USP.
-
Undefined Impurity Profile: The CoA for a research-grade chemical may only report the purity of the main compound. The identity and quantity of impurities are often unknown or uncharacterized, which can introduce significant variability into experiments.[6][19]
-
No GMP Requirement: These chemicals are not required to be manufactured under GMP conditions.[8]
-
"For Research Use Only" (RUO): This label explicitly states the material is not for diagnostic or therapeutic use. The user bears the responsibility for validating its suitability for their specific research application.[3][20]
Core Technical Comparison: USP vs. Research Grade
The fundamental differences between these two grades can be summarized by comparing their key quality attributes.
| Attribute | Vinblastine Sulfate USP | Research-Grade Vinblastine Sulfate |
| Intended Use | Active Pharmaceutical Ingredient (API) for human drugs.[17][18] | In vitro and non-clinical laboratory research only.[3] |
| Manufacturing Standard | Produced under Current Good Manufacturing Practices (CGMP).[10][12] | No GMP requirement; standards vary by supplier. |
| Purity Assay | Must meet a specific range, e.g., 96.0% to 102.0% (corrected for loss on drying).[14][15] | Varies (e.g., >95%, >98%); methods may not be fully validated. |
| Impurity Profile | Specific limits for individual and total organic impurities are defined (e.g., NMT 1.0% individual, NMT 3.0% total).[16] | Often uncharacterized; impurities can vary significantly between batches and suppliers.[6][19] |
| Identification Tests | Mandatory, multi-faceted identity confirmation (e.g., IR spectroscopy, HPLC retention time, sulfate test).[14][21] | Typically confirmed by mass spectrometry or HPLC, but not always to a pharmacopeial standard. |
| Specific Tests | Includes mandatory tests for pH, Loss on Drying, and Bacterial Endotoxins.[14][15] | These tests are not typically performed or reported. |
| Documentation | Comprehensive Certificate of Analysis (CoA) detailing results for all USP monograph tests. | CoA may only state purity, molecular formula, and appearance. |
| Regulatory Status | Accepted by regulatory agencies (e.g., FDA) for use in clinical trials and commercial drug products.[11][13] | Not suitable for regulatory submissions or clinical use. |
Methodologies: The Path to Qualification
The divergence in quality originates from the fundamentally different workflows used to qualify and release USP-grade versus research-grade materials.
Diagram: Qualification and Release Workflows
The following diagram illustrates the rigorous, multi-step process for a USP-grade API compared to the more direct, less controlled workflow for a research-grade chemical.
Caption: A comparison of the manufacturing and quality control workflows.
Experimental Protocol: USP Vinblastine Sulfate Assay and Organic Impurities
This protocol is a representative example based on the methods described in the USP monograph for determining the purity (Assay) and related substances (Organic Impurities) of Vinblastine Sulfate.[14][16][21]
Objective: To quantify Vinblastine Sulfate and its organic impurities using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Mobile Phase Preparation:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve USP Vinblastine Sulfate Reference Standard (RS) in water to obtain a known concentration of about 0.4 mg/mL.[15]
-
System Suitability Solution: Prepare a solution containing 0.4 mg/mL of USP Vincristine Sulfate RS in the Standard Solution. This is used to ensure the chromatographic system can resolve vinblastine from its closely related impurity, vincristine.[14]
-
Sample Solution: Accurately weigh and dissolve the Vinblastine Sulfate sample in water to obtain a concentration of about 0.4 mg/mL.[14]
-
-
Chromatographic System:
-
Procedure and System Suitability:
-
Data Analysis:
-
Assay: Compare the peak response of the main peak in the Sample Solution to that of the Standard Solution to calculate the percentage of vinblastine sulfate.[15]
-
Organic Impurities: Analyze the chromatogram from the larger injection volume of the Sample Solution. Calculate the percentage of each impurity based on its peak area relative to the area of the vinblastine peak from a diluted standard or the main peak itself, using appropriate relative response factors if known.[16]
-
This protocol is self-validating through the rigorous system suitability requirements. Failure to meet the resolution or RSD criteria invalidates the run and requires troubleshooting, ensuring trustworthy results.
Implications for Researchers and Drug Developers
The choice of grade has direct consequences on the cost, validity, and regulatory trajectory of a project.
Diagram: Decision Framework for Chemical Grade Selection
This diagram helps a scientist select the appropriate grade based on their phase of research or development.
Caption: Decision tree for selecting the appropriate chemical grade.
-
For Basic Researchers: In early-stage in vitro studies, a well-characterized research-grade alkaloid is often sufficient and more cost-effective. However, researchers must be aware that batch-to-batch variability could affect reproducibility.[19] An uncharacterized impurity could lead to misleading results, confounding data interpretation.[6]
-
For Drug Development Professionals: The path is unequivocal. Any material intended for in vivo toxicology studies that will support an Investigational New Drug (IND) application, or for use in a clinical formulation, must be USP/GMP grade.[11][12] Using a research-grade material at this stage introduces unacceptable risks regarding patient safety and guarantees regulatory rejection.[7] The well-defined impurity profile of a USP-grade product is critical, as even trace impurities can be toxic or affect the stability of the final drug product.[22]
Conclusion
The distinction between Vinblastine Sulfate USP and research-grade alkaloids transcends a simple purity percentage. It represents a fundamental difference in the philosophy of quality. The USP designation provides a comprehensive assurance of identity, purity, strength, and quality, backed by a legally enforceable regulatory framework (CGMP) and detailed public standards. Research grade, while a vital tool for discovery, lacks this universal standard, placing the onus of validation squarely on the end-user. For scientists and developers, choosing the correct grade is a critical step in building a foundation of reliable data, ensuring experimental reproducibility, and, in the context of drug development, safeguarding patient health and navigating the complex path to regulatory approval.
References
-
Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. (2025, February 18). Coherent Market Insights. [Link]
-
Vinblastine Sulfate - Definition, Identification, Assay - USP 2025. (2026, February 12). Pharmacopeia. [Link]
-
USP Monographs: Vinblastine Sulfate. Pharmacopeia. [Link]
-
CMC Regulatory Requirements in Drug Development. (2025, March 5). Upperton Pharma Solutions. [Link]
-
Vinblastine Sulfate-impurities. Pharmaffiliates. [Link]
-
Impurity - Vinblastine Sulfate. Kleantest. [Link]
-
Vinblastine Sulfate - USP-NF. (2011, July 1). USP-NF. [Link]
-
GMP Regulations and Compliance for API and Excipients. (2025, November 22). ComplianceOnline. [Link]
-
Vinblastine Sulfate for Injection - Definition, Identification, Assay - USP 2025. (2026, February 12). Pharmacopeia. [Link]
-
Research Chemicals: Dangers of Designer Drugs & Treatment. Healthy Life Recovery. [Link]
-
FDA Compliance For Drug Ingredient And Formulation. (2025, March 1). Registrar Corp. [Link]
-
An FDA Perspective on Regulatory Considerations for Co-Processed Active Pharmaceutical Ingredients (APIs). FDA. [Link]
-
Vinblastine Sulfate for Injection - USP-NF. (2011, November 1). USP-NF. [Link]
-
What Do The Different Grades Of Chemicals Mean?. (2020, January 22). ReAgent. [Link]
-
Vinblastine-impurities. Pharmaffiliates. [Link]
-
Chemical Grades. Lab Alley. [Link]
-
The Importance of High-Purity Chemicals in Pharmaceutical Testing. (2025, March 17). Techmate Ltd. [Link]
-
Chemical Grades Explained: ACS, USP, FCC & Technical Guide. (2026, February 9). Hawkins. [Link]
-
PRODUCT MONOGRAPH PrVinblastine Sulfate Injection 1 mg/mL Sterile Solution. (2019, April 18). Pfizer Canada ULC. [Link]
-
Defining Chemical Grades: An Explainer. (2024, July 11). Tilley Distribution. [Link]
-
Research Chemicals - Types & Dangers of RC's. (2025, March 14). Greenhouse Treatment Center. [Link]
-
Quality evaluation and relative bioavailability investigation on three alkaloids of Corydalis saxicola bunting extract in solid dispersion. Journal of Food and Drug Analysis. [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC. [Link]
-
vinblastine sulfate injection. RxList. [Link]
-
WHO guidelines for quality control of herbal medicines: From cultivation to consumption. LinkedIn. [Link]
-
Quantitative data for alkaloids in raw materials and products as determined by RP-UHPLC PDA and GC-MS analyses. ResearchGate. [Link]
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (2007, July 5). MDPI. [Link]
Sources
- 2. Vinblastine Sulfate (Vinblastine Sulfate Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. goldbio.com [goldbio.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. techmate.co.uk [techmate.co.uk]
- 7. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. laballey.com [laballey.com]
- 10. GMP Regulations and Compliance for API and Excipients [complianceonline.com]
- 11. registrarcorp.com [registrarcorp.com]
- 12. upperton.com [upperton.com]
- 13. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 14. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 15. uspbpep.com [uspbpep.com]
- 16. uspnf.com [uspnf.com]
- 17. coherentmarketinsights.com [coherentmarketinsights.com]
- 18. bulkchemicals2go.com [bulkchemicals2go.com]
- 19. healthyliferecovery.com [healthyliferecovery.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Vinblastine Sulfate for Injection - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 22. apolloscientific.co.uk [apolloscientific.co.uk]
Methodological & Application
Preparation of Vinblastine Sulfate USP 28 Stock Solution for Cell Culture: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of Vinblastine Sulfate USP 28 stock solutions for in vitro cell culture applications. Vinblastine Sulfate is a potent antineoplastic agent that functions by disrupting microtubule polymerization, leading to cell cycle arrest at the M phase and subsequent apoptosis.[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in cell-based assays. This document outlines the necessary materials, step-by-step procedures for solubilization and sterilization, and best practices for safe handling and storage to ensure the integrity and efficacy of the compound in experimental settings.
Introduction: The Scientific Rationale
Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a powerful chemotherapeutic agent used in the treatment of various cancers.[3] Its sulfate salt, Vinblastine Sulfate, is the formulation typically used in both clinical and research settings. The primary mechanism of action involves its binding to tubulin, which inhibits the assembly of microtubules.[3][4] This disruption of the microtubule dynamics is catastrophic for dividing cells, as it prevents the formation of a functional mitotic spindle, leading to an arrest of cells in the metaphase stage of mitosis.[1][2][4] This mitotic arrest ultimately triggers the intrinsic apoptotic pathways, making Vinblastine a highly effective tool for studying cell cycle progression and inducing cytotoxicity in rapidly proliferating cancer cell lines.
Given its potent cytotoxic nature, the precise and aseptic preparation of Vinblastine Sulfate stock solutions is paramount for experimental success. Contamination, inaccurate concentration, or degradation of the compound can lead to unreliable and misleading data. This protocol is designed to provide researchers with a robust and validated method for preparing highly pure and stable stock solutions suitable for a wide range of cell culture experiments.
Mechanism of Action: Microtubule Disruption
The cytotoxic effect of Vinblastine is intrinsically linked to its interaction with the cellular cytoskeleton. The following diagram illustrates the key steps in its mechanism of action.
Caption: Step-by-step workflow for Vinblastine Sulfate stock preparation.
Step-by-Step Methodology
-
Pre-calculation: Determine the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a stock from 5 mg of Vinblastine Sulfate (MW: 909.1 g/mol ):
-
Amount in moles = 0.005 g / 909.1 g/mol ≈ 5.50 µmol
-
Volume of DMSO for 10 mM (10,000 µM) stock = 5.50 µmol / 10,000 µmol/L ≈ 0.000550 L = 550 µL. [5]
-
-
Weighing: In the BSC, carefully weigh the desired amount of Vinblastine Sulfate powder using an analytical balance. It is advisable to weigh it directly into the sterile vial in which it will be dissolved to minimize transfer loss.
-
Solubilization: Add the pre-calculated volume of sterile, anhydrous DMSO to the vial containing the Vinblastine Sulfate powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Visually inspect against a light source to ensure no particulates remain.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Dispense the solution through the filter into a new sterile tube. This step is crucial to remove any potential microbial contamination.
-
Aliquoting: Immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryogenic vials. This practice is critical to avoid repeated freeze-thaw cycles which can degrade the compound. [5]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the aliquots in a freezer at -20°C, protected from light. [6][5]
Stability and Storage Recommendations
Proper storage is essential to maintain the potency of the Vinblastine Sulfate stock solution.
| Condition | Stability | Recommendations | Source(s) |
| Lyophilized Powder | Stable for ≥ 4 years at -20°C | Store desiccated and protected from light. | [6] |
| Reconstituted in Water/Saline | Not recommended for storage > 1 day | Prepare fresh for immediate use. | [6] |
| Reconstituted in DMSO | Stable for up to 3 months at -20°C | Aliquot to avoid freeze-thaw cycles. | [5] |
| General Storage | 2-8°C for vials for injection | For long-term cell culture stock, -20°C is preferred. | [7][8] |
Quality Control and Best Practices
-
Final Concentration in Media: When diluting the DMSO stock into cell culture media for experiments, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.5%).
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect the solution for any signs of precipitation or discoloration. [9]If observed, do not use the aliquot.
-
Validation: It is good practice to perform a dose-response experiment with a new batch of stock solution to confirm its potency and compare the IC50 value to previously established values or literature data.
References
-
Scribd. Vinblastine Sulfate Storage and Stability. Available from: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Vinblastine Sulfate? Available from: [Link]
-
RxMed. (2013, May 15). Vinblastine Sulfate Injection. Available from: [Link]
-
Patsnap Synapse. (2025, May 9). What is the mechanism of tumor growth inhibition by Vinca (Vincaleukoblastine) alkaloids? Available from: [Link]
-
GlobalRPH. (2017, September 6). Vinblastine. Available from: [Link]
-
Wikipedia. Vinblastine. Available from: [Link]
-
Cancer Research UK. Vinblastine. Available from: [Link]
-
Neuromics. (2012, February 8). Vinblastine Sulfate Data Sheet. Available from: [Link]
-
Hospira, Inc. (2021, April 7). Vinblastine Sulfate Injection - SAFETY DATA SHEET. Available from: [Link]
-
BioCrick. Vinblastine Sulfate. Available from: [Link]
-
Boehringer Ingelheim. (2001, December). VinBLAStine Sulfate for Injection USP. Available from: [Link]
-
USP. Vinblastine Sulfate. Available from: [Link]
-
USP-NF. (2011, November 1). Vinblastine Sulfate for Injection. Available from: [Link]
-
USP-NF. (2011, July 1). Vinblastine Sulfate. Available from: [Link]
-
USP. Vinblastine Sulfate for Injection. Available from: [Link]
-
JP XIV Official Monographs for Part I. Vinblastine Sulfate for Injection. Available from: [Link]
Sources
- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. Vinblastine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Vinblastine | Cell Signaling Technology [cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scribd.com [scribd.com]
- 8. globalrph.com [globalrph.com]
- 9. pdf.hres.ca [pdf.hres.ca]
HPLC analysis protocol for Vinblastine Sulfate based on USP 28 monograph
An Application Note and Protocol for the HPLC Analysis of Vinblastine Sulfate Based on USP 28 Monograph Principles
Introduction: The Analytical Imperative for Vinblastine Sulfate
Vinblastine Sulfate is a potent antineoplastic agent, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus). Its mechanism of action involves the disruption of microtubules, which are essential for mitotic spindle formation during cell division, thereby arresting cancer cells in the metaphase stage. Given its critical therapeutic role and narrow therapeutic index, ensuring the identity, purity, and strength of Vinblastine Sulfate in pharmaceutical formulations is of utmost importance.
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose. This application note provides a detailed protocol for the HPLC analysis of Vinblastine Sulfate, grounded in the principles outlined in the United States Pharmacopeia (USP) 28 monograph. The methodology described herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for the quantitative determination of Vinblastine Sulfate and the separation of its related impurities.
This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the method's parameters. By understanding the "why," analysts can better troubleshoot issues, adapt the method as needed, and ensure the generation of consistently reliable and accurate data.
Chromatographic Theory and Method Rationale
The separation of Vinblastine Sulfate from its potential impurities, most notably its structural isomer Vincristine and degradation products, is achieved through reversed-phase HPLC.
-
Stationary Phase: A C18 (octadecylsilane) column is the stationary phase of choice. The non-polar C18 chains provide a hydrophobic surface that interacts with the relatively non-polar regions of the Vinblastine molecule. This interaction is key to retaining the analyte and separating it from more polar impurities.
-
Mobile Phase: The mobile phase is a carefully balanced mixture of an aqueous buffer and an organic modifier.
-
Aqueous Buffer (Phosphate Buffer, pH 4.0): Vinblastine Sulfate is a basic compound. The acidic pH of the mobile phase ensures that the analyte and its related substances are in their protonated, ionized form. This consistent ionization state prevents peak tailing and leads to sharper, more symmetrical peaks. The phosphate buffer provides the necessary pH control and ionic strength.
-
Organic Modifier (Acetonitrile/Methanol): An organic solvent like acetonitrile or methanol is used to modulate the retention of Vinblastine Sulfate. By increasing the organic content, the analyte's affinity for the mobile phase increases, leading to a shorter retention time. The specific ratio of buffer to organic modifier is optimized to achieve the desired separation (resolution) between Vinblastine and its closely related impurities within a reasonable analysis time.
-
-
Detection: Vinblastine Sulfate exhibits strong UV absorbance at approximately 262 nm, making this the ideal wavelength for detection. This wavelength provides high sensitivity for the parent drug and its common impurities, allowing for accurate quantification.
Experimental Protocol: HPLC Analysis of Vinblastine Sulfate
This protocol provides a step-by-step methodology for the analysis. All reagents should be of HPLC grade or higher, and water should be purified and deionized.
Preparation of Solutions
a) Mobile Phase Preparation (Phosphate Buffer with Organic Modifier):
-
Buffer Component: Prepare a solution of 0.05 M monobasic potassium phosphate. Adjust the pH to 4.0 with phosphoric acid.
-
Organic Component: Use HPLC-grade acetonitrile or methanol.
-
Final Mobile Phase: Mix the buffer and organic modifier in the specified ratio (e.g., 55:45 v/v buffer:acetonitrile). The exact ratio is a critical parameter and should be optimized to meet system suitability requirements.
-
Degassing: Degas the final mobile phase using vacuum filtration or sonication to prevent the formation of air bubbles in the HPLC system, which can cause baseline noise and affect pump performance.
b) Standard Solution Preparation:
-
Accurately weigh a suitable amount of USP Vinblastine Sulfate Reference Standard.
-
Dissolve the standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Sonication may be used to ensure complete dissolution.
c) Sample Solution Preparation (for a formulated product):
-
For a lyophilized powder for injection, reconstitute the vial with a known volume of mobile phase to achieve a theoretical concentration of 0.1 mg/mL of Vinblastine Sulfate.
-
For other formulations, accurately weigh and dissolve the sample in the mobile phase to the target concentration.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Chromatographic Conditions
The following table summarizes the recommended HPLC system parameters.
| Parameter | Specification |
| HPLC Column | L1 packing (C18), 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 4.0) : Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 262 nm |
| Run Time | Approximately 30 minutes |
System Suitability Testing
Before sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the system is capable of providing accurate and reliable results.
-
Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution.
-
Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the Vinblastine peak |
| Relative Standard Deviation (RSD) | Not more than 2.0% for the peak areas of five replicates |
| Theoretical Plates (N) | Not less than 2000 for the Vinblastine peak |
| Resolution (Rs) | Not less than 2.0 between Vinblastine and the nearest impurity |
Workflow and Data Analysis
The overall process from sample preparation to final result is depicted in the following workflow diagram.
Caption: High-level workflow for the HPLC analysis of Vinblastine Sulfate.
Calculation of Assay
The amount of Vinblastine Sulfate in the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram.
The formula for the assay is as follows:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100
Where:
-
Area_Sample is the peak area of Vinblastine in the sample solution.
-
Area_Standard is the average peak area of Vinblastine in the standard solution.
-
Conc_Standard is the concentration of the USP Reference Standard.
-
Conc_Sample is the nominal concentration of the sample.
-
Purity_Standard is the purity of the USP Reference Standard (as a decimal).
Trustworthiness and Method Validation Insights
To ensure this protocol is a self-validating system, consider the following aspects of method validation, which are typically performed when implementing such a method for the first time:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies, where the drug is exposed to harsh conditions (acid, base, oxidation, heat, light) to ensure that degradation products do not co-elute with the main peak.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range (e.g., 50% to 150% of the target concentration).
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing a sample with a known concentration (a spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
The relationship between these validation parameters is illustrated below.
Caption: Inter-relationship of key HPLC method validation parameters.
References
-
International Council for Harmonisation (ICH) . ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Official Website. [Link]
-
Agilent Technologies . Fundamentals of HPLC: A Primer. Agilent CrossLab Learning. [Link]
-
Waters Corporation . HPLC Columns and Supplies. Waters Official Website. [Link]
Optimal Solvent Selection for the Reconstitution of Vinblastine Sulfate USP 28: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed analysis of optimal solvent selection for the reconstitution of Vinblastine Sulfate USP 28, a potent antineoplastic agent. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical physicochemical properties of Vinblastine Sulfate and their implications for solvent choice. We present a comparative analysis of aqueous and organic solvents, detailing their impact on solubility, stability, and suitability for various experimental applications. Step-by-step protocols for reconstitution are provided, underpinned by scientific rationale to ensure procedural integrity and experimental reproducibility.
Introduction: The Criticality of Solvent Selection for Vinblastine Sulfate
Vinblastine Sulfate, an alkaloid extracted from Catharanthus roseus, is a widely utilized chemotherapeutic agent that functions by disrupting microtubule assembly, leading to metaphase arrest in dividing cells.[1][2][3] The compound is supplied as a lyophilized, white to off-white amorphous solid, necessitating reconstitution into a liquid form prior to its use in both clinical and research settings.[1][4]
The choice of solvent for reconstitution is a critical determinant of the drug's subsequent performance and stability. An inappropriate solvent can lead to incomplete dissolution, precipitation, degradation, and a loss of biological activity, thereby compromising the validity of experimental results. This guide provides the foundational knowledge and practical protocols to navigate the solvent selection process effectively, ensuring the integrity of Vinblastine Sulfate for downstream applications.
Physicochemical Properties of Vinblastine Sulfate USP 28
A thorough understanding of the physicochemical properties of Vinblastine Sulfate is paramount for informed solvent selection.
| Property | Value/Description | Source(s) |
| Molecular Formula | C46H58N4O9 · H2SO4 | [1][5] |
| Molecular Weight | 909.07 g/mol | [1][6] |
| Appearance | White to off-white or slightly yellow, amorphous or crystalline powder; hygroscopic. | [1][4][6][7] |
| Solubility | Freely soluble in water; soluble in methanol; slightly soluble in ethanol; practically insoluble in ether. | [1][2][6][7][8][9] |
| pH of Aqueous Solution | 3.5 - 5.0 (when reconstituted in sodium chloride solution or water). | [1][8][9] |
| Storage (Lyophilized) | Store in a refrigerator at 2°C to 8°C, protected from light. | [4][6][7][10][11] |
| Stability | Sensitive to light, heat, and hydrolysis. | [2][4] |
The sulfate salt form of vinblastine significantly enhances its aqueous solubility, a key factor in its formulation for intravenous administration.[12]
Solvent Selection: A Comparative Analysis
The optimal solvent for reconstituting Vinblastine Sulfate is contingent upon the intended application. Here, we delineate the most appropriate solvents for both clinical/in-vivo and in-vitro research settings.
Aqueous Solvents for Clinical and In-Vivo Research
For applications requiring physiological compatibility, such as cell culture experiments and in-vivo studies, aqueous-based solvents are mandatory.
Primary Recommendation: 0.9% Sodium Chloride Injection, USP
-
Rationale: Isotonic saline is the most widely recommended and utilized solvent for the clinical and research-grade reconstitution of Vinblastine Sulfate.[1][3][9][10] It ensures physiological compatibility and minimizes cellular stress upon administration. The resulting solution has a pH between 3.5 and 5.0, which is crucial for drug stability.[1][8][9]
-
Suitability: Ideal for preparing solutions for direct intravenous injection, infusion, and for use in cell-based assays where physiological conditions are paramount.[1][10][13]
Alternative Aqueous Solvents:
-
Water for Injection, USP: Vinblastine Sulfate is freely soluble in water.[1][2][8] While suitable for creating stock solutions, it is hypotonic and may not be ideal for direct administration to cells or animals without osmotic adjustment.
-
Phosphate-Buffered Saline (PBS, pH 7.2): The solubility of Vinblastine Sulfate in PBS (pH 7.2) is approximately 0.5 mg/mL.[5] It is important to note that aqueous solutions are not recommended for storage for more than one day.[5]
Organic Solvents for In-Vitro Research Stock Solutions
For certain in-vitro assays and biochemical studies, high-concentration stock solutions are often required. In these instances, organic solvents can be advantageous.
Recommended Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): Vinblastine Sulfate is soluble in DMSO at approximately 10 mg/mL.[5] DMSO is a versatile solvent for creating highly concentrated stock solutions that can be serially diluted in aqueous buffers for final experimental use.
-
Dimethylformamide (DMF): The solubility of Vinblastine Sulfate in DMF is approximately 6 mg/mL.[5]
Crucial Consideration for Organic Solvents: When using stock solutions prepared in organic solvents, it is imperative to ensure that the final concentration of the organic solvent in the experimental medium is insignificant, as these solvents can exert physiological effects at low concentrations.[5]
Reconstitution Protocols
Adherence to aseptic techniques is crucial throughout the reconstitution process to prevent microbial contamination.
Protocol for Reconstitution in 0.9% Sodium Chloride Injection (for a final concentration of 1 mg/mL)
This protocol is designed for the standard reconstitution of a 10 mg vial of lyophilized Vinblastine Sulfate.
Materials:
-
Vial of Vinblastine Sulfate USP 28 (10 mg)
-
Vial of 0.9% Sodium Chloride Injection, USP (at least 10 mL)
-
Sterile syringe (10 mL) and needle
-
Alcohol wipes
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation: Don appropriate PPE. Work within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Vial Inspection: Visually inspect the vial of lyophilized Vinblastine Sulfate for any cracks or defects.
-
Surface Decontamination: Remove the plastic caps from both the Vinblastine Sulfate vial and the saline vial. Wipe the rubber stoppers of both vials with an alcohol wipe and allow them to air dry completely.
-
Solvent Aspiration: Using the 10 mL sterile syringe, draw 10 mL of 0.9% Sodium Chloride Injection.
-
Reconstitution: Slowly inject the 10 mL of saline into the vial of Vinblastine Sulfate. The drug should dissolve instantly to form a clear solution.[9][10]
-
Gentle Mixing: Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
-
Final Inspection: The reconstituted solution should be clear and free of any particulate matter.[7]
-
Labeling and Storage: The final concentration of the reconstituted solution is 1 mg/mL. For immediate use, proceed with the experimental protocol. For short-term storage, refer to the stability data below.
Protocol for Reconstitution in DMSO (for a 10 mg/mL Stock Solution)
This protocol is intended for creating a high-concentration stock solution for in-vitro research.
Materials:
-
Vial of Vinblastine Sulfate USP 28
-
High-purity, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials for aliquoting
-
Calibrated micropipettes and sterile tips
-
PPE
Procedure:
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Calculation: Determine the required volume of DMSO to achieve the desired concentration. For a 10 mg/mL stock solution from a 10 mg vial, 1 mL of DMSO is needed.
-
Reconstitution: Carefully add 1 mL of DMSO to the vial containing the Vinblastine Sulfate.
-
Vortexing: Cap the vial securely and vortex gently until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Stability and Storage of Reconstituted Solutions
The stability of reconstituted Vinblastine Sulfate is dependent on the solvent and storage conditions.
| Solvent | Storage Temperature | Stability | Source(s) |
| 0.9% Sodium Chloride (with preservative) | 2°C to 8°C (refrigerated) | Up to 28-30 days | [1][4][9] |
| 0.9% Sodium Chloride (without preservative) | Discard unused portion immediately | Not intended for storage | [9][10] |
| DMSO/DMF Stock Solutions | -20°C (frozen) | Up to 3 months | |
| Aqueous Buffers (e.g., PBS) | Not Recommended for Storage | Use within one day | [5] |
Key Stability Considerations:
-
Light Protection: Vinblastine Sulfate solutions should be protected from light.[6][7][11]
-
pH: The optimal pH for stability is between 3.5 and 5.5. Solutions outside this range may degrade more rapidly.[14]
-
Freeze-Thaw Cycles: For solutions stored at -20°C, it is crucial to aliquot into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.
Visualization of Workflows
Aqueous Reconstitution Workflow
Caption: Aqueous Reconstitution Workflow
Organic Solvent Stock Solution Workflow
Caption: Organic Solvent Stock Solution Workflow
Safety and Handling Precautions
Vinblastine Sulfate is a potent cytotoxic agent and must be handled with extreme care.[1][7][15][16]
-
Personnel: Only trained personnel experienced in handling cytotoxic agents should prepare and administer Vinblastine Sulfate solutions.[1][6][7][13][17]
-
Engineering Controls: All manipulations should be performed in a certified biological safety cabinet or a vertical laminar flow hood.[6][7]
-
Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, a disposable gown, and safety glasses.[6]
-
Spill Management: In case of a spill, follow established institutional procedures for cleaning up cytotoxic agents.
-
Disposal: All materials that come into contact with Vinblastine Sulfate, including vials, syringes, and needles, must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.[6]
FOR INTRAVENOUS USE ONLY - FATAL IF GIVEN BY OTHER ROUTES. [1][3][17]
Conclusion
The selection of an appropriate solvent is a foundational step in the successful use of Vinblastine Sulfate USP 28 for both research and clinical applications. For physiological studies, 0.9% Sodium Chloride Injection is the solvent of choice, ensuring isotonicity and stability. For the preparation of high-concentration stock solutions for in-vitro use, DMSO and DMF are suitable alternatives, provided that care is taken to minimize their final concentration in the experimental setup. By following the detailed protocols and adhering to the safety guidelines presented in this document, researchers can ensure the integrity, stability, and efficacy of their Vinblastine Sulfate solutions, leading to reliable and reproducible results.
References
- Boehringer Ingelheim. (n.d.). VinBLAStine Sulfate for Injection USP.
- PubMed. (1988). Studies on the stability of vinblastine sulfate in aqueous solution. Journal of Pharmaceutical Sciences, 77(7), 630-4.
- Scribd. (n.d.). Vinblastine Sulfate Storage and Stability.
- (2013, May 15). Vinblastine Sulfate Injection.
- Vinblastine Sulfate / Official Monographs for Part I. (n.d.).
- Pfizer Canada ULC. (2019, April 18). PRODUCT MONOGRAPH PrVinblastine Sulfate Injection 1 mg/mL Sterile Solution.
- Cayman Chemical. (2022, December 13). PRODUCT INFORMATION - Vinblastine (sulfate).
- ChemicalBook. (2026, February 3). Vinblastine sulfate | 143-67-9.
- Carl ROTH. (n.d.). Safety Data Sheet: Vinblastine sulfate.
- Fisher Scientific. (2025, May 2). SAFETY DATA SHEET - Vinblastine sulfate.
- GlobalRPH. (2017, September 6). Vinblastine.
- electronic medicines compendium (emc). (2024, August 29). Vinblastine Sulfate 1 mg/ml solution for injection - Summary of Product Characteristics (SmPC).
- MilliporeSigma. (n.d.). Vinblastine Sulfate.
- Package leaflet: Information for the patient. (n.d.).
- Vinblastine Sulphate 1 mg/ml Solution for Injection. (n.d.).
- NIH DailyMed. (2025, February 15). vinBLAStine Sulfate.
- RxList. (n.d.). vinblastine sulfate injection.
- PMC. (2009, December 10). Optimization of the preparation process of vinblastine sulfate (VBLS)-loaded folateconjugated bovine serum albumin (BSA) nanoparticles for tumor-targeted drug delivery using response surface methodology (RSM).
- USP-NF. (2011, November 1). Vinblastine Sulfate for Injection.
- Pharmacopeia. (n.d.). USP Monographs: Vinblastine Sulfate.
- Official Monographs for Part I Vinblastine Sulfate for Injection. (n.d.).
- Pfizer New Zealand Limited. (n.d.). DBL Vinblastine - NEW ZEALAND DATA SHEET.
- Empower Pharmacy. (n.d.). How to Prepare a Lyophilized Powder for Injection.
- Hospira, Inc. (n.d.). VinCRIStine Sulfate Injection, USP.
Sources
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. Vinblastine sulfate | 143-67-9 [chemicalbook.com]
- 3. vinBLAStine Sulfate [dailymed.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Vinblastine Sulfate (Vinblastine Sulfate Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. globalrph.com [globalrph.com]
- 11. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 12. Optimization of the preparation process of vinblastine sulfate (VBLS)-loaded folateconjugated bovine serum albumin (BSA) nanoparticles for tumor-targeted drug delivery using response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. uspnf.com [uspnf.com]
- 16. uspbpep.com [uspbpep.com]
- 17. medicines.org.uk [medicines.org.uk]
Determining the In Vitro Efficacy of Vinblastine Sulfate: An Application Note on IC50 Determination in Cancer Cell Lines
Introduction
Vinblastine sulfate, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent chemotherapeutic agent employed in the treatment of various malignancies.[1][2] Its clinical efficacy stems from its ability to disrupt microtubule dynamics, a critical process for cell division, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4] The half-maximal inhibitory concentration (IC50) is a crucial in vitro parameter that quantifies the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[5] Determining the IC50 value of Vinblastine Sulfate across a panel of cancer cell lines is a fundamental step in preclinical drug development, providing insights into its potency, identifying sensitive cancer types, and establishing a therapeutic window.[5] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the principles and protocols for accurately determining the IC50 values of Vinblastine Sulfate USP 28 in various cancer cell lines.
Scientific Principle: The Mechanism of Action of Vinblastine
Understanding the mechanism of action of Vinblastine is paramount to designing and interpreting IC50 experiments. Vinblastine exerts its cytotoxic effects by targeting tubulin, the protein subunit of microtubules.[3] Microtubules are dynamic polymers essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[3]
Vinblastine binds to the β-tubulin subunit at the vinca domain, disrupting the assembly of microtubules.[2][3] This interference with microtubule polymerization leads to the dissolution of the mitotic spindle, arresting cells in the metaphase (M-phase) of the cell cycle.[1][4] The prolonged metaphase arrest triggers the spindle assembly checkpoint, ultimately inducing apoptosis (programmed cell death).[3] This targeted disruption of a fundamental process in cell division underlies Vinblastine's efficacy as an anticancer agent.
Caption: Mechanism of Vinblastine-induced cytotoxicity.
Materials and Reagents
Sourcing high-quality reagents is fundamental to the reproducibility and reliability of experimental data.[6][7]
-
Vinblastine Sulfate USP 28: Conforming to the standards of the United States Pharmacopeia (USP) is critical for ensuring purity and potency.[8][9] Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile water.[5] Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Cancer Cell Lines: Select a panel of cell lines relevant to the research focus. Commonly used and well-characterized cell lines for anticancer drug screening include:
-
Cell Culture Media: Utilize the specific growth medium recommended by the cell line provider (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640).[15] Supplement the medium with Fetal Bovine Serum (FBS) to the recommended concentration (typically 10%) and antibiotics (e.g., 1% Penicillin-Streptomycin) to prevent bacterial contamination.[16]
-
Reagents for Cell Culture and Viability Assays:
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (e.g., 0.25%) for cell detachment[17]
-
Cell viability assay reagent (select one):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A colorimetric assay where viable cells reduce the yellow MTT to purple formazan crystals.[18][19]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A similar tetrazolium-based assay that produces a water-soluble formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[20][21][22] This assay is generally more sensitive than colorimetric assays.
-
-
-
Sterile Labware: 96-well flat-bottom cell culture plates, serological pipettes, pipette tips, microcentrifuge tubes, and cell culture flasks.
Experimental Protocol: A Step-by-Step Guide
Adherence to good cell culture practice (GCCP) is essential for obtaining reliable and reproducible results.[6][7][23]
Cell Culture and Seeding
-
Maintain Healthy Cell Cultures: Culture the selected cancer cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO₂.[16][17]
-
Passage Cells Regularly: Subculture the cells when they reach 70-80% confluency to maintain them in the exponential growth phase.[17]
-
Prepare Cell Suspension: On the day of the experiment, detach the cells from the culture flask using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Cell Counting and Seeding: Resuspend the cell pellet in fresh medium and perform an accurate cell count using a hemocytometer or an automated cell counter. Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells per well, optimized for each cell line) and seed 100 µL into each well of a 96-well plate.
-
Incubation for Attachment: Incubate the plate for 24 hours to allow the cells to attach and resume exponential growth.[5]
Drug Treatment
-
Prepare Serial Dilutions: Prepare a series of dilutions of Vinblastine Sulfate from the stock solution in complete growth medium. A 10-point, 3-fold serial dilution is a good starting point to cover a broad concentration range.
-
Administer Treatment: After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared Vinblastine Sulfate dilutions.
-
Include Controls:
-
Vehicle Control: Wells containing cells treated with medium containing the same concentration of the drug solvent (e.g., DMSO) as the highest drug concentration wells.
-
Untreated Control: Wells containing cells with fresh medium only.
-
Blank Control: Wells containing medium only (no cells) to determine background absorbance/luminescence.
-
-
Incubation with Drug: Return the plate to the incubator for a predetermined exposure time, typically 48 or 72 hours.[24]
Cell Viability Assay
The following steps are for the MTT assay, a commonly used method.[18] If using a different assay, follow the manufacturer's protocol.[20][21][22]
-
Add MTT Reagent: After the drug incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilize Formazan Crystals: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Caption: Experimental workflow for IC50 determination.
Data Analysis and Interpretation
Accurate data analysis is critical for deriving a meaningful IC50 value.
Calculation of Percentage Cell Viability
-
Subtract Background: Subtract the average absorbance of the blank control wells from all other wells.
-
Calculate Percentage Viability: Normalize the data to the vehicle control wells using the following formula:
% Cell Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
Generation of Dose-Response Curve and IC50 Determination
-
Plot the Data: Create a scatter plot with the logarithm of the Vinblastine Sulfate concentration on the x-axis and the corresponding percentage cell viability on the y-axis.[25]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve (variable slope) to the data.[26]
-
Determine IC50: The software will calculate the IC50 value, which is the concentration of Vinblastine Sulfate that corresponds to 50% cell viability on the fitted curve.[27]
Data Presentation
Summarize the IC50 values for different cell lines in a clear and concise table.
| Cell Line | Tissue of Origin | IC50 of Vinblastine Sulfate (nM) |
| MCF-7 | Breast Adenocarcinoma | Example Value |
| A549 | Lung Carcinoma | Example Value |
| HeLa | Cervical Adenocarcinoma | Example Value |
| HepG2 | Liver Hepatocellular Carcinoma | Example Value |
Quality Control and Troubleshooting
Maintaining the integrity of your results requires stringent quality control.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[28]
-
Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to drugs.[23]
-
Assay Validation: Ensure the cell seeding density and assay incubation times are within the linear range of the chosen viability assay.
-
Statistical Robustness: Perform each experiment with technical replicates (typically 3-6 wells per condition) and repeat the entire experiment independently at least three times to ensure the reproducibility of the results.[29]
Conclusion
The determination of IC50 values is a cornerstone of in vitro pharmacology and a critical step in the evaluation of anticancer agents like Vinblastine Sulfate. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this application note, researchers can generate robust and reliable data. This information is invaluable for understanding the potency of Vinblastine across different cancer types, guiding further preclinical and clinical investigations, and ultimately contributing to the development of more effective cancer therapies.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Vinblastine Sulfate?
- JRC Publications Repository. (2012, January 9). Guidance on Good Cell Culture Practice (GCCP).
- ATCC. (n.d.). ATCC Primary Cell Culture Guide.
- Animal Free Research UK. (n.d.). Guidance on Good Cell Culture Practice.
- GlobalRPH. (2017, September 6). Vinblastine.
- Drugs.com. (2025, April 30). Vinblastine: Package Insert / Prescribing Information.
- Technology Networks. (2023, January 24). Cell Culture – Good Practice and Advanced Methods.
- ATCC. (n.d.). ATCC Culture Guides - A Century of Culturing Biological Material.
- On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE.
- Unidentified Source. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- ATCC. (2021, February 23). Culturing Cells.
- Wikipedia. (n.d.). Vinblastine.
- Pediatric Oncall. (n.d.). Vinblastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
- Benchchem. (n.d.). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28.
- Unidentified Source. (2024, March 25). Cell Culture Quality Control: Best Practices.
- ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry.
- PubMed. (2021, December 9). Guidance document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0).
- Cientifica Senna. (n.d.). ATCC® PRIMARY CELL CuLTuRE GuIdE.
- Unidentified Source. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval Abstract 1. Introduction.
- MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- Pharmacopeia. (n.d.). USP Monographs: Vinblastine Sulfate.
- The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy.
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
- eLife. (2020, December 4). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates.
- ACS Publications. (2025, September 16). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires | Analytical Chemistry.
- YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
- PMC - NIH. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
- ResearchGate. (2014, February 6). Which one is the most accepted method for cell viability assay?
- USP-NF. (2011, November 1). Vinblastine Sulfate for Injection.
- USP 2025. (2026, February 12). Vinblastine Sulfate - Definition, Identification, Assay.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Cytion. (n.d.). Human Cell Lines Examples: 9 Cancer Cell Lines.
- Boehringer Ingelheim. (n.d.). VinBLAStine Sulfate for Injection USP.
- USP-NF. (2011, July 1). Vinblastine Sulfate.
- PMC. (n.d.). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells.
- ResearchGate. (n.d.). Survival curves of cell lines (a) HeLa, (b) MCF-7, (c) A549 and (d) IMR-32.
- Cytion. (n.d.). Human Cell Lines Examples: 9 Cancer Cell Lines.
- Journal of King Saud University - Science. (2025, May 31). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.
Sources
- 1. globalrph.com [globalrph.com]
- 2. Vinblastine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 4. Vinblastine: Package Insert / Prescribing Information [drugs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. animalfreeresearchuk.org [animalfreeresearchuk.org]
- 8. uspbpep.com [uspbpep.com]
- 9. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 10. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 11. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 14. atcc.org [atcc.org]
- 15. onscience.es [onscience.es]
- 16. atcc.org [atcc.org]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.cn]
- 23. technologynetworks.com [technologynetworks.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. m.youtube.com [m.youtube.com]
- 27. ww2.amstat.org [ww2.amstat.org]
- 28. cellculturecompany.com [cellculturecompany.com]
- 29. elifesciences.org [elifesciences.org]
Application Notes & Protocols: Standard Operating Procedure for Handling Cytotoxic Vinblastine Sulfate USP 28
Introduction: The Vinca Alkaloid Vinblastine
Vinblastine Sulfate is a potent antineoplastic agent derived from the Madagascar periwinkle plant, Catharanthus roseus[1][2]. As a member of the vinca alkaloid family, it is a cornerstone of various chemotherapeutic regimens, valued for its ability to disrupt cell division in rapidly proliferating cancer cells[1][2]. Its utility in research and drug development is equally significant, where it serves as a critical tool for studying cell cycle mechanics, cytoskeletal dynamics, and apoptosis.
However, the very properties that make Vinblastine an effective anticancer agent also render it a hazardous substance, necessitating rigorous handling protocols to protect researchers and the environment. This document provides a detailed standard operating procedure (SOP) grounded in established safety guidelines, such as USP General Chapter <800>, to ensure the safe and effective use of Vinblastine Sulfate USP 28 in a research setting[3][4][5].
Scientific Principle: Mechanism of Action
The cytotoxic effect of Vinblastine Sulfate is primarily achieved by its potent interaction with tubulin, the protein subunit of microtubules[1][2]. Microtubules are dynamic cytoskeletal polymers essential for numerous cellular functions, most critically for the formation of the mitotic spindle during cell division.
Vinblastine's mechanism unfolds as follows:
-
Tubulin Binding: Vinblastine binds to tubulin dimers, preventing their polymerization into microtubules[2].
-
Disruption of Microtubule Dynamics: At low concentrations, it suppresses the dynamic instability of existing microtubules. At higher concentrations, it leads to a net reduction in microtubule polymer mass[2].
-
Mitotic Spindle Arrest: This disruption prevents the formation of a functional mitotic spindle, which is necessary to segregate chromosomes during mitosis. Consequently, the cell cycle is arrested at the metaphase stage[1][6][7].
-
Induction of Apoptosis: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This process involves the activation of the SAPK/JNK signaling pathway and the subsequent phosphorylation of anti-apoptotic proteins like Bcl-2, ultimately leading to cell demise[1][8].
This targeted action against rapidly dividing cells explains its efficacy against various cancers[1].
Caption: Mechanism of Vinblastine-induced apoptosis.
Material Profile: Physicochemical Properties & Storage
Accurate characterization and proper storage are fundamental to ensuring the integrity and stability of Vinblastine Sulfate.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₆H₅₈N₄O₉·H₂SO₄ | [8][9] |
| Molecular Weight | 909.05 g/mol | [8][9] |
| Appearance | White to pale yellow, hygroscopic crystalline powder | [10][11] |
| Solubility | Water (up to 90 mg/mL), DMSO (up to 90 mg/mL), Methanol (sparingly) | [11][12][13] |
| Long-Term Storage (Lyophilized Powder) | 2°C to 8°C; Protect from light; Store in a desiccated environment. | [6][10][13][14] |
| Storage (Reconstituted Aqueous Solution) | 2°C to 8°C for up to 28-30 days (if preserved with an antimicrobial agent). | [6][10] |
| Storage (DMSO Stock Solution) | -20°C for up to 3 months. Aliquot to avoid freeze-thaw cycles. | [8][13] |
Hazard Identification and Risk Mitigation
Vinblastine Sulfate is classified as a hazardous drug (HD) by the National Institute for Occupational Safety and Health (NIOSH) and requires adherence to the safety standards outlined in USP <800>[15].
-
Primary Hazards:
-
Routes of Exposure: Inhalation of aerosolized powder, dermal contact, ocular contact, and ingestion[9][19].
-
Core Directive: The fundamental principle is to minimize exposure to all personnel and the environment. All handling procedures involving non-final dosage forms must be performed within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI)[20].
Standard Operating Procedure for Safe Handling
This SOP outlines the end-to-end workflow for handling Vinblastine Sulfate, from receipt to disposal.
Personnel Training & Responsibilities
All personnel handling Vinblastine Sulfate must receive documented training on:
-
The procedures outlined in this SOP and USP <800>[20].
-
Proper use of Personal Protective Equipment (PPE).
-
It is the responsibility of all personnel to adhere strictly to these guidelines to ensure personal and collective safety[20].
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Vinblastine Sulfate powder or solutions:
-
Gloves: Two pairs of chemotherapy-rated gloves (ASTM D6978 tested) must be worn. The outer glove should be changed immediately if contaminated and every 30 minutes during continuous use.
-
Gown: A disposable, impermeable gown that closes in the back.
-
Eye Protection: Safety goggles or a full-face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher is required when handling the lyophilized powder outside of a C-PEC to prevent aerosol inhalation.
Protocol: Reconstitution of Lyophilized Vinblastine Sulfate
This protocol details the preparation of a stock solution. All steps must be performed inside a certified Class II BSC or CACI.
Caption: Workflow for safe reconstitution of Vinblastine Sulfate.
Step-by-Step Methodology:
-
Preparation: Assemble all necessary materials: Vinblastine Sulfate vial, appropriate solvent (see Table 2), sterile syringes and needles, sterile conical tubes or cryovials, and a chemotherapy dispensing mat. Decontaminate the inner surface of the C-PEC.
-
Don PPE: Put on all required PPE as described in section 5.2.
-
Calculation: Calculate the precise volume of solvent needed to achieve the desired stock concentration. For example, to make a 10 mM stock from 5 mg of powder (MW=909.05 g/mol ), reconstitute in 550 µL of DMSO[8].
-
Reconstitution: Uncap the vial. Using a sterile syringe, slowly inject the calculated solvent volume into the vial, directing the stream against the inner wall to avoid aerosolization. A venting needle may be used to equalize pressure.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake or vortex, as this can generate aerosols. The drug typically dissolves readily to form a clear solution[6].
-
Inspection: Visually inspect the solution for any particulate matter or discoloration before proceeding[6].
-
Aliquoting: Transfer the stock solution into appropriately sized, sterile, and clearly labeled cryovials for storage.
-
Storage: Store aliquots immediately under the correct conditions (-20°C for DMSO stocks, 2-8°C for aqueous solutions)[8][13].
-
Waste Disposal: All materials that have come into contact with Vinblastine (vial, needles, syringes, mat, gloves, gown) are considered cytotoxic waste and must be disposed of in a designated, sealed, and clearly labeled hazardous waste container[9][21].
Table 2: Common Solvents for Reconstitution
| Solvent | Typical Stock Concentration | Use Case |
|---|---|---|
| DMSO | 10 mM | In vitro cell culture experiments |
| Sterile Water | 100 mM | In vitro experiments, compatible with some assays |
| 0.9% Sodium Chloride | 1 mg/mL | Preparation for in vivo or clinical administration |
Protocol: Use in Cell Culture
Objective: To treat cultured cells with a working concentration of Vinblastine Sulfate.
-
Thaw Stock: Thaw one aliquot of the Vinblastine stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Prepare Intermediate Dilution: Inside the BSC, perform a serial dilution of the stock solution in sterile cell culture medium to an intermediate concentration (e.g., 100 µM). This minimizes the volume of DMSO added to the final culture.
-
Final Dosing: Add the appropriate volume of the intermediate dilution to the cell culture flasks or plates to achieve the final desired working concentration (typically 10-1000 nM)[8]. Gently swirl the plate to ensure even distribution.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 12-48 hours)[8].
-
Post-Treatment Handling: All media and materials from treated cultures are considered cytotoxic waste and must be handled and disposed of accordingly.
Emergency Procedures
Immediate and correct response to spills or exposures is critical.
Management of Spills
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Containment: If safe to do so, cover the spill with absorbent pads from a chemotherapy spill kit. Do not clean up a large spill without appropriate respiratory protection.
-
PPE: Don full PPE, including two pairs of chemotherapy gloves, a gown, and face/eye protection. For large spills of powder, a respirator is mandatory.
-
Clean-up:
-
Liquids: Absorb the spill with pads.
-
Solids: Gently cover with damp absorbent pads to avoid making the powder airborne.
-
-
Decontamination: Clean the spill area three times using a deactivating agent (e.g., sodium hypochlorite solution) followed by a cleaning agent (e.g., germicidal detergent)[5].
-
Disposal: Place all contaminated materials into a cytotoxic waste container.
Personnel Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention[9][19].
-
Eye Contact: Immediately flush the eye(s) with copious amounts of water or an eyewash solution for at least 15 minutes, holding the eyelid(s) open. Seek immediate medical attention[18][19].
-
Inhalation: Move to fresh air immediately. Seek medical attention[19].
Conclusion
Vinblastine Sulfate is an invaluable tool in biomedical research, but its inherent cytotoxicity demands the highest standards of safety. By integrating the principles of risk assessment, containment, and meticulous technique as outlined in this SOP, researchers can handle this compound effectively while ensuring the protection of themselves, their colleagues, and the environment. Adherence to these protocols is not merely procedural—it is a cornerstone of responsible scientific practice.
References
-
GlobalRPH. (2017, September 6). Vinblastine. Retrieved from [Link]
-
Hospira. (2025, January). Vinblastine Sulphate 1 mg/ml Solution for Injection. Retrieved from [Link]
-
Pfizer Canada ULC. (2019, April 18). PRODUCT MONOGRAPH PrVinblastine Sulfate Injection. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Vinblastine Sulfate?. Retrieved from [Link]
-
Power, L. A., & Polovich, M. (2018). USP <800> : Handling Hazardous Drugs. Hospital Pharmacy, 53(3), 154–155. Retrieved from [Link]
-
Scribd. Vinblastine Sulfate Storage and Stability. Retrieved from [Link]
-
Wolters Kluwer. (2020, August 5). Keeping It (USP) 800: Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
Wikipedia. Vinblastine. Retrieved from [Link]
-
Pediatric Oncall. Vinblastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
-
ASHP. (2024, April 26). USP <800> Hazardous Drugs - Handling in Healthcare Settings. Retrieved from [Link]
-
U.S. National Library of Medicine. (2025, February 15). vinBLAStine Sulfate - DailyMed. Retrieved from [Link]
-
Drugs.com. (2025, April 30). Vinblastine: Package Insert / Prescribing Information. Retrieved from [Link]
-
Fresenius Kabi USA. (2009, January 8). SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Vinblastine sulfate. Retrieved from [Link]
-
European Biosafety Network. (2005, June 15). Preventing occupational exposure to cytotoxic and other hazardous drugs. Retrieved from [Link]
-
Pharm-Ed. Safe handling of cytotoxic drugs and related waste. Retrieved from [Link]
-
Japanese Pharmacopoeia. Vinblastine Sulfate / Official Monographs. Retrieved from [Link]
- Google Patents. (2012, March 14). CN102372731A - Preparation method for vinblastine.
-
eviQ. 909-Hazardous drugs table. Retrieved from [Link]
-
WorkSafe QLD. (2017, February 15). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]
-
Pharmacy Practice News. (2023, July 20). Applying NIOSH Hazardous Drug Assessment of Risk Principles To Home Healthcare. Retrieved from [Link]
-
Pfizer New Zealand Limited. DBL Vinblastine - NEW ZEALAND DATA SHEET. Retrieved from [Link]
Sources
- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 2. Vinblastine - Wikipedia [en.wikipedia.org]
- 3. USP <800> : Handling Hazardous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. USP <800> Hazardous Drugs - Handling in Healthcare Settings [elearning.ashp.org]
- 6. globalrph.com [globalrph.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Vinblastine | Cell Signaling Technology [cellsignal.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. scribd.com [scribd.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Vinblastine sulfate | Microtubules | Tocris Bioscience [tocris.com]
- 13. Vinblastine Sulfate [sigmaaldrich.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. 909-Hazardous drugs table | eviQ [eviq.org.au]
- 16. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 17. vinBLAStine Sulfate [dailymed.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 20. uspnf.com [uspnf.com]
- 21. pharmed.datapharma.ch [pharmed.datapharma.ch]
Introduction: The Role of Vinblastine and Xenograft Models in Preclinical Oncology
An In-Depth Guide to In Vivo Dosing of Vinblastine Sulfate in Xenograft Models
Vinblastine Sulfate, a vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus), is a cornerstone of cancer chemotherapy.[1] Its potent anti-neoplastic properties have been utilized for decades in the treatment of various malignancies, including lymphomas, bladder cancer, and testicular cancer.[1][2] The primary mechanism of action for vinblastine involves its interaction with tubulin, the protein subunit of microtubules.[3] By disrupting microtubule dynamics, vinblastine effectively halts cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4]
Preclinical evaluation of chemotherapeutics like vinblastine relies heavily on robust in vivo models. Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are indispensable tools in this process.[5][6][7] These models allow researchers to assess anti-tumor efficacy, optimize dosing regimens, and understand pharmacodynamic effects in a living biological system before advancing to human clinical trials.[5][6][7] This guide provides a detailed framework for designing and executing in vivo studies with Vinblastine Sulfate in xenograft models, grounded in its mechanism of action, pharmacokinetic properties, and established preclinical data.
Core Mechanism of Action: Disrupting the Cellular Machinery
Understanding the causality behind vinblastine's efficacy is paramount to designing a logical dosing strategy. The drug does not simply kill cells; it targets the fundamental process of mitosis.
Vinblastine binds to β-tubulin subunits, preventing their polymerization into microtubules.[3] This action has a dual effect: it inhibits the formation of new microtubules and can lead to the disassembly of existing ones.[3] Microtubules are critical for forming the mitotic spindle, the cellular apparatus responsible for segregating chromosomes during cell division.[3][8] By disrupting the mitotic spindle, vinblastine causes cells to arrest in the metaphase (M phase) of the cell cycle, which ultimately triggers programmed cell death (apoptosis).[3][4][9] This mechanism inherently makes the drug more effective against cells that are dividing rapidly—a hallmark of cancer.
Caption: Mechanism of Action of Vinblastine Sulfate.
Pharmacokinetics and Critical Dosing Considerations
The translation of a drug's mechanism to in vivo efficacy is governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. For vinblastine, several factors critically influence the design of a dosing regimen in mice.
-
Route of Administration : The standard and only approved route for vinblastine is intravenous (IV) injection.[10][11][12] It is a potent vesicant, meaning leakage into surrounding tissue (extravasation) during injection can cause severe local irritation and necrosis.[3][13] Therefore, careful IV administration is crucial. The drug should not be diluted in large volumes or infused over long periods, as this increases the risk of extravasation.[12]
-
Metabolism and Excretion : Vinblastine is primarily metabolized by the liver (specifically by CYP3A4 enzymes) and excreted through the biliary system into the feces.[9][14] This is partly mediated by the P-glycoprotein (Pgp) efflux pump, encoded by the MDR1 gene (mdr1a/b in mice).[15][16] Studies in mice lacking the mdr1a gene show significantly reduced fecal excretion and a prolonged elimination half-life, leading to increased toxicity.[15][16] This highlights the importance of the host animal's genetic background in drug tolerance.
-
Dose-Limiting Toxicities : The most common dose-limiting toxicity of vinblastine is myelosuppression, particularly leukopenia (a drop in white blood cell count).[3][12] This is a direct consequence of the drug's anti-mitotic effect on hematopoietic progenitor cells in the bone marrow. Neurotoxicity can also occur, though it is generally less severe than with the related vinca alkaloid, vincristine.[3] Monitoring animal body weight and clinical signs is a key part of assessing toxicity.[17]
-
Metronomic Dosing : Beyond direct cytotoxicity, vinblastine can exhibit anti-angiogenic effects, especially when administered at low doses on a more frequent or continuous schedule (metronomic therapy).[18][19][20] This approach targets the dividing endothelial cells of the tumor vasculature, offering an alternative therapeutic strategy that can be highly effective and less toxic.[18][21]
Established Dosing Regimens in Xenograft Models
The optimal dose and schedule for vinblastine can vary significantly based on the tumor model, the therapeutic strategy (e.g., maximum tolerated dose vs. metronomic), and whether it is used as a single agent or in combination. The following table summarizes regimens reported in the literature.
| Xenograft Model | Mouse Strain | Dose & Schedule | Route | Key Findings & Rationale | Reference(s) |
| Human Neuroblastoma (SK-N-MC, SK-N-AS) | Nude Mice | Metronomic: 1.5 mg/m² (approx. 0.5 mg/kg) every 3 days. Also tested continuous infusion via osmotic pumps at ~0.33 mg/kg/day. | IP, SC | Low, frequent dosing inhibited angiogenesis and induced sustained tumor regression with minimal host toxicity. Aimed to target tumor vasculature. | [18][19][21] |
| Human Renal Cell Carcinoma (DU11983m) | Nude Mice | 2.7 mg/kg | IP | Used as a single agent for comparison. Achieved moderate (46%) tumor inhibition but induced the largest cohort weight loss (toxicity). | [17] |
| FVB Wild-Type vs. Mdr1a/b (-/-) | FVB | Single bolus of 2 mg/kg | IV | A pharmacokinetic study to characterize drug distribution and clearance. Showed the critical role of P-glycoprotein in drug efflux. | [9][14] |
| B16 Melanoma | C57BL/6 | Single intra-tumor injection of 4.5 µ g/mouse (approx. 0.18 mg/kg) | IT | A low, local dose was sufficient to induce tumor cell apoptosis and trigger an immune response by maturing dendritic cells. | [22] |
Note: Doses in mg/m² are converted to mg/kg for mice by dividing by a factor of 3 (approximate). The conversion from mg/kg to mg/m² involves multiplying by 3.
Protocols for In Vivo Application
The following protocols provide a self-validating framework for preparing and administering Vinblastine Sulfate and monitoring its effects in xenograft-bearing mice.
Protocol 1: Reconstitution and Preparation of Vinblastine Sulfate for Injection
Causality: Proper reconstitution is critical to ensure accurate dosing and sterility. Vinblastine is supplied as a lyophilized powder and must be dissolved in a suitable, sterile vehicle.
Materials:
-
Vinblastine Sulfate USP, lyophilized powder (e.g., 10 mg vial)
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Biological safety cabinet (BSC)
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Aseptic Technique : Perform all steps within a certified BSC to maintain sterility.
-
Reconstitution : To create a 1 mg/mL stock solution, carefully inject 10 mL of sterile 0.9% Sodium Chloride Injection into the 10 mg vial of Vinblastine Sulfate.[10][13]
-
Dissolution : Gently swirl the vial until the powder is completely dissolved. The solution should be clear.[10] Do not shake vigorously.
-
Dose Calculation : Calculate the required volume for each animal based on its body weight and the target dose (mg/kg).
-
Example: For a 25 g mouse and a target dose of 2 mg/kg:
-
Dose = 2 mg/kg * 0.025 kg = 0.05 mg
-
Volume = 0.05 mg / 1 mg/mL = 0.05 mL (or 50 µL)
-
-
-
Final Dilution (Self-Validation Step) : It is often difficult to accurately administer very small volumes. Dilute the 1 mg/mL stock solution with sterile saline to a final concentration that allows for an injection volume of 100-200 µL per animal. This ensures dosing accuracy.
-
Example: Dilute the stock to 0.25 mg/mL. The required volume for the 0.05 mg dose would now be 0.2 mL (200 µL), which is more manageable.
-
-
Labeling : Clearly label the syringe with the drug name, concentration, and the warning: "FATAL IF GIVEN INTRATHECALLY. FOR INTRAVENOUS USE ONLY. "[10][13]
-
Storage : If using a preservative-free saline, discard any unused solution immediately.[10] If prepared with bacteriostatic saline, the stock solution can be stored refrigerated (2-8°C) for up to 28 days, but this is generally not recommended for animal studies to avoid confounding variables.[10]
Protocol 2: Intravenous (IV) Administration via Tail Vein
Causality: IV administration ensures immediate and complete bioavailability. Proper technique is essential to avoid extravasation, which can cause severe tissue damage and compromise the study by delivering an inaccurate dose.
Materials:
-
Prepared syringe with Vinblastine Sulfate
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
-
Sterile 27-30 gauge needles
Procedure:
-
Animal Preparation : Place the mouse in a suitable restrainer, exposing the tail.
-
Vein Dilation (Self-Validation Step) : Warm the tail using a heat lamp or warming pad for a few minutes. This dilates the lateral tail veins, making them more visible and easier to access, thereby increasing the success rate and reducing the risk of extravasation.
-
Site Disinfection : Gently wipe the tail with a 70% ethanol wipe.
-
Injection :
-
Stabilize the tail with one hand.
-
With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle.
-
Confirm proper placement by observing a small flash of blood in the needle hub (this can be difficult with small needles).
-
Inject the solution slowly and steadily over approximately one minute.[11]
-
Monitor for extravasation : Watch for any swelling or "blebbing" at the injection site. If this occurs, stop the injection immediately.[13]
-
-
Post-Injection :
-
Withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor it for any immediate adverse reactions.
-
If extravasation is suspected, the injection should be discontinued, and the remaining dose administered in another vein.[13] Local application of moderate heat may help disperse the drug.[13]
-
Protocol 3: Monitoring for Efficacy and Toxicity
Causality: A robust monitoring plan provides the quantitative data needed to assess both the anti-tumor efficacy and the host toxicity of the dosing regimen, allowing for a thorough evaluation of the therapeutic index.
Materials:
-
Digital calipers
-
Animal scale (accurate to 0.1 g)
-
Data recording sheets or software
Procedure:
-
Tumor Volume Measurement (Efficacy) :
-
Measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Plot mean tumor volume (+/- SEM) over time for each group (vehicle control vs. treatment).
-
-
Body Weight Measurement (Toxicity) :
-
Weigh each animal at the same frequency as tumor measurements.
-
A body weight loss of >15-20% is often a humane endpoint and indicates significant toxicity.
-
-
Clinical Observations (Toxicity) :
-
At each handling, perform a clinical assessment of the animals. Look for signs of distress such as hunched posture, ruffled fur, lethargy, or neurological symptoms (e.g., ataxia).
-
-
Data Analysis (Self-Validation Step) :
-
Efficacy : Compare the tumor growth curves between groups. Calculate the Tumor Growth Inhibition (TGI) at the end of the study.
-
Toxicity : Compare body weight changes between groups. Document all clinical observations.
-
Endpoint : The study endpoint may be a predetermined tumor volume, a specific time point, or the observation of unacceptable toxicity. All endpoints must be defined in the study protocol and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Caption: General Experimental Workflow for a Xenograft Study.
Conclusion
The successful application of Vinblastine Sulfate in xenograft models requires a multi-faceted approach that integrates a deep understanding of its anti-mitotic mechanism with careful consideration of its in vivo pharmacokinetics and toxicity profile. Dosing regimens can be tailored to either maximize direct cytotoxicity or exploit anti-angiogenic properties through metronomic scheduling. The protocols outlined here provide a validated, step-by-step methodology for drug preparation, administration, and monitoring. By adhering to these principles of scientific integrity and causality, researchers can generate reliable and translatable preclinical data essential for the development of more effective cancer therapies.
References
- Vertex AI Search. (2025, May 9). What is the mechanism of tumor growth inhibition by Vinca (Vincaleukoblastine) alkaloids?
- Lagas, J. S., et al. (2023, January 11). Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue‐specific drug binding, transport, and metabolism. Pharmacology Research & Perspectives.
- Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models.
- van Tellingen, O., et al. (n.d.). Plasma Pharmacokinetics of Vinblastine and the Investigational VincaAlkaloid W-(Deacetyl-0-4-vinblastoyl-23)
- van Asperen, J., et al. (n.d.). Altered Pharmacokinetics of Vinblastine in Mdrla P-glycoprotein-Deficient Mice.
- Oncology. (n.d.).
- van Asperen, J., et al. (1996). Altered pharmacokinetics of vinblastine in Mdr1a P-glycoprotein-deficient Mice. PubMed.
- Lagas, J. S., et al. (2023). Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism. PubMed.
- GlobalRPH. (2017, September 6). Vinblastine.
- TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery.
- Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
- Dhamodharan, R., et al. (n.d.). Vinblastine suppresses dynamics of individual microtubules in living interphase cells. Molecular Biology of the Cell.
- ResearchGate. (n.d.). Microtubule depolymerizing mechanisms of action of Vinca alkaloid.
- Genesis Drug Discovery & Development. (n.d.).
- Klement, G., et al. (n.d.). Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity.
- Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Jordan, M. A., et al. (n.d.). Effects of vinblastine, podophyllotoxin and nocodazole on mitotic spindles. Journal of Cell Science.
- Boehringer Ingelheim. (n.d.).
- Japanese Pharmacopoeia. (n.d.).
- Klement, G., et al. (2000, April 15). Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity.
- Hahn, K. A., et al. (2009, July 8).
- Accord Healthcare Limited. (n.d.).
- El-Galley, R., et al. (2003, January 15). Camptothecin analogues and vinblastine in the treatment of renal cell carcinoma: an in vivo study using a human orthotopic renal cancer xenograft. PubMed.
- Zhang, H., et al. (2019, June 3). Vinblastine-Loaded Nanoparticles with Enhanced Tumor-Targeting Efficiency and Decreasing Toxicity: Developed by One-Step Molecular Imprinting Process. PubMed.
- Yamazaki, T., et al. (n.d.).
- Pfizer Canada. (2025, August 8).
- Klement, G., et al. (2000, April 15). Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity. PubMed.
- ImpriMed. (2025, January 3). Vinblastine: An Overview.
- Hendriks, H. R., et al. (n.d.). Comparative antitumor activities of halichondrins and vinblastine against human tumor xenografts.
- Keglevich, A., et al. (2024, May 28). Does Vinblastine Retain its Anticancer Effect in the Presence of Cyclodextrin? A Preliminary Study. Periodica Polytechnica Chemical Engineering.
- Massive Bio. (n.d.). Vinblastine Sulfate – Application in Therapy and Current Clinical Research.
- Bello, E., et al. (2007, July 2). Combined Therapeutic Effects of Vinblastine and Rapamycin on Human Neuroblastoma Growth, Apoptosis, and Angiogenesis. AACR Journals.
- Fresenius Kabi USA. (2025, February 15).
- UC Davis School of Veterinary Medicine. (n.d.).
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Vinblastine: An Overview – ImpriMed [imprimedicine.com]
- 3. Oncology [pharmacology2000.com]
- 4. droracle.ai [droracle.ai]
- 5. xenograft.org [xenograft.org]
- 6. theraindx.com [theraindx.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue‐specific drug binding, transport, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalrph.com [globalrph.com]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 14. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Altered pharmacokinetics of vinblastine in Mdr1a P-glycoprotein-deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Camptothecin analogues and vinblastine in the treatment of renal cell carcinoma: an in vivo study using a human orthotopic renal cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JCI - Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity [jci.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dual therapeutic efficacy of vinblastine as a unique chemotherapeutic agent capable of inducing dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reconstitution, Storage, and Stability of Vinblastine Sulfate for Injection, USP
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper reconstitution, storage conditions, and stability of Vinblastine Sulfate for Injection, USP. The protocols and recommendations herein are synthesized from pharmacopeial standards, peer-reviewed stability studies, and established pharmaceutical guidelines to ensure the chemical integrity and potency of the reconstituted solution.
Introduction: The Critical Nature of Vinblastine Sulfate Handling
Vinblastine is a dimeric indole-dihydroindole alkaloid derived from the periwinkle plant, Catharanthus roseus[1]. As a potent antineoplastic agent, its mechanism of action involves the disruption of microtubule formation, which arrests cell division in metaphase[2][3]. This cytotoxic activity necessitates meticulous handling and preparation to ensure both therapeutic efficacy and personnel safety.
The stability of vinblastine sulfate in its lyophilized form differs significantly from its reconstituted aqueous state. Once reconstituted, the molecule becomes susceptible to degradation through several pathways, including hydrolysis and oxidation, which can be accelerated by factors such as temperature and light[4][5][6]. Therefore, a thorough understanding of its stability profile is paramount for any experimental or clinical application. This application note serves as an authoritative guide to the evidence-based best practices for the preparation and storage of this critical compound.
Properties and Storage of Lyophilized Vinblastine Sulfate Powder
Prior to reconstitution, Vinblastine Sulfate for Injection, USP, is a white to slightly yellow, amorphous, lyophilized solid[4][7]. The integrity of the drug in this state is maintained under specific conditions.
-
Packaging and Storage: The lyophilized powder should be preserved in tight, light-resistant containers as specified by the United States Pharmacopeia (USP)[8][9].
-
Temperature: To ensure extended stability, vials must be stored under refrigeration at 2°C to 8°C (36°F to 46°F)[2][7][10][11]. Freezing of the powder should be avoided.
Adherence to these storage conditions for the intact vials is the first critical step in ensuring that the drug meets its specified potency at the time of reconstitution.
Experimental Protocol: Aseptic Reconstitution of Vinblastine Sulfate
The reconstitution of Vinblastine Sulfate is a critical procedure that must be performed under aseptic conditions to prevent microbial contamination and ensure patient safety, in accordance with standards such as USP Chapter <797>[12][13]. As a potent cytotoxic agent, all handling must be conducted in a suitable biological safety cabinet by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, gown, and eye protection[11].
3.1 Materials and Equipment:
-
Vial of Vinblastine Sulfate for Injection, USP (10 mg)
-
Sterile syringe (10 mL) and needle
-
Recommended Diluent (select one):
-
0.9% Sodium Chloride Injection, USP (preservative-free)
-
Bacteriostatic 0.9% Sodium Chloride Injection, USP (typically preserved with benzyl alcohol)
-
-
70% Isopropyl alcohol swabs
-
Biological safety cabinet (Class II)
-
Appropriate PPE
3.2 Step-by-Step Reconstitution Procedure:
-
Preparation: Allow the vial of Vinblastine Sulfate to equilibrate to room temperature before reconstitution.
-
Aseptic Environment: Perform all subsequent steps within a certified biological safety cabinet. Disinfect the vial's rubber stopper with a 70% isopropyl alcohol swab and allow it to dry completely.
-
Diluent Preparation: Using a sterile 10 mL syringe, draw up 10 mL of the selected diluent. The use of diluents other than those specified is not recommended[7][10].
-
Reconstitution: Carefully insert the needle through the center of the vial's stopper and slowly inject the 10 mL of diluent. This will yield a final concentration of 1 mg/mL[2][7][10].
-
Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. The drug dissolves readily to form a clear solution[2][7]. Avoid vigorous shaking to prevent foaming.
-
Visual Inspection: Before administration or storage, visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear. Do not use if particulate matter is observed.
-
Labeling: If the solution is to be stored, immediately label the vial with the date and time of reconstitution, the final concentration (1 mg/mL), the diluent used, and the new beyond-use date according to the storage guidelines in Section 4.0.
Stability and Storage Conditions of Reconstituted Vinblastine Sulfate
The stability of reconstituted Vinblastine Sulfate is critically dependent on the choice of diluent, storage temperature, and exposure to light. The presence of a bacteriostatic agent is the primary determinant of the allowable storage duration for multi-dose use.
4.1 Causality of Storage Choices: The degradation of vinblastine in aqueous solution is a known chemical process. Studies have identified degradation products resulting from oxidation and hydrolysis, such as 19'-oxovinblastine and 4-deacetylvinblastine[5][14]. These reactions are temperature-dependent. Light can also mediate a different degradation pathway, underscoring the necessity of light protection[5]. Solutions without a preservative are susceptible to microbial growth, hence the recommendation for immediate use to ensure sterility.
4.2 Data Summary: Storage Conditions and Shelf Life
| Condition | Diluent | Temperature | Light Exposure | Duration of Stability | Source(s) |
| Clinical Use (Preserved) | Bacteriostatic 0.9% NaCl | 2°C to 8°C (Refrigerated) | Protected from Light | Up to 28 days | [2][7][10] |
| Clinical Use (Unpreserved) | 0.9% NaCl | N/A | N/A | Discard unused portion immediately | [2][7][10] |
| Further Dilution (Unpreserved) | 0.9% NaCl (0.1-0.4 mg/mL) | Room Temperature | Protected from Light | Up to 24 hours | [1] |
| Further Dilution (Unpreserved) | 0.9% NaCl (0.1-0.4 mg/mL) | Room Temperature | Normal Room Light | Up to 8 hours | [1] |
| Research Use (Aqueous) | 0.9% NaCl (1 mg/mL in PP Syringes) | 25°C ± 1°C | Protected from Light | Up to 1 month | [15] |
| Research Use (Aliquoted) | Varies (e.g., water) | -20°C (Frozen) | Protected from Light | Up to 3 months | [16] |
4.3 Self-Validating Protocol Logic: The protocols described are designed to be self-validating by adhering to a binary logic based on the presence or absence of a preservative.
-
If a preservative is used: The risk of microbial contamination is controlled, allowing for refrigerated storage for a defined period (28 days) during which the chemical stability is maintained[7][10].
-
If no preservative is used: The primary risk is microbial growth. Therefore, to ensure sterility, the only acceptable protocol is immediate use and disposal of any remaining solution[7][10]. This eliminates the variable of microbial stability from the equation.
Workflow for Preparation and Storage of Reconstituted Vinblastine
The following diagram illustrates the logical workflow and decision-making process for handling Vinblastine Sulfate from its lyophilized state to its final disposition.
Caption: Workflow for Vinblastine Reconstitution and Storage.
Summary and Key Recommendations
The chemical integrity and therapeutic efficacy of Vinblastine Sulfate are contingent upon strict adherence to established protocols for its handling, reconstitution, and storage.
-
Always store lyophilized powder under refrigeration (2-8°C) and protected from light.
-
Perform all reconstitution procedures under strict aseptic technique.
-
The choice of diluent dictates the shelf life:
-
With Bacteriostatic 0.9% Sodium Chloride , the reconstituted solution is stable for up to 28 days when refrigerated (2-8°C) and protected from light[2][7][10].
-
With 0.9% Sodium Chloride (preservative-free) , the solution must be used immediately , and any unused portion discarded to mitigate the risk of microbial contamination[7][10].
-
-
Always protect reconstituted solutions from light to prevent photodegradation[5][10].
By following these evidence-based guidelines, researchers and clinicians can ensure the consistent performance and safety of Vinblastine Sulfate in their applications.
References
-
Gatti, G., et al. (1996). Stability of vinblastine sulphate in 0.9% sodium chloride in polypropylene syringes. Boll Chim Farm, 135(7):413-4. Available at: [Link]
-
Scribd. (n.d.). Vinblastine Sulfate Storage and Stability. Available at: [Link]
-
Black, J., et al. (1988). Studies on the stability of vinblastine sulfate in aqueous solution. Journal of Pharmaceutical Sciences, 77(7):630-4. Available at: [Link]
-
Drugs.com. (2025). VinBLAStine Monograph for Professionals. Available at: [Link]
-
Stabilis. (n.d.). Monographie - Vinblastine sulfate. Available at: [Link]
-
ResearchGate. (n.d.). Vinblastine. Available at: [Link]
-
DailyMed - NIH. (2025). vinBLAStine Sulfate. Available at: [Link]
-
Pfizer. (2013). Vinblastine Sulfate Injection. Available at: [Link]
-
Thimmaiah, K.N., & Sethi, V.S. (1985). Chemical Characterization of the Degradation Products of Vinblastine Dihydrogen Sulfate. Cancer Research, 45(11 Part 1):5382-5385. Available at: [Link]
-
GlobalRPH. (2017). Vinblastine. Available at: [Link]
-
USP-NF. (2011). Vinblastine Sulfate for Injection. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). Vinblastine Sulfate for Injection. Available at: [Link]
-
Boehringer Ingelheim. (n.d.). VinBLAStine Sulfate for Injection USP. Available at: [Link]
-
Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I Vinblastine Sulfate for Injection. Available at: [Link]
- Google Patents. (n.d.). US3899493A - Chromic acid oxidation of vinblastine sulfate to form vincristine.
-
American Society of Health-System Pharmacists. (2014). ASHP Guidelines on Compounding Sterile Preparations. Available at: [Link]
-
PMDA. (n.d.). Guidance on the Manufacture of Sterile Pharmaceutical Products by Aseptic Processing. Available at: [Link]
-
USP-NF. (2019). <797> PHARMACEUTICAL COMPOUNDING—STERILE PREPARATIONS. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 6 WHO good manufacturing practices for sterile pharmaceutical products. Available at: [Link]
-
European Medicines Agency (EMA). (2019). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. Available at: [Link]
Sources
- 1. vinBLAStine Sulfate [dailymed.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. US3899493A - Chromic acid oxidation of vinblastine sulfate to form vincristine - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. uspnf.com [uspnf.com]
- 9. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 10. drugs.com [drugs.com]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. ashp.org [ashp.org]
- 13. uspnf.com [uspnf.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Stability of vinblastine sulphate in 0.9% sodium chloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vinblastine Sulfate [sigmaaldrich.com]
Application Notes and Protocols for Detecting Apoptosis Induced by Vinblastine Sulfate USP 28
Introduction: The Cytotoxic Action of Vinblastine Sulfate and the Induction of Apoptosis
Vinblastine Sulfate, a potent vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a widely utilized chemotherapeutic agent in the treatment of various malignancies, including lymphomas, and breast, and testicular cancers.[1][2] Its cytotoxic efficacy is primarily attributed to its interaction with tubulin, the fundamental protein component of cellular microtubules.[1] By binding to tubulin dimers, Vinblastine disrupts the assembly of microtubules, which are critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[1][3] This interference leads to a cell cycle arrest in the M phase (metaphase), and prolonged mitotic blockage ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[1][3][4]
The United States Pharmacopeia (USP) 28 provides the standards for the quality, purity, and strength of Vinblastine Sulfate, ensuring its reliability for both clinical and research applications.[5][6][7] For researchers and drug development professionals, understanding and accurately quantifying the apoptotic response induced by Vinblastine Sulfate is paramount for evaluating its efficacy, elucidating its precise mechanisms of action, and developing novel therapeutic strategies.
This comprehensive guide provides detailed application notes and protocols for a selection of robust and widely accepted methods to detect and quantify apoptosis in response to Vinblastine Sulfate treatment. The methodologies described herein are designed to provide a multi-faceted approach to apoptosis detection, from early-stage membrane alterations to late-stage DNA fragmentation and key protein modulations.
The Apoptotic Pathway Triggered by Vinblastine
Vinblastine-induced mitotic arrest activates a cascade of signaling events that culminate in apoptosis. This process is primarily mediated through the intrinsic, or mitochondrial, pathway. The following diagram illustrates the key steps in this pathway.
Caption: Vinblastine-induced apoptotic signaling pathway.
Recommended Methods for Apoptosis Detection
A comprehensive assessment of apoptosis involves the utilization of multiple assays that target different stages and hallmarks of the process.[8] The following methods are recommended for their reliability, sensitivity, and widespread use in the field.
Annexin V-FITC and Propidium Iodide (PI) Staining for Early and Late Apoptosis
Scientific Principle: During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore such as FITC (fluorescein isothiocyanate) to label early apoptotic cells.[9][10][11] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeant to live and early apoptotic cells with intact membranes.[12] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[12][13] Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[9][12][14]
Experimental Workflow:
Caption: Workflow for Annexin V-FITC and PI staining.
Protocol:
For Suspension Cells:
-
Seed and treat cells with the desired concentrations of Vinblastine Sulfate for the appropriate duration. Include an untreated control.
-
Harvest the cells by centrifugation at 300-400 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS (Phosphate Buffered Saline).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
For Adherent Cells:
-
Seed and treat cells in culture plates with Vinblastine Sulfate.
-
Gently detach the cells using trypsin-EDTA.
-
Collect the cells and wash them twice with ice-cold PBS.
-
Proceed with steps 4-9 as described for suspension cells.[15]
TUNEL Assay for DNA Fragmentation
Scientific Principle: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments.[16] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is designed to detect these DNA breaks.[16][17][18] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., conjugated with a fluorophore or biotin) onto the 3'-hydroxyl ends of the fragmented DNA.[16] The labeled cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.
Experimental Workflow:
Caption: Workflow for a colorimetric Caspase-3/7 activity assay.
Protocol (Colorimetric):
-
Treat cells with Vinblastine Sulfate and include appropriate controls.
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader. 9. The fold-increase in caspase activity can be determined by comparing the results from the treated samples to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
Scientific Principle: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). [19]The JC-1 dye is a lipophilic, cationic fluorescent probe that can be used to assess ΔΨm. [19][20][21]In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. [20][22]In apoptotic cells, where the ΔΨm has collapsed, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. [20][22][23]The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential and can be analyzed by flow cytometry or fluorescence microscopy.
Experimental Workflow:
Caption: Workflow for JC-1 mitochondrial membrane potential assay.
Protocol:
-
Treat cells with Vinblastine Sulfate. A positive control treated with a mitochondrial uncoupler like CCCP is recommended. [20]2. Harvest and wash the cells with PBS.
-
Resuspend the cells in the assay buffer provided with the kit.
-
Add the JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry, detecting green fluorescence in the FL1 channel (FITC) and red fluorescence in the FL2 channel (PE). [19]Alternatively, visualize the cells under a fluorescence microscope.
Western Blot Analysis of Bcl-2 Family Proteins
Scientific Principle: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. [24]This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). [24][25][26]The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate. [25][26]Vinblastine-induced apoptosis is often associated with an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio. [25][26]Western blotting can be used to quantify the levels of these proteins in cell lysates.
Experimental Workflow:
Caption: Workflow for Western blot analysis.
Protocol:
-
Treat cells with Vinblastine Sulfate and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax and Bcl-2. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis to quantify the protein levels and determine the Bax/Bcl-2 ratio. [25]
Summary of Apoptosis Detection Methods
| Method | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V/PI Staining | Detection of phosphatidylserine externalization and membrane permeability. | Early (Annexin V+) and Late (Annexin V+/PI+) | Quantitative, high-throughput (flow cytometry), distinguishes between apoptosis and necrosis. | Can be sensitive to cell handling; may not be suitable for all adherent cell lines. |
| TUNEL Assay | In situ labeling of DNA strand breaks. | Late | Can be used on tissue sections and cultured cells, provides spatial information (microscopy). | Can also label necrotic cells, may be less sensitive for very early apoptosis. |
| Caspase-3/7 Activity Assay | Measurement of the enzymatic activity of executioner caspases. | Mid to Late | Quantitative, high-throughput (plate reader), directly measures a key enzymatic event. | Does not provide single-cell information, activity can be transient. |
| JC-1 Assay | Detection of changes in mitochondrial membrane potential. | Early | Sensitive indicator of early apoptotic events, can be used in live cells. | Can be influenced by factors other than apoptosis that affect mitochondrial potential. |
| Western Blot for Bcl-2/Bax | Quantification of pro- and anti-apoptotic protein levels. | Early signaling events | Provides information on the upstream regulation of apoptosis. | Not a direct measure of apoptosis, semi-quantitative, lower throughput. |
Conclusion
The accurate detection and quantification of apoptosis are crucial for evaluating the efficacy of chemotherapeutic agents like Vinblastine Sulfate. The methods outlined in this guide provide a robust toolkit for researchers to investigate the apoptotic response from multiple perspectives. By employing a combination of these techniques, a more comprehensive and reliable understanding of Vinblastine-induced cell death can be achieved, ultimately contributing to the advancement of cancer research and drug development.
References
-
Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
-
Bitesize Bio. (2025, June 6). Analyzing Apoptosis – A Review of Analytical Techniques. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]
-
G-Biosciences. (n.d.). Mitochondrial Membrane Potential and Apoptosis Assay Kit. Retrieved from [Link]
-
IQ Products. (n.d.). Propidium Iodide for (apoptotic) cell death analysis. Retrieved from [Link]
-
Nature Protocols. (2006, November 9). Analysis of apoptosis by propidium iodide staining and flow cytometry. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Vinblastine Sulfate? Retrieved from [Link]
-
ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Vinblastine Sulfate. Retrieved from [Link]
-
Wikipedia. (n.d.). Vinblastine. Retrieved from [Link]
-
YouTube. (2025, March 15). Pharmacology of Vinblastine Sulphate (Cytoblastin) ; Pharmacokinetics, Mechanism of Action, Uses. Retrieved from [Link]
-
Antibodies.com. (n.d.). Mitochondrial Membrane Potential Assay Kit (JC-1). Retrieved from [Link]
-
Assay Genie. (2022, March 4). TUNEL staining : The method of choice for measuring cell death. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
-
FluoroFinder. (2023, December 22). Dyes for Cell Cycle and Apoptosis Analysis. Retrieved from [Link]
-
PubMed. (2017, February 15). Methods to detect apoptotic cell death. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... Retrieved from [Link]
-
ResearchGate. (n.d.). -Western blotting for determination of Bax:Bcl-2 ratio and... Retrieved from [Link]
-
USP. (2026, February 12). Vinblastine Sulfate - Definition, Identification, Assay - USP 2025. Retrieved from [Link]
-
USP. (2011, November 1). Vinblastine Sulfate for Injection - USP-NF. Retrieved from [Link]
-
PubMed. (2015, April 15). Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma. Retrieved from [Link]
-
Analytical Methods. (2010, July 12). Detection of apoptosis : A review of conventional and novel techniques. Retrieved from [Link]
-
Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
-
Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
-
Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
-
Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
-
Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
-
Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
Sources
- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. goldbio.com [goldbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. uspnf.com [uspnf.com]
- 8. Methods to detect apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. revvity.com [revvity.com]
- 11. Annexin V-FITC Kit Protocol [hellobio.com]
- 12. iqproducts.nl [iqproducts.nl]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nacalai.com [nacalai.com]
- 16. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 17. Detection of apoptosis : A review of conventional and novel techniques - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00247J [pubs.rsc.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial Membrane Potential Assay Kit (JC-1) (A319761) [antibodies.com]
- 21. Mitochondrial Membrane Potential and Apoptosis Assay Kit [gbiosciences.com]
- 22. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 24. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
extraction and purification techniques for Vinblastine Sulfate USP compliance
Application Note: High-Purity Extraction and Purification of Vinblastine Sulfate to Meet USP Monograph Standards
Abstract
This application note details a validated workflow for the isolation of Vinblastine Sulfate from Catharanthus roseus (Madagascar Periwinkle), specifically engineered to meet United States Pharmacopeia (USP) monograph requirements. The protocol addresses the critical challenge of separating Vinblastine (VLB) from its structural analog Vincristine (VCR) and establishing the sulfate salt form with >96.0% purity. We utilize a "pH-Switch" liquid-liquid extraction followed by high-resolution preparative HPLC and controlled crystallization.
Introduction & Regulatory Context
Vinblastine is a dimeric indole alkaloid comprising catharanthine and vindoline moieties. Its low natural abundance (~0.0002% dry weight) and structural instability necessitate a gentle yet highly selective purification strategy.
USP Compliance Targets (Current Monograph): To ensure pharmaceutical grade compliance, the final product must meet these core specifications:
| Parameter | USP Specification | Critical Process Control |
| Assay (Anhydrous) | 96.0% – 102.0% | High-Resolution HPLC |
| Identification | IR <197K>, Sulfate <191>, Retention Time | Crystallization / Salt Formation |
| Loss on Drying | NMT 15.0% | Lyophilization / Vacuum Drying |
| Related Compounds | Resolution (VLB vs. VCR) > 4.0 | Mobile Phase pH & Column Selection |
| pH | 3.5 – 5.0 (3 mg in 2 mL water) | Stoichiometry of |
Upstream Processing: Solid-Liquid Extraction
Objective: Maximize alkaloid recovery while minimizing chlorophyll and lipid co-extraction.
Protocol:
-
Maceration: Suspend 1 kg of dried, powdered C. roseus leaves in 10 L of 2% Tartaric Acid (aq) .
-
Scientific Rationale: Alkaloids exist as salts in the plant vacuole. Tartaric acid (pH ~3) ensures protonation of the basic nitrogen (
~5.5–7.5), rendering Vinblastine highly water-soluble while keeping lipophilic chlorophylls in the plant matrix.
-
-
Agitation: Stir for 4 hours at room temperature. Avoid heat (>40°C) to prevent thermal degradation of the dimer.
-
Filtration: Filter through a 20 µm polypropylene filter press to remove biomass.
-
Defatting (Optional but Recommended): Wash the acidic filtrate with n-Hexane (1:5 ratio). Discard the hexane layer (contains lipids/waxes).
Diagram 1: Extraction & Enrichment Workflow
Caption: The "pH-Switch" mechanism isolates alkaloids by manipulating their ionization state.
Pre-Purification: The "pH-Switch" Technique
Objective: Bulk separation of alkaloids from water-soluble impurities (sugars, tannins).
Protocol:
-
Basification: Adjust the pH of the defatted acidic extract to pH 9.0 ± 0.2 using Ammonium Hydroxide (
).-
Mechanism:[1] At pH 9, Vinblastine loses its proton, converting from a soluble salt to a hydrophobic free base.
-
-
Liquid-Liquid Extraction (LLE): Immediately extract with Dichloromethane (DCM) or Chloroform (3 x 2 L).
-
Caution: Emulsions are common. Use centrifugation if phase separation is slow.
-
-
Concentration: Dry the combined organic layers over Anhydrous Sodium Sulfate (
) and evaporate under vacuum (< 35°C) to yield the Crude Vinca Alkaloid Fraction .
Downstream Purification: Preparative HPLC
Objective: Separation of Vinblastine from Vincristine and Leurosine.
This is the most critical step. Vinblastine (Methyl group) and Vincristine (Formyl group) differ only slightly in polarity.
Chromatographic Conditions:
-
Stationary Phase: C18 Preparative Column (e.g., 10 µm, 100 Å).
-
Mobile Phase A: 14 mL Diethylamine (DEA) in 986 mL Water, adjusted to pH 7.5 with Phosphoric Acid.
-
Expert Insight: The use of DEA is non-negotiable for USP compliance. It acts as a silanol blocker, reducing peak tailing for the basic alkaloids, which is essential for achieving the required resolution (
).
-
-
Gradient: Isocratic or shallow gradient (approx. 38% A : 62% B) depending on column dimensions.
Diagram 2: Purification & Salt Formation Logic
Caption: High-resolution chromatography followed by precise chemical conversion to the sulfate salt.
Salt Formation and Crystallization
Objective: Conversion of Vinblastine base to the stable Sulfate salt form.
Protocol:
-
Dissolution: Dissolve the pure Vinblastine free base (from HPLC fractions) in minimal absolute Ethanol.
-
Acidification: Slowly add a stoichiometric amount (1:1 molar equivalent) of 1% Sulfuric Acid in Ethanol .
-
Critical Control: Do not overshoot. Excess acid will degrade the product and fail the USP pH test (Range 3.5–5.0). Monitor pH using a micro-probe.
-
-
Crystallization: Add Acetone dropwise until turbidity is observed. Cool to 4°C for 24 hours.
-
Harvesting: Filter the white crystalline powder and dry under high vacuum.
Analytical Validation (USP Method)
Objective: Final release testing.
HPLC-UV Assay Parameters:
-
Column: L1 packing (C18), 4.6 mm x 15 cm.
-
Mobile Phase: DEA Buffer (pH 7.5) : Acetonitrile : Methanol (38 : 12 : 50).
-
Flow Rate: 2.0 mL/min (Adjust for retention time ~20 min).
-
System Suitability Requirement:
-
Resolution (
) between Vincristine and Vinblastine: NLT 4.0 . -
Tailing Factor: NMT 2.0.[4]
-
References
-
United States Pharmacopeia (USP). Vinblastine Sulfate Monograph.[3][5] USP-NF Online. (Accessed 2026).[3]
-
Volkov, S. K., et al. "Liquid chromatographic isolation of vincristine and vinblastine." Journal of Chromatography A, 1995.
-
Kumar, A., et al. "Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus."[6] PLOS ONE, 2013.[6]
-
BenchChem. "Application Notes & Protocols for High-Yield Extraction of Vinca Alkaloids."
-
Google Patents. "Method of isolating vinblastine (EP0295273A1)."
Sources
- 1. CN104262362A - Vinblastine extraction and purification method - Google Patents [patents.google.com]
- 2. uspnf.com [uspnf.com]
- 3. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 4. uspnf.com [uspnf.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus | PLOS One [journals.plos.org]
Application Note: Cell Cycle Synchronization and Analysis Using Vinblastine Sulfate
Introduction & Principle
This Application Note details the protocol for using Vinblastine Sulfate to induce mitotic arrest for cell cycle analysis. Unlike DNA synthesis inhibitors (e.g., Thymidine, Aphidicolin) that arrest cells in G1/S, Vinblastine is a microtubule-destabilizing agent . It binds to tubulin dimers, preventing microtubule polymerization.[1] This disruption activates the Spindle Assembly Checkpoint (SAC), locking cells in Metaphase (M-phase) with 4N DNA content.
Why Vinblastine?
-
Synchronization: High efficacy in accumulating cells in the G2/M phase for downstream biochemical analysis (e.g., phosphorylation studies).
-
Apoptosis Assays: Prolonged exposure or high doses trigger mitotic catastrophe, making it a standard control for apoptosis.
Mechanism of Action
The following diagram illustrates the molecular cascade triggered by Vinblastine, leading to cell cycle arrest.[1][2][3]
Figure 1: Mechanism of Vinblastine-induced mitotic arrest.[2][3][4][5][6] Vinblastine prevents tubulin polymerization, triggering the Spindle Assembly Checkpoint and halting the cell cycle at Metaphase.
Experimental Design Strategy
Dose Optimization (The "Sweet Spot")
Vinblastine effects are highly concentration-dependent.
-
Low Dose (10–50 nM): Kinetic suppression of microtubule dynamics. Results in G2/M Arrest .
-
High Dose (>100 nM): Depolymerization of microtubules. Rapidly induces Apoptosis (Sub-G1 peak) .
Recommendation: Perform a dose-response pilot (e.g., 10, 50, 100, 500 nM) for 18 hours to determine the optimal concentration that maximizes G2/M arrest while minimizing the Sub-G1 apoptotic fraction.
Time Course
-
12–18 Hours: Ideal for synchronization (allows cells to traverse S-phase and hit the M-phase block).
-
>24 Hours: Increases risk of "mitotic slippage" (cells exit mitosis without dividing) or cell death.
Detailed Protocols
Protocol A: Cell Treatment and Harvesting
Critical Note on "Floaters": Cells rounding up and detaching is a hallmark of mitosis. Do not discard the supernatant. You must collect floating cells to analyze the G2/M population accurately.
-
Seed Cells: Plate cells (e.g., HeLa, CHO, Jurkat) at 30-40% confluency. Allow 24h for attachment.
-
Treatment: Add Vinblastine Sulfate to the culture medium to reach the optimized concentration (e.g., 50 nM).
-
Vehicle Control: Treat a separate flask with DMSO/Saline only.
-
-
Incubation: Incubate for 12–18 hours at 37°C, 5% CO₂.
-
Harvesting (Adherent Cells):
-
Transfer the culture media (containing floating mitotic cells) into a 15mL conical tube.
-
Wash the flask gently with PBS; add wash to the same tube.
-
Add Trypsin-EDTA to the flask to detach remaining cells.
-
Neutralize Trypsin with media and combine with the tube from step 4a.
-
-
Pelleting: Centrifuge at 300 x g for 5 minutes. Discard supernatant.
Protocol B: Fixation and Staining (PI/RNase)
We use Ethanol for fixation to permeabilize the nuclear membrane, allowing Propidium Iodide (PI) to intercalate into DNA.[7]
Reagents:
-
Fixative: 70% Ethanol (pre-chilled to -20°C).
-
Staining Buffer: PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
Steps:
-
Wash: Resuspend the cell pellet in 3 mL cold PBS. Centrifuge (300 x g, 5 min).
-
Fixation (The Critical Step):
-
Resuspend the pellet in 300 µL PBS.
-
While vortexing gently , add 700 µL of ice-cold 70% Ethanol dropwise.
-
Why? Adding ethanol too fast causes cells to clump permanently.
-
-
Storage: Incubate at 4°C for at least 30 minutes (or store at -20°C for weeks).
-
Wash: Centrifuge fixed cells (500 x g, 5 min—higher speed needed for fixed cells). Decant ethanol.[8][9] Wash once with PBS.[10]
-
Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Buffer .
-
Incubation: Incubate for 30 minutes at 37°C (or RT) in the dark. RNase is temperature-dependent; 37°C ensures RNA degradation.
-
Acquisition: Analyze on a flow cytometer (Excitation: 488 nm / Emission: ~600 nm [PE/PI channel]).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for Vinblastine treatment and PI staining.[3]
Data Analysis & Interpretation
Gating Strategy
Cell cycle analysis requires Linear Amplification (not Log) on the PI channel.
-
FSC vs. SSC: Gate on the main cell population to exclude debris.
-
Doublet Discrimination (Crucial):
-
Histogram: Plot PI-Area (Linear).
Expected Results Table
| Cell Cycle Phase | DNA Content | Fluorescence Intensity | Effect of Vinblastine |
| Sub-G1 | < 2N | Low | Increases if dose is toxic (Apoptosis). |
| G0/G1 | 2N | X (e.g., 200) | Decreases (cells move out of G1). |
| S-Phase | 2N -> 4N | Variable (200-400) | Decreases (cells complete synthesis). |
| G2/M | 4N | 2X (e.g., 400) | Sharp Increase (The Arrest Peak). |
| > 4N | > 4N | High | Indicates Polyploidy (Mitotic Slippage). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High CV (Broad Peaks) | Poor fixation or staining. | Add EtOH dropwise while vortexing.[8] Ensure RNase is fresh. Run flow rate at "Low" (slow). |
| No G2/M Arrest | Drug inactive or dose too low. | Use fresh Vinblastine (light sensitive). Increase concentration or time. |
| High Sub-G1 Peak | Cytotoxicity. | Reduce Vinblastine concentration. Harvest earlier (e.g., 12h vs 18h). |
| Doublet Contamination | High cell density during fixation. | Vortex vigorously during fixation. Filter samples through 35µm mesh before running. |
| Peak Shift | Instrument drift. | Run standard beads (e.g., CEN) to verify linearity. |
References
-
Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from .
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from .
-
Bio-Rad. Doublet Discrimination in Flow Cytometry. Retrieved from .
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[1][6][13][14] Nature Reviews Cancer. Retrieved from .
-
Ngan, V. K., et al. (2000). Novel Actions of the Antitumor Drugs Vinflunine and Vinorelbine on Microtubules.[5] Cancer Research.[7][13] Retrieved from .
Sources
- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. helsinki.fi [helsinki.fi]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing precipitation of Vinblastine Sulfate USP 28 in aqueous buffers
A Guide for Researchers on Preventing Precipitation in Aqueous Buffers
Introduction
Vinblastine Sulfate, a potent antineoplastic agent derived from Catharanthus roseus, is a critical tool in cancer research and drug development.[1][2][3] As a dimeric indole alkaloid, its complex structure presents unique challenges in formulation, particularly its tendency to precipitate in aqueous buffer systems.[4] This guide provides in-depth technical support, troubleshooting protocols, and frequently asked questions (FAQs) to help researchers maintain the solubility and stability of Vinblastine Sulfate in their experiments, ensuring reliable and reproducible results.
Fundamental Principles: Understanding Vinblastine Sulfate Precipitation
Precipitation is a physical manifestation of a molecule's instability or low solubility in a given solvent system. For Vinblastine Sulfate, this is primarily governed by its chemical structure and the properties of the aqueous buffer.
The Role of pH and pKa:
Vinblastine is a weakly basic molecule with two key ionizable nitrogen atoms, resulting in two pKa values: pKa1 = 5.4 and pKa2 = 7.4 .[5][6] These values are critical because they dictate the molecule's charge state at a given pH.
-
Below pH 5.4: Both nitrogen atoms are protonated, carrying a positive charge. The molecule exists predominantly as a dicationic species, which is highly soluble in water.
-
Between pH 5.4 and 7.4: One nitrogen is deprotonated, reducing the net positive charge.
-
Above pH 7.4: Both nitrogens are deprotonated, rendering the molecule as a neutral, free base. This form is significantly less soluble in water and is the primary cause of precipitation in neutral to alkaline solutions.
Therefore, maintaining a sufficiently acidic pH is the single most important factor in preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: My Vinblastine Sulfate precipitated immediately after I dissolved it in PBS (pH 7.4). What happened?
This is a common issue. The pH of standard Phosphate Buffered Saline (PBS) is approximately 7.4.[7] As explained by the pKa values of Vinblastine (5.4 and 7.4), at pH 7.4, a significant portion of the Vinblastine Sulfate will convert to its neutral, free base form.[5][6] This form has very low aqueous solubility, causing it to precipitate out of solution.[7] The solubility in PBS (pH 7.2) is only about 0.5 mg/mL.[7][8]
Solution: Avoid using neutral or alkaline buffers like PBS, HEPES, or Tris for preparing stock solutions or primary dilutions of Vinblastine Sulfate.
Q2: What is the optimal pH range for keeping Vinblastine Sulfate in solution?
The recommended pH range for aqueous solutions of Vinblastine Sulfate is 3.5 to 5.0 .[1][9] Within this acidic range, the molecule remains protonated and highly water-soluble.[2] Commercial formulations for injection are reconstituted to a pH within this range.[1]
Q3: Which buffer systems are recommended for working with Vinblastine Sulfate?
An acetate buffer or a citrate buffer within the pH range of 3.5 to 5.0 are excellent choices. The United States Pharmacopeia (USP) specifically mentions the use of a sodium acetate buffer adjusted to pH 5.0 for analytical procedures.[10][11]
Why these buffers work:
-
Buffering Capacity: They have strong buffering capacity in the required acidic pH range.
-
Compatibility: They are well-characterized and generally compatible with biological experiments.
| Recommended Buffer | Optimal pH Range | Key Advantages |
| Sodium Acetate | 3.7 - 5.6 | USP recommended for analysis[10][11][12]; provides excellent pH control. |
| Sodium Citrate | 3.0 - 6.2 | Good buffering capacity; citrate can chelate trace metal ions that might catalyze degradation. |
Q4: I prepared my solution in an acidic buffer, but it became cloudy after 24 hours in the refrigerator. Why?
Even in an optimal buffer, several factors can lead to delayed precipitation or degradation:
-
Concentration: You may have created a supersaturated solution. While it might appear dissolved initially, it is thermodynamically unstable and can precipitate over time. Always work within known solubility limits. Vinblastine Sulfate is described as "freely soluble" in water, which generally implies a solubility of 1 part solute in 1 to 10 parts solvent (i.e., 100-1000 mg/mL), but this is highly dependent on pH.[1][2][5]
-
Temperature: While refrigeration at 2-8°C is recommended for short-term storage to slow chemical degradation, significant temperature drops can decrease the solubility of any compound, potentially causing it to fall out of solution.[13]
-
Hydrolysis: Although relatively stable, slow hydrolysis can occur over extended periods in aqueous solutions, leading to degradation products that may be less soluble.[14] For this reason, storing aqueous solutions for more than a day is not recommended.[7]
Solution: Always prepare fresh aqueous working solutions from a concentrated organic stock (like DMSO) for your daily experiments.[7][13] If an aqueous stock is necessary, filter it through a 0.22 µm syringe filter after preparation to remove any undissolved micro-precipitates and do not store for extended periods.
Q5: Can I use organic solvents to prepare a concentrated stock solution?
Yes, this is the recommended best practice. Vinblastine Sulfate is soluble in organic solvents like DMSO and Dimethylformamide (DMF).[7]
Preparing a high-concentration stock in DMSO and storing it at -20°C provides the best long-term stability.[13] You can then make fresh dilutions into your acidic aqueous buffer immediately before an experiment. This minimizes the time the drug spends in an aqueous environment and ensures the residual amount of organic solvent is insignificant.[7]
Troubleshooting & Experimental Workflows
Visualizing the Problem: pH and Solubility
The relationship between pH, the ionization state of Vinblastine, and its resulting solubility is the core of the issue.
Caption: pH-dependent solubility of Vinblastine.
Troubleshooting Workflow for Precipitation
If you observe precipitation, follow this systematic workflow to identify and resolve the issue.
Caption: Systematic troubleshooting for Vinblastine precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stable Concentrated Stock Solution in DMSO
This protocol describes the best practice for long-term storage.
Materials:
-
Vinblastine Sulfate USP 28 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Pre-analysis: Allow the Vinblastine Sulfate vial and DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of Vinblastine Sulfate powder in a suitable container. Caution: Handle Vinblastine Sulfate with great care in a ventilated hood, as it is a potent cytotoxic agent.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, add 1 mL of DMSO to 10 mg of Vinblastine Sulfate.
-
Mixing: Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store aliquots at -20°C for long-term stability (months).[13] Avoid repeated freeze-thaw cycles.[13]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol is for preparing a ready-to-use solution for immediate experimental use.
Materials:
-
Concentrated Vinblastine Sulfate stock in DMSO (from Protocol 1)
-
0.1 M Sodium Acetate Buffer, pH 4.5 (prepared with high-purity water)
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock: Remove one aliquot of the DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Buffer Preparation: Prepare the required volume of the pH 4.5 sodium acetate buffer. Ensure the final pH is correct using a calibrated pH meter.
-
Dilution: Perform a serial dilution. Add a small volume of the DMSO stock to the acidic buffer. Crucially, add the DMSO stock to the buffer, not the other way around. This ensures the drug is immediately surrounded by a low-pH environment, preventing localized high concentrations that could precipitate.
-
Mixing: Mix gently by inversion or light vortexing.
-
Final Check & Use: Visually inspect the final solution for clarity. It should be completely clear. Use this aqueous working solution immediately or within the same day for best results.[7] Do not store aqueous dilutions.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄₆H₅₈N₄O₉ · H₂SO₄ | [6][7] |
| Molecular Weight | 909.1 g/mol | [6][7] |
| pKa Values | 5.4 and 7.4 | [5][6] |
| Recommended pH | 3.5 - 5.0 | [1][9] |
| Solubility (Water) | Freely Soluble (pH dependent) | [1][2][5] |
| Solubility (PBS, pH 7.2) | ~0.5 mg/mL | [7] |
| Solubility (DMSO) | ~10 mg/mL | |
| Storage (Solid) | Freezer, protected from light | |
| Storage (Aqueous Soln) | Not recommended; use fresh |
References
-
PubChem. Vinblastine. National Center for Biotechnology Information. [Link]
-
The Merck Index Online. Vinblastine. Royal Society of Chemistry. [Link]
-
U.S. Pharmacopeia. Vinblastine Sulfate for Injection Monograph. [Link]
-
Japanese Pharmacopoeia (JP). Vinblastine Sulfate for Injection Monograph. [Link]
-
Japanese Pharmacopoeia (JP). Vinblastine Sulfate Monograph. [Link]
-
U.S. Pharmacopeia. USP-NF Vinblastine Sulfate for Injection. [Link]
- Wu, S. H., & Chen, Y. F. (2000). Stabilization of vinca alkaloids encapsulated in poly(lactide-co-glycolide) microspheres. Journal of controlled release, 67(2-3), 167–176.
- Vendrig, D. E., Tee, L. H., & Go, J. T. (1988). Studies on the stability of vinblastine sulfate in aqueous solution. Journal of pharmaceutical sciences, 77(7), 630–634.
-
Hospira Healthcare Corporation. Vinblastine Sulfate Injection Product Monograph. [Link]
Sources
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. Vinblastine sulfate | 143-67-9 [chemicalbook.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Modifications on the Basic Skeletons of Vinblastine and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vinblastine [drugfuture.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Vinblastine Sulfate for Injection [drugfuture.com]
- 11. uspnf.com [uspnf.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Vinblastine sulfate CAS#: 143-67-9 [m.chemicalbook.com]
Technical Support Center: Troubleshooting HPLC Retention Time Shifts for Vinblastine Sulfate (USP 28)
Welcome to the technical support guide for the analysis of Vinblastine Sulfate by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve one of the most common issues in liquid chromatography: retention time (RT) shifts. Maintaining consistent retention times is critical for method validity, especially when following pharmacopeial methods like the USP 28 monograph for Vinblastine Sulfate.
This guide provides a structured, in-depth approach to diagnosing and resolving RT variability, moving from initial diagnosis to specific system components.
Part 1: First-Pass Diagnosis: Chemical vs. Physical Causes
Before diving into specific components, the first step is to determine whether the retention time shift is due to a chemical change in your separation system (column, mobile phase) or a physical issue with the HPLC hardware (typically flow rate).
This differentiation is straightforward: inject a "t₀" marker (an unretained compound like uracil, or observe the solvent front).
-
If the t₀ and the Vinblastine peak shift proportionally: The issue is likely physical . A change in the flow rate is affecting all components equally. You should investigate the pump, check for leaks, and verify solvent delivery.[1][2]
-
If the Vinblastine peak shifts but the t₀ remains constant: The issue is chemical . The interaction between your analyte and the stationary/mobile phase has changed. Focus your troubleshooting on the mobile phase preparation, column health, and temperature.[1][2]
The following workflow provides a visual guide for this initial diagnostic step.
Caption: Initial troubleshooting workflow for RT shifts.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter. The diagram below illustrates the interconnected factors that can lead to retention time instability.
Sources
minimizing photodegradation of Vinblastine Sulfate USP 28 during experiments
Ticket ID: VBL-PHOTO-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
⚠️ Critical Alert: Immediate Action Required
Vinblastine Sulfate is highly photosensitive. Exposure to standard laboratory lighting (fluorescent or LED) for even 15 minutes can induce measurable degradation, compromising potency and invalidating HPLC data.
Core Directive: All experimental manipulations must occur under low-actinic light (wavelength >500 nm) or within completely shielded environments.
Module 1: The Mechanism (Why This Happens)
Q: Why is Vinblastine Sulfate so unstable in light?
A: The instability stems from the indole-indoline chromophore within the catharanthine and vindoline moieties of the molecule.
When exposed to UV or visible light (specifically <450 nm), the indole ring undergoes photo-excitation. This triggers a cascade of oxidative reactions, primarily leading to the formation of 19'-oxovinblastine and N-formyl leurosine .
-
The Chemical Consequence: These degradation products have different retention times and biological activities compared to the parent compound.
-
The USP 28 Standard: USP 28 explicitly mandates preservation in "tight, light-resistant containers" and storage in a "cold place" (typically 2°C to 8°C for reconstituted solutions, -20°C for API) to mitigate this [1, 2].
Module 2: Safe Handling Protocols
Q: How do I weigh and dissolve the API without degradation?
A: You must create a "Dark Chain of Custody." Follow this strict protocol to maintain the integrity of the USP 28 standard.
Step-by-Step Handling Procedure
-
Environment Prep:
-
Turn off overhead white fluorescent lights.
-
Engage Gold Fluorescent or Red LED task lighting (cutoff >500 nm).
-
If specific lighting is unavailable, perform all work inside a biosafety cabinet with the sash covered in amber UV-blocking film.
-
-
Weighing (The High-Risk Zone):
-
Do not use clear glass weighing boats. Use antistatic black weighing boats or wrap a clear boat in aluminum foil.
-
Tare the balance before removing the API vial from its secondary packaging.
-
Limit air and light exposure to <30 seconds.
-
-
Solubilization:
-
Solvent Choice: Use acidic methanol or weak aqueous acid (pH 4.0–5.0) if consistent with your method. Vinblastine is most stable in acidic media; alkaline conditions accelerate photo-oxidation [3].
-
Vessel: Dissolve directly into Amber Class A Volumetric Flasks .
-
Sonicating: If sonication is required, cover the bath with a blackout cloth or foil lid.
-
Visual Workflow: The Dark Chain of Custody
Caption: Figure 1. The "Dark Chain of Custody" workflow ensuring continuous light protection from storage to analysis.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Q: My chromatogram shows "ghost peaks" or split peaks. Is it the column or the light?
A: If the extra peaks appear after the main peak or show a mass shift of +14 or +16 Da (oxidation), it is likely autosampler-induced photodegradation .
The "Autosampler Effect"
Standard HPLC autosamplers often have clear plastic doors and internal LED lighting. A sample sitting in the queue for 4 hours can degrade significantly.
The Fix:
-
Vial Selection: Use Amber borosilicate vials (USP Type I). For maximum security, use black polypropylene vials which offer 100% light block.
-
Carousel Protection: Disable the internal autosampler light if the software permits. If not, cover the autosampler door with aluminum foil or a magnetic blackout curtain.
-
Thermostat: Maintain the autosampler temperature at 4°C . Heat acts as a catalyst for photodegradation [4].
Comparative Stability Data
| Condition | Container Type | Light Source | Degradation @ 4 Hours | Degradation @ 24 Hours |
| Unprotected | Clear Glass | White Fluorescent | ~4.5% | >15.0% |
| Partial Protection | Amber Glass | White Fluorescent | <0.5% | ~2.0% |
| Full Protection | Amber/Foil | Dark / Red Light | Not Detectable | <0.1% |
Note: Data represents generalized degradation rates based on oxidative kinetics of vinca alkaloids [3, 5].
Module 4: Troubleshooting Matrix
Q: How do I diagnose the root cause of potency loss?
A: Use this logic tree to isolate the variable causing the failure.
Caption: Figure 2. Diagnostic logic tree for isolating sources of Vinblastine Sulfate degradation.
Frequently Asked Questions (FAQ)
Q: Can I use plastic tubes (Eppendorf) for preparation? A: Caution is advised. While black microcentrifuge tubes exist, Vinblastine can adsorb to certain plastics (polypropylene) leading to lower recovery rates. Always use silanized amber glass for quantitative work unless your specific plasticware has been validated for low adsorption [6].
Q: Does the USP 28 method require a specific mobile phase to prevent degradation? A: Yes. The USP 28 assay typically utilizes a diethylamine/methanol/acetonitrile mix. The diethylamine acts as a modifier to reduce tailing, but the high pH can accelerate degradation if the run time is long. Ensure your "System Suitability" injections are bracketed throughout the run to monitor on-column stability [1].
Q: I have a -80°C freezer. Is that better than -20°C? A: For the dry powder API, -20°C is sufficient and compliant. -80°C is acceptable but unnecessary and introduces risk of moisture condensation upon thawing. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent hydrolysis [2].
References
-
United States Pharmacopeia (USP). Vinblastine Sulfate Monograph, USP 28. The United States Pharmacopeial Convention.[1]
-
GlobalRPH. Vinblastine Sulfate: Storage and Stability.
-
Thimmaiah, K. N., et al. (1985).[2] Chemical Characterization of the Degradation Products of Vinblastine Dihydrogen Sulfate. Cancer Research.[3]
-
Black, J., et al. (1988). Stability of Vinblastine Sulfate in Aqueous Solution. Journal of Pharmaceutical Sciences.
-
Girona, V., et al. (1996).[4] Stability of vinblastine sulphate in 0.9% sodium chloride in polypropylene syringes. Boll Chim Farm.[4]
-
MedChemExpress. Vinblastine Sulfate Safety Data Sheet (SDS).
Sources
Technical Support Center: Optimizing Bioavailability of Vinblastine Sulfate USP 28 in Preclinical Animal Studies
Welcome to the technical support center for Vinblastine Sulfate USP 28. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing Vinblastine Sulfate in animal studies, with a primary focus on understanding and optimizing its bioavailability. As a compound with significant therapeutic potential but challenging pharmacokinetic properties, a well-designed experimental strategy is paramount for generating reliable and reproducible preclinical data.
Section 1: Understanding the Core Bioavailability Challenges
Vinblastine, a potent anti-mitotic agent, is a cornerstone of various chemotherapy regimens.[1] However, its successful application in research, particularly when exploring new delivery routes, is hampered by inherent physicochemical and biological barriers.
Physicochemical Properties: Vinblastine Sulfate is a white to off-white, hygroscopic powder that is freely soluble in water but sensitive to light, heat, and hydrolysis.[2][3][4] Its aqueous stability is greatest in a pH range of 2.0 to 4.0.[5] These properties necessitate careful handling and formulation to prevent degradation and ensure accurate dosing.
The Biological Barrier: The primary obstacle to oral bioavailability is a two-pronged biological defense system in the gastrointestinal tract and liver.[6][7]
-
P-glycoprotein (P-gp) Efflux: Vinblastine is a well-documented substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in intestinal cells.[8][9][10][11] P-gp actively removes vinblastine from inside the intestinal cells and pumps it back into the gut lumen, drastically limiting its absorption into the bloodstream.[12][13][14]
-
CYP3A4 Metabolism: The drug undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in both the intestinal wall and the liver.[8][10][15][16][17] This metabolic process converts vinblastine into other compounds, including its active metabolite 4-desacetylvinblastine, before it can reach systemic circulation, thereby reducing the concentration of the parent drug.[18][19]
This combination of active efflux and extensive metabolism creates a significant barrier to achieving therapeutic plasma concentrations after oral administration.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during in-vivo studies with Vinblastine Sulfate. The following workflow provides a logical approach to diagnosing and resolving unexpected results.
Problem: My oral dosing study resulted in undetectable or highly variable plasma concentrations of vinblastine.
Question: What are the most likely causes and how can I address them?
Answer: This is the most common challenge and typically points to the bioavailability barriers discussed earlier.
-
Possible Cause A: P-glycoprotein (P-gp) Efflux
-
Explanation: P-gp in the intestinal wall is likely pumping the drug back into the gut before it can be absorbed.[11][14] This is a very rapid process.[12][13]
-
Troubleshooting/Solution: To confirm P-gp's role, design a study that includes a cohort co-administered with a known P-gp inhibitor.
-
Example Inhibitors: Verapamil, Cyclosporine A, or the non-immunosuppressive derivative SDZ PSC 833 can be used to inhibit P-gp-mediated transport.[20]
-
Experimental Design: Dose one group with vinblastine alone and a second group with the P-gp inhibitor administered shortly before the vinblastine dose. A significant increase in the Cmax and AUC in the inhibitor group strongly indicates P-gp-mediated efflux is a limiting factor.
-
-
-
Possible Cause B: First-Pass Metabolism by CYP3A4
-
Explanation: Vinblastine is extensively metabolized by CYP3A4 enzymes in the liver and gut wall.[8][10][15] A large fraction of the absorbed drug may be cleared before ever reaching systemic circulation. This process shows large interindividual variation.[15][21]
-
Troubleshooting/Solution: Similar to the P-gp approach, use a potent CYP3A4 inhibitor.
-
Example Inhibitors: Ketoconazole is a classic experimental inhibitor of CYP3A4.
-
Experimental Design: Co-administration with a CYP3A4 inhibitor should lead to a marked increase in the plasma concentration of the parent vinblastine and a decrease in the concentration of its metabolites. This confirms that metabolism is a major contributor to low bioavailability. Be aware that this can increase the risk of toxicity.[15]
-
-
-
Possible Cause C: Poor Formulation or Drug Instability
-
Explanation: Vinblastine's solubility and stability are pH-dependent. If your formulation's pH is not optimal (ideal range 2.0-4.0), the drug may precipitate out of solution either in the vial or in the neutral pH of the animal's gut, rendering it non-absorbable.[5] Aqueous solutions are also not recommended for storage beyond one day.[22]
-
Troubleshooting/Solution:
-
Verify Solubility: Always visually inspect your dosing solution for clarity and particulates.
-
pH Control: Ensure the pH of your formulation vehicle is within the stable range for vinblastine.
-
Fresh Preparation: Always prepare dosing solutions fresh on the day of the experiment. Do not store aqueous formulations.
-
Consider Enhanced Formulations: For oral studies, simple aqueous solutions are often inadequate. Explore the use of co-solvents, surfactants, or lipid-based delivery systems to improve solubility and stability in the GI tract.[6]
-
-
Problem: I am seeing significant toxicity (e.g., myelosuppression) at doses that are not producing the expected plasma exposure.
Question: Could this be related to metabolism?
Answer: Yes, this is a distinct possibility.
-
Explanation: The primary metabolite of vinblastine, 4-desacetylvinblastine, is also pharmacologically active and may contribute to both the therapeutic effect and the toxicity profile.[18][19] If there is high metabolic activity (high CYP3A4 expression) in your animal model, you may be generating significant levels of this active metabolite, which could cause toxicity even with low parent drug levels.
-
Troubleshooting/Solution: Your analytical method must be validated to simultaneously quantify both vinblastine and 4-desacetylvinblastine.[23] Analyzing the parent-to-metabolite ratio can provide crucial insights into the metabolic phenotype of your animals and help explain the observed toxicity.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended way to prepare a simple Vinblastine Sulfate solution for intravenous (IV) administration in mice? A1: For IV administration, a sterile, isotonic solution is required. A common and reliable vehicle is 0.9% Sodium Chloride (sterile saline).[4] The final concentration should be calculated based on the desired dose (in mg/kg) and a standard injection volume for the mouse strain (e.g., 10 mL/kg). The solution should be prepared fresh, protected from light, and filtered through a 0.22 µm sterile filter before injection.[4][24]
Q2: How should I handle and store Vinblastine Sulfate USP 28 powder and reconstituted solutions? A2: The lyophilized powder is hygroscopic and sensitive to light and heat.[2][4] It should be stored in its original vial, protected from light, and refrigerated at 2°C to 8°C.[4][25] Reconstituted aqueous solutions are not stable for long periods. While some sources suggest they can be stored for up to 30 days if refrigerated and preserved, for non-clinical research it is best practice to prepare solutions fresh and discard any unused portion.[22][25]
Q3: What are the key parameters to monitor in a pharmacokinetic (PK) study for vinblastine? A3: A standard PK study should aim to define the plasma concentration-time profile. Key parameters to calculate include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL: Clearance, the rate at which the drug is removed from the body.
-
Vd: Volume of distribution, the theoretical volume into which the drug distributes.
-
t1/2: Half-life, the time required for the plasma concentration to decrease by half.
Q4: Can I use a formulation other than a simple aqueous solution to improve oral bioavailability? A4: Absolutely. Given the challenges, advanced formulations are often necessary. Strategies include:
-
Prodrugs: Modifying the vinblastine molecule to mask the parts recognized by P-gp or CYP3A4.[6][26]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and may promote lymphatic uptake, partially bypassing first-pass metabolism in the liver.[6]
-
Nanocarriers: Encapsulating vinblastine in liposomes or nanoparticles can protect it from degradation and alter its absorption pathway.[26]
Q5: What analytical method is recommended for measuring vinblastine in plasma? A5: The gold standard is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[18][27] This method provides the required sensitivity (limits of quantitation often in the sub-ng/mL range) and specificity to accurately measure vinblastine and its key metabolites in complex biological matrices like plasma.[23][27][28]
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation of Vinblastine Sulfate Formulation for Intravenous (IV) Injection
Objective: To prepare a 1 mg/mL sterile solution of Vinblastine Sulfate in saline for IV administration in mice.
Materials:
-
Vinblastine Sulfate USP 28 powder
-
Sterile 0.9% Sodium Chloride for Injection
-
Sterile, amber-colored vials
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate the required amount of Vinblastine Sulfate powder. For a 1 mg/mL solution, you will need 1 mg of powder for every 1 mL of saline.
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the Vinblastine Sulfate powder and place it into a sterile amber vial.
-
Aseptically add the required volume of sterile 0.9% Sodium Chloride to the vial.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. The solution should be clear and colorless.[24]
-
Draw the solution into a sterile syringe through a 0.22 µm sterile filter to ensure sterility and remove any potential micro-precipitates.
-
Crucially: Label the syringe clearly: "FOR INTRAVENOUS USE ONLY." [5]
-
Use the formulation immediately. Discard any unused solution.
Protocol 4.2: General Protocol for a Murine Pharmacokinetic (PK) Study
Objective: To characterize the plasma concentration-time profile of Vinblastine Sulfate following administration.
Sources
- 1. Vinblastine: An Overview – ImpriMed [imprimedicine.com]
- 2. Vinblastine sulfate | 143-67-9 [chemicalbook.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. publications.ashp.org [publications.ashp.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. ovid.com [ovid.com]
- 8. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue‐specific drug binding, transport, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ori.umkc.edu [ori.umkc.edu]
- 12. Regulation of initial vinblastine influx by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of initial vinblastine influx by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Involvement of human liver cytochrome P450 3A in vinblastine metabolism: drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of CYP3A4 by Vinblastine: Role of the Nuclear Receptor NR1I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detoxication of vinca alkaloids by human P450 CYP3A4-mediated metabolism: implications for the development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 19. labeling.pfizer.com [labeling.pfizer.com]
- 20. Inhibition of P-glycoprotein-mediated vinblastine transport across HCT-8 intestinal carcinoma monolayers by verapamil, cyclosporine A and SDZ PSC 833 in dependence on extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Scholars@Duke publication: Simultaneous quantification of vinblastine and desacetylvinblastine concentrations in canine plasma and urine samples using LC-APCI-MS/MS. [scholars.duke.edu]
- 24. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 25. scribd.com [scribd.com]
- 26. Formulation and Delivery of Mono-N-Oxide Vinblastine Formulation for Targeting Non-Small Cell Lung Cancer with Hypoxic Environments | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 27. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Multidrug Resistance (MDR) in Vinblastine Sulfate-Treated Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for overcoming multidrug resistance (MDR) in cells treated with Vinblastine Sulfate. Our goal is to equip you with the scientific rationale and practical protocols to navigate the complexities of your experiments and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding Vinblastine Sulfate resistance.
Q1: What are the primary mechanisms of cellular resistance to Vinblastine Sulfate?
The predominant mechanism of acquired resistance to Vinblastine, a vinca alkaloid, is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[1][2] P-gp functions as an ATP-dependent efflux pump, actively removing Vinblastine from the cell's cytoplasm, thereby reducing its intracellular concentration and cytotoxic effect.[2][3][4] The mechanism of action of Vinblastine involves the inhibition of microtubule formation, leading to mitotic arrest and apoptosis.[4][5] By lowering the intracellular drug levels, P-gp allows cancer cells to evade this process. Other contributing factors to Vinblastine resistance can include alterations in drug targets, enhanced DNA repair mechanisms, and evasion of apoptosis.[4][6][7][8]
Q2: How can I determine if my cell line is resistant to Vinblastine Sulfate due to P-gp overexpression?
Several methods can be employed to ascertain the role of P-gp in Vinblastine resistance:
-
Gene and Protein Expression Analysis: Quantify the expression of the MDR1 gene using quantitative real-time PCR (qRT-PCR) and P-glycoprotein levels via Western blotting.[9][10] A significant increase in both mRNA and protein levels in your resistant cell line compared to a sensitive parental line is a strong indicator of P-gp-mediated resistance.
-
Efflux Assays: Utilize fluorescent P-gp substrates like Rhodamine 123. Cells overexpressing P-gp will exhibit lower intracellular fluorescence due to active efflux of the dye. This efflux can be inhibited by known P-gp inhibitors, leading to increased fluorescence.
-
Cytotoxicity Assays with P-gp Inhibitors: Perform a cytotoxicity assay (e.g., MTT, SRB) to determine the half-maximal inhibitory concentration (IC50) of Vinblastine in your cells. A significant decrease in the IC50 value in the presence of a P-gp inhibitor, such as verapamil or cyclosporin A, strongly suggests P-gp-mediated resistance.[3][9]
Q3: What are the most common and effective MDR modulators to use in combination with Vinblastine?
MDR modulators, also known as P-gp inhibitors or chemosensitizers, are compounds that can reverse P-gp-mediated resistance. They are typically categorized into three generations:
-
First-generation: These include drugs like verapamil and cyclosporin A.[3] While effective in vitro, their clinical use has been limited by the high concentrations required to inhibit P-gp, which often lead to significant side effects.[3]
-
Second-generation: This group includes analogues of first-generation agents with improved potency and reduced toxicity, such as dexverapamil.[11]
-
Third-generation: These are potent and specific P-gp inhibitors with fewer side effects, such as zosuquidar and elacridar.[11]
The choice of modulator will depend on your specific experimental needs. For in vitro studies, verapamil is a commonly used and cost-effective option to validate P-gp's role. For more advanced or in vivo studies, second or third-generation inhibitors may be more appropriate.
Q4: Are there alternative strategies to overcome Vinblastine resistance besides small molecule inhibitors?
Yes, several innovative approaches are being explored:
-
Combination Therapy: Using Vinblastine in conjunction with other chemotherapeutic agents, such as docetaxel, has been shown to down-regulate P-gp expression and enhance cytotoxicity.[9][10]
-
Nanoparticle-Based Drug Delivery: Encapsulating Vinblastine in nanoparticles can alter its cellular uptake mechanism, allowing it to bypass P-gp-mediated efflux.[8][12][13][14][15] These nanoparticles can be further engineered for targeted delivery to cancer cells, increasing efficacy and reducing systemic toxicity.[8][12][13][14]
-
Monoclonal Antibodies: Antibodies targeting P-gp can inhibit its function and have been shown to increase the cytotoxicity of vinca alkaloids in resistant cells.[16]
Section 2: Troubleshooting Guides
This section provides practical solutions to common experimental challenges.
Guide 1: Inconsistent IC50 Values for Vinblastine
Problem: You are observing high variability in your Vinblastine IC50 values across replicate experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure you are using cells in their logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for an excessive number of passages, as this can alter their drug sensitivity.[17] |
| Inconsistent Seeding Density | Optimize and standardize your cell seeding density. A cell titration experiment is recommended to find the optimal number of cells per well that provides a robust signal without reaching confluency during the assay period.[17] |
| Reagent Preparation and Storage | Prepare fresh dilutions of Vinblastine Sulfate for each experiment from a concentrated stock solution. Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. |
| Assay Incubation Time | Standardize the incubation time for drug treatment. Perform a time-course experiment to determine the optimal duration for observing a cytotoxic effect. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[17] |
Guide 2: P-gp Inhibitor Shows No Effect on Vinblastine IC50
Problem: Co-incubation with a P-gp inhibitor (e.g., verapamil) does not significantly decrease the IC50 of Vinblastine in your resistant cell line.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Inhibitor Concentration | The concentration of the P-gp inhibitor may be too low to effectively block the efflux pump. Perform a dose-response experiment with the inhibitor alone to determine its non-toxic concentration range, and then test a range of concentrations in combination with Vinblastine. |
| Alternative Resistance Mechanisms | Your cells may have developed resistance through mechanisms other than or in addition to P-gp overexpression.[6][7] Investigate other potential mechanisms such as altered microtubule dynamics, expression of other ABC transporters (e.g., MRP1), or defects in apoptotic pathways.[2][16][18] |
| Inhibitor Inactivity | Ensure the P-gp inhibitor is active. If possible, test its effect on a known P-gp-overexpressing cell line as a positive control. |
| Extracellular pH | The activity of some P-gp inhibitors, like verapamil, can be reduced in acidic extracellular environments, which are common in solid tumors.[19] Consider using an inhibitor whose activity is not pH-dependent, such as PSC 833 (valspodar).[19] |
Section 3: Experimental Protocols and Data Presentation
Protocol 1: Determining the IC50 of Vinblastine Sulfate using the MTT Assay
This protocol outlines the steps for assessing the cytotoxic effect of Vinblastine and determining its IC50 value.
Materials:
-
Adherent cancer cells (sensitive and resistant lines)
-
Complete culture medium
-
96-well microplates
-
Vinblastine Sulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[20]
-
-
Drug Treatment:
-
Prepare a series of dilutions of Vinblastine Sulfate in complete culture medium. A common starting range is 0.1 nM to 100 µM.[21]
-
Remove the old medium from the wells and add 100 µL of the Vinblastine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Vinblastine, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[20]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Vinblastine concentration.
-
Determine the IC50 value, which is the concentration of Vinblastine that inhibits cell growth by 50%, using a non-linear regression curve fit (e.g., sigmoidal dose-response).[22]
-
Data Presentation: Example IC50 Values
The following table provides a hypothetical example of IC50 values for Vinblastine in a sensitive and a multidrug-resistant (MDR) cell line, with and without a P-gp inhibitor.
| Cell Line | Treatment | IC50 of Vinblastine (nM) |
| Sensitive | Vinblastine alone | 5 ± 0.8 |
| MDR | Vinblastine alone | 150 ± 12.5 |
| MDR | Vinblastine + Verapamil (10 µM) | 12 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Section 4: Visualizing Key Concepts and Workflows
Diagram 1: P-glycoprotein Efflux Mechanism
This diagram illustrates how P-glycoprotein actively transports Vinblastine out of the cancer cell, leading to reduced intracellular drug concentration and resistance.
Caption: P-gp mediated efflux of Vinblastine.
Diagram 2: Experimental Workflow for Screening MDR Inhibitors
This workflow outlines the key steps for identifying and validating potential MDR modulators in combination with Vinblastine.
Caption: Workflow for MDR inhibitor screening.
References
-
Barati, N., et al. (2016). Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance. Avicenna Journal of Medical Biotechnology, 8(2), 68–75. [Link]
-
Das, B., et al. (2015). Molecular events are associated with resistance to vinblastine in bladder cancer. Cellular & Molecular Biology, 61(3), 61-6. [Link]
-
Di Pietro, R., et al. (1997). Multidrug resistance-reversing agents increase vinblastine distribution in normal tissues expressing the P-glycoprotein but do not enhance drug penetration in brain and testis. The Journal of Pharmacology and Experimental Therapeutics, 281(3), 1226–1230. [Link]
-
Pavia, G., et al. (1996). Clinical and pharmacologic study of multidrug resistance reversal with vinblastine and bepridil. Journal of Clinical Oncology, 14(3), 891–899. [Link]
-
Thiebaut, F., et al. (1994). Inhibition of P-glycoprotein-mediated vinblastine transport across HCT-8 intestinal carcinoma monolayers by verapamil, cyclosporine A and SDZ PSC 833 in dependence on extracellular pH. Cancer Chemotherapy and Pharmacology, 34(2), 125–132. [Link]
-
Li, B., et al. (2014). Multifunctional Nanoparticles as Nanocarrier for Vincristine Sulfate Delivery To Overcome Tumor Multidrug Resistance. Molecular Pharmaceutics, 11(3), 885–894. [Link]
-
Barati, N., et al. (2016). Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance. PubMed, 27114800. [Link]
-
Soukup, T., et al. (2025). Distinct adaptive strategies to cisplatin, vinblastine and gemcitabine in a panel of chemoresistant bladder cancer cell lines. Cancer Drug Resistance. [Link]
-
D'Alessandro, A., et al. (2023). Induction of Drug-Resistance and Production of a Culture Medium Able to Induce Drug-Resistance in Vinblastine Untreated Murine Myeloma Cells. International Journal of Molecular Sciences, 24(5), 4301. [Link]
-
Loo, T. W., & Clarke, D. M. (2005). P-glycoprotein and multidrug resistance. ResearchGate. [Link]
-
Kumar, P., et al. (2006). Sensitization of multidrug resistant (MDR) cancer cells to vinblastine by novel acridones: correlation between anti-calmodulin activity and anti-MDR activity. International Journal of Cancer, 118(2), 257–266. [Link]
-
Wang, L., et al. (2019). Vinblastine-Loaded Nanoparticles with Enhanced Tumor-Targeting Efficiency and Decreasing Toxicity: Developed by One-Step Molecular Imprinting Process. Molecular Pharmaceutics, 16(7), 3235–3245. [Link]
-
Emran, T. B., et al. (2022). Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. Frontiers in Oncology, 12, 891652. [Link]
-
Horio, M., et al. (1991). Agents which reverse multidrug-resistance are inhibitors of [3H]vinblastine transport by isolated vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1061(1), 106–110. [Link]
-
Chen, Z., et al. (2020). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology, 10, 561849. [Link]
-
Mitchell, S. L. (2023). Nanoparticle-Based Drug Delivery Systems to Overcome Multidrug Resistance in Ovarian Cancer. Journal of Nanomaterials & Molecular Nanotechnology, 12(S11), 002. [Link]
-
Singh, S., et al. (2020). Perplexing Role of P-Glycoprotein in Tumor Microenvironment. Frontiers in Oncology, 10, 1036. [Link]
-
Gorska, S., et al. (2002). Vincristine resistance development in lymphoblastoid cells under conditions of selective P-glycoprotein inhibition. Acta Poloniae Pharmaceutica, 59(4), 309–313. [Link]
-
Rini, B. I., et al. (2004). A Phase I/II Study of Infusional Vinblastine with the P-Glycoprotein Antagonist Valspodar (PSC 833) in Renal Cell Carcinoma. Clinical Cancer Research, 10(14), 4769–4776. [Link]
-
Soukup, T., et al. (2025). Distinct adaptive strategies to cisplatin, vinblastine and gemcitabine in a panel of chemoresistant bladder cancer cell lines. ResearchGate. [Link]
-
Potter, C., et al. (2002). Evaluation of toremifene for reversal of multidrug resistance in renal cell cancer patients treated with vinblastine. British Journal of Cancer, 86(1), 27–34. [Link]
-
GlobalRPH. (2017). Vinblastine. GlobalRPH. [Link]
-
Kumar, A. (2024). Nanoparticle-Mediated Drug Delivery for Overcoming Multidrug Resistance in Cancer. Research & Reviews: Journal of Pharmaceutics and Nanotechnology, 12(3). [Link]
-
Li, S., et al. (2020). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. Frontiers in Bioengineering and Biotechnology, 8, 62. [Link]
-
Bukowski, K., et al. (2020). Mechanisms of Multidrug Resistance in Cancer Chemotherapy. International Journal of Molecular Sciences, 21(9), 3233. [Link]
-
Samuels, B. L., et al. (1998). Modulation of vinblastine resistance in metastatic renal cell carcinoma with cyclosporine A or tamoxifen: a cancer and leukemia group B study. Clinical Cancer Research, 4(11), 2715–2722. [Link]
-
Roy, A., et al. (2023). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. Frontiers in Pharmacology, 14, 1251329. [Link]
-
Dai, Y., & Grant, S. (2010). Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and the response is readily measureable in vitro. Molecular Pharmacology, 77(4), 589–599. [Link]
-
The Institute of Cancer Research. (2017). Seven ways we are outsmarting cancer by overcoming drug resistance. The Institute of Cancer Research. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Laitinen, H. K. (2023). Cytotoxic responses to vinblastine and vincristine in NRF2 high versus low non-small cell lung cancer lines. University of Eastern Finland. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Woessmann, W., et al. (2020). Combination therapy with crizotinib and vinblastine for relapsed or refractory pediatric ALK-positive anaplastic large cell lymphoma. Haematologica, 105(5), e243–e246. [Link]
-
Klement, G., et al. (2000). Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity. The Journal of Clinical Investigation, 105(8), R15–R24. [Link]
-
ResearchGate. (n.d.). Half maximal inhibitory concentration (IC50) of vinblastine sulfate... ResearchGate. [Link]
-
Ali, I., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 16(5), 983. [Link]
-
Porciani, D., & Czabany, T. (2016). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Cancer Drug Resistance, 3(4), 218–230. [Link]
-
ResearchGate. (n.d.). Calculation of IC50 value of vinblastine in HeLa cells based on... ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. [Link]
-
Al-hussain, S. A., et al. (2022). Genotoxicity, DNA damage and sperm defects induced by vinblastine. Drug and Chemical Toxicology, 45(6), 2735–2740. [Link]
-
ResearchGate. (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. ResearchGate. [Link]
Sources
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Induction of Drug-Resistance and Production of a Culture Medium Able to Induce Drug-Resistance in Vinblastine Untreated Murine Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Vinblastine-Loaded Nanoparticles with Enhanced Tumor-Targeting Efficiency and Decreasing Toxicity: Developed by One-Step Molecular Imprinting Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. Frontiers | Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance [frontiersin.org]
- 16. oaepublish.com [oaepublish.com]
- 17. benchchem.com [benchchem.com]
- 18. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of P-glycoprotein-mediated vinblastine transport across HCT-8 intestinal carcinoma monolayers by verapamil, cyclosporine A and SDZ PSC 833 in dependence on extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. erepo.uef.fi [erepo.uef.fi]
- 22. researchgate.net [researchgate.net]
reducing non-specific toxicity of Vinblastine Sulfate USP 28 in control groups
A Guide to Mitigating Non-Specific Toxicity in Preclinical Control Groups
Section 1: Understanding the Genesis of Non-Specific Toxicity in Control Groups
Non-specific toxicity in control groups is an experimental artifact. By definition, a control group should be inert, establishing a baseline against which the effects of the therapeutic agent are measured. When toxicity appears in this group, it points to underlying issues in the experimental design or execution. The primary culprits often fall into three categories: vehicle-induced toxicity, issues with the drug product's formulation and stability, and environmental or procedural stressors.
A systematic approach to identifying the source of the problem is crucial. The following diagram illustrates the potential sources of non-specific toxicity and a logical workflow for investigation.
Caption: Troubleshooting workflow for non-specific toxicity in control groups.
Section 2: Troubleshooting Guide for In Vitro Studies
Question: My vehicle control group in a cell culture experiment shows significant cytotoxicity, approaching that of the low-dose Vinblastine group. What's happening?
Answer: This is a classic case of vehicle-induced toxicity, which can obscure the dose-response relationship of Vinblastine. The issue likely lies with the solvent used to dissolve the Vinblastine Sulfate.
Immediate Troubleshooting Steps:
-
Review Your Solvent Choice and Concentration: Vinblastine Sulfate is often dissolved in Dimethyl Sulfoxide (DMSO) for in vitro use. While effective for solubilization, DMSO is toxic to most cell lines at concentrations above 0.5-1%.
-
Action: Calculate the final concentration of your solvent in the cell culture medium. If it exceeds 0.5%, this is the most probable cause of toxicity.
-
-
Perform a Vehicle-Only Dose-Response Curve:
-
Action: Set up a separate experiment where you treat your cells with a range of concentrations of the vehicle alone (e.g., 0.1%, 0.25%, 0.5%, 1%, 2% DMSO). This will allow you to determine the toxic threshold of the vehicle for your specific cell line.
-
-
Check the pH of Your Final Medium: The addition of a solvent can sometimes alter the pH of the culture medium, leading to cell stress and death.
-
Action: Measure the pH of the medium after adding the vehicle. If it has shifted significantly, you may need to buffer your final solution.
-
Long-Term Solutions & Best Practices:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution of Vinblastine Sulfate. This will allow you to add a smaller volume to your culture medium, thus keeping the final vehicle concentration below the toxic threshold.
-
Explore Alternative Solvents: If your experimental design requires a higher drug concentration than can be achieved with a safe level of DMSO, consider other solvents. However, any new solvent must be thoroughly validated for its own potential toxicity.
-
Serial Dilution Strategy: When preparing your dose-response curve for Vinblastine, perform serial dilutions of the drug in the culture medium, not in the organic solvent. This ensures that the concentration of the solvent remains constant across all treatment groups, including the vehicle control.
The following workflow outlines the decision-making process for addressing vehicle toxicity in cell culture.
Caption: Decision tree for troubleshooting in vitro vehicle toxicity.
Section 3: Troubleshooting Guide for In Vivo Studies
Question: In my animal study, the control group receiving the vehicle is exhibiting weight loss and signs of distress. How can I differentiate this from the expected toxicity of Vinblastine?
Answer: This is a critical issue that can compromise the entire study. Non-specific toxicity in in vivo control groups can arise from the vehicle, the formulation's physicochemical properties, or the administration procedure itself.
Immediate Troubleshooting Steps:
-
Vehicle Selection and Formulation Properties:
-
Common Vehicles: Vinblastine Sulfate for injection is often formulated in aqueous solutions, such as saline. However, for preclinical studies, other vehicles like those containing polyethylene glycol (PEG), ethanol, or solubilizing agents might be used. These can have their own toxicities.
-
Osmolality and pH: An improperly formulated vehicle can cause significant irritation and physiological stress upon injection. A solution that is not iso-osmotic or is outside the physiological pH range can lead to pain, inflammation, and other adverse reactions at the injection site.
-
Action: Review the composition of your vehicle. If it's anything other than sterile, buffered saline, it's a prime suspect. Prepare a batch of the vehicle alone and measure its pH and osmolality.
-
-
Route and Technique of Administration:
-
Intravenous (IV) Injection: Rapid IV injection of a viscous or irritating solution can cause immediate distress. The volume and speed of injection are critical parameters.
-
Intraperitoneal (IP) Injection: IP injections can cause chemical peritonitis if the formulation is irritating.
-
Action: Carefully review your dosing procedure. Are you adhering to the recommended injection volumes and rates for the species you are using? Is the technique consistent across all technicians?
-
Long-Term Solutions & Best Practices:
-
Conduct a Vehicle-Only Tolerability Study: Before initiating a large-scale efficacy or toxicology study, it is best practice to conduct a small pilot study with the vehicle alone. This will establish the tolerability of the vehicle and the administration procedure in your animal model.
-
Formulation Optimization: If the vehicle is the issue, you may need to reformulate. This could involve:
-
Using a different, less toxic co-solvent.
-
Adding excipients to improve the solubility of Vinblastine and reduce the required amount of potentially toxic solvents.
-
Adjusting the pH and osmolality of the final formulation to be as close to physiological levels as possible.
-
-
Refine Administration Protocol: Provide thorough training to all personnel on proper animal handling and injection techniques to minimize stress and procedural variability.
Table 1: Key Parameters for Vehicle Assessment in In Vivo Studies
| Parameter | Acceptable Range | Potential Issues if Out of Range |
| pH | 6.5 - 8.0 | Pain, inflammation, tissue necrosis |
| Osmolality | 280-310 mOsm/kg | Cell lysis (hypotonic), dehydration (hypertonic) |
| Endotoxin Levels | < 5 EU/kg | Fever, inflammation, systemic shock |
| Vehicle Purity | High Purity Grade | Contaminants can cause unexpected toxicity |
Section 4: Standard Operating Procedure (SOP) for Preparation of Vinblastine Sulfate Working Solutions
This SOP is designed to minimize the risk of non-specific toxicity arising from improper handling and preparation of Vinblastine Sulfate.
Objective: To ensure the accurate and safe preparation of Vinblastine Sulfate solutions for in vitro and in vivo experiments, minimizing the potential for degradation and contamination.
Materials:
-
Vinblastine Sulfate USP 28 powder
-
Sterile, high-purity solvent (e.g., DMSO for in vitro, sterile saline for in vivo)
-
Sterile, amber-colored vials
-
Calibrated pipettes and sterile, filtered tips
-
Analytical balance
Procedure:
-
Pre-computation: Before weighing, calculate the exact amount of Vinblastine Sulfate powder and solvent required to achieve the desired stock solution concentration.
-
Weighing: Weigh the Vinblastine Sulfate powder in a chemical fume hood. Vinblastine is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE).
-
Solubilization:
-
Add the solvent to the vial containing the powder.
-
Vortex gently until the powder is completely dissolved. Vinblastine Sulfate is light-sensitive, so protect the solution from light at all times.
-
-
Sterilization (for in vivo use): If the solution is for in vivo administration, it must be sterile. Filter the solution through a 0.22 µm sterile filter into a new sterile, amber vial.
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes. This prevents multiple freeze-thaw cycles which can degrade the drug.
-
Store the aliquots at -20°C or below, protected from light. Consult the manufacturer's data sheet for specific storage recommendations.
-
-
Documentation: Record the date of preparation, concentration, solvent used, and assigned expiration date in a laboratory notebook.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: Can the purity of the Vinblastine Sulfate USP 28 itself be a source of non-specific toxicity?
-
A1: Yes. While USP grade indicates high purity, it's essential to obtain a Certificate of Analysis (CoA) for each batch. The CoA will detail the purity and the levels of any impurities, which could have their own toxicological profiles.
-
-
Q2: How long is a prepared Vinblastine Sulfate solution stable?
-
A2: Stability depends on the solvent and storage conditions. Aqueous solutions are generally less stable than those in DMSO. It is recommended to use freshly prepared solutions whenever possible. For stored aliquots, it is best practice to perform a stability study under your specific storage conditions or to adhere strictly to the manufacturer's guidelines. The degradation of vinca alkaloids like Vinblastine can lead to less active or inactive products, but it is also possible for degradation products to have a different toxicity profile.
-
-
Q3: Could interactions between the vehicle and the plasticware (e.g., tubes, syringes) be a problem?
-
A3: This is a possibility, especially with aggressive organic solvents. Solvents can leach plasticizers or other chemicals from containers, which can then be toxic to cells or animals. Using high-quality, inert materials like glass or polypropylene can mitigate this risk.
-
References
- Galer, D. M. (2009). Toxicology of vehicle solutions. In Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays (pp. 1-13). Springer. (Note: While a direct link to the full text of this specific chapter is not available, general knowledge and numerous toxicology resources confirm the ~0.5% DMSO toxicity threshold in most cell lines).
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
The United States Pharmacopeial Convention. (2023). Vinblastine Sulfate. In United States Pharmacopeia and National Formulary (USP-NF). (Note: Access to the USP-NF is subscription-based. General information on the light sensitivity of Vinblastine is widely available in pharmaceutical literature). A representative public source is the PubChem entry for Vinblastine: [Link]
-
Vendrig, D. E., et al. (2019). The vinca alkaloids: a review of their chemistry, medicinal use, and pharmacology. Current Pharmaceutical Design, 25(19), 2146-2161. (Note: A direct link to the full text of this specific review is not available, but the general principles of vinca alkaloid stability are well-established). A relevant open-access article on the stability of related compounds can provide context: [Link]
Technical Support Center: Vinblastine Sulfate USP 28 Stability in Serum-Containing Media
Welcome to the technical support center for Vinblastine Sulfate USP 28. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of Vinblastine Sulfate in serum-containing media during in-vitro experiments.
Introduction: The Challenge of Vinblastine Stability
Vinblastine is a potent anti-mitotic agent belonging to the vinca alkaloid family, widely used in cancer research.[1][2] Its complex dimeric indole-indoline structure makes it susceptible to degradation, posing a significant challenge for researchers aiming for reproducible and accurate experimental outcomes. In serum-containing media, the stability of vinblastine is further compromised by a multitude of factors including enzymatic activity, protein binding, and pH shifts. This guide provides a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Vinblastine Sulfate instability in aqueous solutions?
Vinblastine Sulfate's instability in aqueous solutions is primarily driven by its susceptibility to hydrolysis and oxidation. The optimal pH for its stability is in the acidic range, typically between 3.5 and 5.0.[3][4] Deviation from this pH range, especially towards alkaline conditions, can accelerate degradation. Temperature and light are also critical factors; exposure to elevated temperatures and light can promote the formation of degradation products.[5][6]
Q2: How does the presence of serum in my cell culture medium affect Vinblastine's stability and activity?
Serum introduces several complexities:
-
Enzymatic Degradation: Serum contains various enzymes, including esterases, that can metabolize vinblastine. The primary metabolic pathway for vinca alkaloids involves the cytochrome P450 (CYP) family of enzymes, particularly CYP3A4 and CYP3A5, which are primarily found in the liver but whose activity can be relevant in certain experimental setups.[7] A major metabolite is desacetylvinblastine, which may have different biological activity than the parent compound.[7][8]
-
Protein Binding: Vinblastine is known to have a high affinity for plasma proteins, with binding reported to be above 90%.[2] This extensive binding to proteins like albumin in the serum can reduce the free, bioavailable concentration of the drug, potentially impacting its cytotoxic effects on cultured cells.
-
pH Shifts: Cell culture media are typically buffered around a physiological pH of 7.2-7.4. This is outside the optimal stability range for vinblastine, potentially leading to gradual degradation over the course of a long-term experiment.
Q3: What are the recommended storage conditions for Vinblastine Sulfate powder and stock solutions?
For optimal stability, adhere to the following storage conditions as specified by the United States Pharmacopeia (USP):
| Formulation | Storage Condition | Rationale |
| Lyophilized Powder | Preserve in tight, light-resistant containers in a freezer.[3][9] | Minimizes degradation from heat, light, and moisture. |
| Reconstituted Stock Solution | Store at 2°C to 8°C (refrigerator).[10] | Slows down chemical degradation in aqueous solution. |
Unused portions of solutions made with preservatives may be stored for up to 28 days under refrigeration.[10] However, for non-preserved solutions, it is recommended to discard any unused portion immediately to prevent both degradation and microbial growth.[10]
Q4: How should I prepare my Vinblastine Sulfate stock solution for in-vitro experiments?
To ensure consistency and maximize stability, follow this protocol:
-
Reconstitution: Use an appropriate solvent as recommended by the manufacturer. Commonly, Sodium Chloride Injection is used.[10] For research purposes, sterile, nuclease-free water or DMSO can also be utilized.
-
Concentration: Prepare a concentrated stock solution (e.g., 1 mg/mL or higher) to minimize the volume of solvent added to your culture medium.
-
Filtration: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes and store at -20°C or below. This prevents repeated freeze-thaw cycles which can degrade the compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity in my cell-based assays.
This is a common problem that can often be traced back to drug instability.
Potential Causes & Solutions:
-
Degradation in Incubator: Standard cell culture conditions (37°C, pH ~7.4) are not ideal for vinblastine stability over extended periods (e.g., 48-72 hours).
-
Troubleshooting Step: Minimize the incubation time with the drug if experimentally feasible. Consider replacing the drug-containing media at regular intervals (e.g., every 24 hours) for long-term experiments to maintain a more consistent concentration of active compound.
-
-
Adsorption to Labware: Vinblastine, being a hydrophobic molecule, can adsorb to plastic surfaces of labware, reducing its effective concentration.
-
Troubleshooting Step: Use low-adhesion plastics or glass labware where possible. Pre-rinsing pipette tips with the drug solution before dispensing can also help.
-
-
High Serum Concentration: The high protein binding of vinblastine means that a larger proportion of the drug will be sequestered and inactive at higher serum concentrations.
-
Troubleshooting Step: If your cell line permits, consider reducing the serum concentration during the drug treatment phase. Alternatively, you may need to empirically determine the optimal vinblastine concentration for your specific serum percentage.
-
Experimental Workflow for Investigating Instability
Caption: Workflow for quantifying Vinblastine stability over time.
Issue 2: High variability between experimental replicates.
High variability can be a sign of inconsistent drug preparation or handling.
Potential Causes & Solutions:
-
Incomplete Dissolution: Vinblastine sulfate should dissolve readily.[10] If not, it could indicate a problem with the solvent or the compound itself.
-
Troubleshooting Step: Ensure the stock solution is completely dissolved before use. Gentle vortexing or sonication may be necessary. Visually inspect for any particulates.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation.
-
Troubleshooting Step: Always aliquot your stock solution into single-use volumes after preparation to avoid this.
-
-
Light Exposure: Vinblastine is light-sensitive.
-
Troubleshooting Step: Prepare solutions in a shaded area and store them in amber or foil-wrapped tubes. Minimize exposure to ambient light during experimental procedures.
-
Key Factors Influencing Vinblastine Stability
Caption: Key environmental and media factors affecting Vinblastine stability.
Protocol: Validating Vinblastine Concentration in Media
To ensure the accuracy of your experiments, it is advisable to quantify the concentration of vinblastine in your serum-containing media under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for this.[1][11]
Step-by-Step HPLC/LC-MS/MS Sample Preparation:
-
Sample Collection: At designated time points (e.g., 0, 4, 8, 24 hours), collect an aliquot of the cell culture supernatant containing vinblastine.
-
Protein Precipitation: To remove serum proteins that can interfere with the analysis, add a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (such as vincristine) to the media sample.[11] A common ratio is 3:1 (solvent:sample).
-
Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the HPLC/LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the HPLC or LC-MS/MS system for quantification against a standard curve.
This protocol will provide you with an accurate measure of the vinblastine concentration over time, allowing you to adjust your experimental design accordingly.
References
-
Vinblastine - GlobalRPH. (2017, September 6). Retrieved from [Link]
-
The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics - MDPI. (2022, November 16). Retrieved from [Link]
-
Comprehensive Review of Analytical Approaches for Vinblastine and Vincristine in Cancer Research | Request PDF - ResearchGate. (2026, January 1). Retrieved from [Link]
-
Characterization of highly stable liposomal and immunoliposomal formulations of vincristine and vinblastine - PMC - PubMed Central. Retrieved from [Link]
-
Inhibition of intracellular pH control and relationship to cytotoxicity of chlorambucil and vinblastine - PMC. Retrieved from [Link]
-
Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - University of Tasmania - Figshare. (2025, January 15). Retrieved from [Link]
-
Vinka Alkaloid Pathway, Pharmacokinetics - ClinPGx. Retrieved from [Link]
-
Vinblastine Sulfate for Injection. Retrieved from [Link]
-
Studies on the stability of vinblastine sulfate in aqueous solution - PubMed. Retrieved from [Link]
-
USP Monographs: Vinblastine Sulfate - Pharmacopeia. Retrieved from [Link]
-
Stabilization of vinca alkaloids encapsulated in poly(lactide-co-glycolide) microspheres. (2000, June 15). Retrieved from [Link]
-
Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed. Retrieved from [Link]
-
Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors | ACS Omega. (2019, June 4). Retrieved from [Link]
-
Validated method for Vinblastin by Spectrophotometry in Bulk Drug and Pharmaceutical formulations - JOCPR. Retrieved from [Link]
- Stable aqueous formulations of vinca alkaloids - Google Patents.
-
Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors - PMC. Retrieved from [Link]
-
Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. Retrieved from [Link]
-
Differential activity of Vincristine and Vinblastine against cultured cells. (2025, August 6). Retrieved from [Link]
-
The Effect of Temperature on the Structure of Vinblastine-Induced Polymers of Purified Tubulin: Detection of a Reversible Conformational Change - PubMed. Retrieved from [Link]
-
vinBLAStine Sulfate - ASHP Publications. Retrieved from [Link]
-
Vinblastine Sulfate Storage and Stability | PDF | Chemical Substances | Chemistry - Scribd. Retrieved from [Link]
-
Does Vinblastine Retain its Anticancer Effect in the Presence of Cyclodextrin? A Preliminary Study - Periodica Polytechnica. (2024, May 28). Retrieved from [Link]
-
Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors - ResearchGate. (2019, June 4). Retrieved from [Link]
-
PRODUCT MONOGRAPH PrVinblastine Sulfate Injection 1 mg/mL Sterile Solution Pfizer Standard Antineoplastic Agent Pfizer Canada UL. (2019, April 18). Retrieved from [Link]
-
vinBLAStine Sulfate - Fresenius Kabi USA. (2025, February 15). Retrieved from [Link]
-
Vinblastine Sulfate - USP-NF. (2011, July 1). Retrieved from [Link]
-
Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. (2017, March 15). Retrieved from [Link]
-
Liposome-encapsulated vincristine, vinblastine and vinorelbine: A comparative study of drug loading and retention - NanoMedicines Research Group. Retrieved from [Link]
-
Vinblastine Sulfate - Definition, Identification, Assay - USP 2025. (2026, February 12). Retrieved from [Link]
-
Page 1 of 4 NHS Pharmaceutical Research and Development Group Cytotoxic Drug Stability Monograph Background Following the review. (2020, December 2). Retrieved from [Link]
-
Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC. Retrieved from [Link]
-
Accumulation of vinblastine into transfersomes and liposomes in response to a transmembrane ammonium sulfate gradient and their cytotoxic/cytostatic activity in vitro - PubMed. Retrieved from [Link]
-
The Effects of Vinflunine, Vinorelbine, and Vinblastine on Centromere Dynamics1 - AACR Journals. (2003, May 1). Retrieved from [Link]
-
Vinblastine pharmacokinetics measured by a sensitive enzyme-linked immunosorbent assay - PubMed. Retrieved from [Link]
-
Investigating the Vinblastine Induced-Chromosomal Abnormality in the Already Gamma Irradiated L929 Cell Line Using Micronucleus Assay in Cytokinesis Blocked Binucleated Cells - PMC. Retrieved from [Link]
-
Accumulation and release of vinblastine and vincristine by HeLa cells: light microscopic, cinematographic, and biochemical study - PubMed. Retrieved from [Link]
-
Differential Effects of Vinblastine on Polymerization and Dynamics at Opposite Microtubule Ends - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC. Retrieved from [Link]
-
Phase I and pharmacological study of vinblastine by prolonged continuous infusion. Retrieved from [Link]
-
Differential activity of vincristine and vinblastine against cultured cells - PubMed. Retrieved from [Link]
-
Determination of vinblastine in tumour tissue with liquid chromatography-high resolution mass spectrometry - PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. ClinPGx [clinpgx.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 10. globalrph.com [globalrph.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Baseline Noise in UV Detection of Vinblastine Sulfate (USP 28)
This guide provides a comprehensive, in-depth approach to diagnosing and resolving baseline noise issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Vinblastine Sulfate, with specific reference to the United States Pharmacopeia (USP) 28 monograph. This resource is designed for researchers, scientists, and drug development professionals to systematically identify and rectify the root causes of baseline instability, ensuring accurate and reproducible results.
Understanding the Challenge: Baseline Noise in HPLC
A stable baseline is fundamental to achieving accurate and precise quantification in HPLC analysis. Baseline noise, characterized by random fluctuations or a drifting signal, can obscure small impurity peaks, hinder accurate peak integration, and ultimately compromise the reliability of your results.[1] The causes of baseline noise are multifaceted and can originate from any component of the HPLC system, including the mobile phase, pump, injector, column, and detector.[2]
Part 1: Systematic Troubleshooting Guide
This section outlines a logical, step-by-step workflow to isolate and address the source of baseline noise. The process begins with the most common and easily rectified issues and progresses to more complex hardware-related problems.
Initial Assessment: Characterizing the Noise
Before making any adjustments, it is crucial to characterize the nature of the baseline noise.
-
Cyclic Noise: A regular, repeating pattern often points to issues with the pump, such as worn seals or faulty check valves, or temperature fluctuations.[3][4]
-
Irregular Noise: Random spikes and fluctuations are frequently associated with air bubbles, mobile phase contamination, or a failing detector lamp.[1][3]
-
Baseline Drift: A gradual, consistent rise or fall in the baseline can be caused by changes in mobile phase composition, column temperature instability, or contamination eluting from the column.[1][3][5]
The following diagram illustrates a systematic approach to troubleshooting baseline noise.
Caption: A logical workflow for troubleshooting HPLC baseline noise.
Step 1: Scrutinize the Mobile Phase
The mobile phase is a frequent source of baseline issues.[1] According to the USP 28 monograph for Vinblastine Sulfate, the mobile phase is a mixture of an aqueous solution containing diethylamine and phosphoric acid (pH 7.5) and an organic solution of acetonitrile and methanol.[6][7]
Potential Issues & Solutions:
-
Improper Preparation and Mixing: Inconsistent mixing can lead to a non-homogeneous mobile phase, causing baseline drift.[8][9]
-
Dissolved Gases: Air bubbles in the mobile phase can cause sharp spikes in the baseline as they pass through the detector flow cell.[1][5][8]
-
Contamination: Contaminated solvents, especially water, can introduce impurities that lead to a noisy or drifting baseline.[2][10]
-
Microbial Growth: Buffered aqueous mobile phases are susceptible to microbial growth, which can cause baseline noise and column clogging.
Step 2: Evaluate the HPLC System Hardware
If the mobile phase is not the source of the noise, the next step is to investigate the HPLC system components.
| Component | Potential Issue | Troubleshooting Steps |
| Pump | Worn pump seals or faulty check valves can cause pressure fluctuations and a pulsating baseline.[10][13] | * Monitor the pressure graph for fluctuations.[13] * Perform a leak test. * Clean or replace check valves; ceramic check valves can be beneficial.[5] * Replace pump seals as part of a regular maintenance schedule (e.g., annually).[10] |
| Injector | A dirty or blocked sample loop can introduce contaminants.[2] | * Flush the injector and sample loop with a strong solvent. |
| Detector | An aging UV lamp, a dirty flow cell, or temperature fluctuations can all contribute to baseline noise.[1][2][3] | * Check the detector lamp's energy output; replace if it is low.[2] * Flush the flow cell with a strong, appropriate solvent (e.g., methanol or isopropanol, followed by 1N nitric acid if necessary, but never hydrochloric acid).[11] * Ensure a stable laboratory temperature, as detectors can be sensitive to environmental changes.[2][5] A column oven can help maintain a consistent temperature.[2] |
Step 3: Isolate the Column
The analytical column can be a source of noise due to contamination or degradation of the stationary phase.[10]
Protocol for Column Isolation:
-
Remove the column from the system.
-
Replace the column with a union or a zero-dead-volume connector.
-
Run the mobile phase through the system and observe the baseline.
-
If the baseline is stable without the column, the column is likely the source of the noise.[10]
Column-Related Issues & Solutions:
-
Contamination: Strongly retained compounds from previous injections can slowly elute, causing a rising baseline.[4]
-
Stationary Phase Degradation: Operating outside the recommended pH range or using aggressive mobile phases can degrade the column's stationary phase.[14]
-
Protocol: Always operate within the pH and temperature limits specified by the column manufacturer.[15]
-
-
Improper Equilibration: Insufficient equilibration time when changing mobile phases can lead to baseline drift.[8]
-
Protocol: Allow adequate time for the column to fully equilibrate with the new mobile phase before starting an analysis. This can sometimes require flushing with 10-20 column volumes.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: The USP 28 monograph for Vinblastine Sulfate specifies a mobile phase pH of 7.5. Are there any special precautions to take with this pH?
A1: Yes. A pH of 7.5 is moderately high for silica-based columns and can lead to the dissolution of the silica backbone over time, causing column degradation and baseline issues. It is crucial to use a column specifically designed for stability at this pH. Additionally, ensure the mobile phase is prepared fresh daily to maintain the correct pH and prevent microbial growth. Always flush the column with a neutral, unbuffered solvent before storage to remove any residual salts.[14]
Q2: I've noticed that the baseline noise is worse when I'm running a gradient. Why is this?
A2: Baseline noise can be more pronounced during gradient elution for several reasons:
-
Mobile Phase Contamination: As the proportion of the stronger solvent increases, it can elute contaminants from the system or the column that were adsorbed under weaker solvent conditions.[3][10]
-
Inadequate Mixing: Incomplete mixing of the gradient solvents can lead to fluctuations in the mobile phase composition, which are detected as baseline noise.[8]
-
Solvent Absorbance: If the solvents in your mobile phase have different UV absorbances at the detection wavelength (262 nm for Vinblastine Sulfate), the baseline will naturally drift as the solvent composition changes.[6][7] Using high-purity, HPLC-grade solvents can minimize this effect.[17]
Q3: Can the degradation of Vinblastine Sulfate itself contribute to baseline noise?
A3: While the degradation of the analyte is more likely to present as discrete impurity peaks rather than random baseline noise, it is a factor to consider. Vinblastine sulfate can degrade in aqueous solutions, especially when exposed to heat or light.[18] If the sample solution is not prepared fresh or is stored improperly, the appearance of multiple small degradation product peaks could be misinterpreted as a noisy baseline. Studies have identified several degradation products, including 19'-oxovinblastine and an isomer of vinblastine.[18][19] It is recommended to prepare sample solutions fresh and protect them from light.[20]
Q4: How often should I perform routine maintenance to prevent baseline noise?
A4: A proactive maintenance schedule is key to preventing many HPLC issues, including baseline noise.
-
Weekly: Flush the system and column with appropriate solvents.
-
Monthly/Quarterly: Inspect and clean check valves and pump seals.
-
Annually: Replace pump seals and other wearable parts as recommended by the instrument manufacturer.[10]
Q5: What are the key parameters from the USP 28 monograph for Vinblastine Sulfate that I should pay close attention to for minimizing baseline noise?
A5:
-
Mobile Phase: As detailed above, the composition and preparation of the mobile phase are critical. The monograph specifies a mixture of an aqueous solution (diethylamine in water, adjusted to pH 7.5 with phosphoric acid) and an organic solution (acetonitrile and methanol).[6][7]
-
Detector Wavelength: The detection wavelength is set at 262 nm.[6] Ensure your detector is calibrated and the lamp has sufficient energy at this wavelength.
-
Column: The monograph specifies a packing L1 column.[6] Ensure you are using a high-quality column that meets this specification and is suitable for the mobile phase pH.
-
System Suitability: The system suitability requirements, including the resolution between vinblastine and vincristine, should be met before analysis.[6] Failure to meet these criteria can be an early indicator of problems that may also manifest as baseline noise.
By following this structured troubleshooting guide and adhering to best practices in HPLC operation and maintenance, you can effectively diagnose and resolve baseline noise issues in the UV detection of Vinblastine Sulfate, leading to more reliable and accurate analytical results.
References
- HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
- Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.
- Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). Chromatography Today.
- HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
- 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit.
- Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
- Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.
- HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee.
- The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC International.
- Maintenance and Care of HPLC Columns in Chromatography. (2025, November 5). Phenomenex.
- Studies on the stability of vinblastine sulfate in aqueous solution. PubMed.
- Chemical Characterization of the Degradation Products of Vinblastine Dihydrogen Sulfate. (1985, November 1). Cancer Research - AACR Journals.
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials.
- Essential Precautions for HPLC Mobile Phase Handling and Use. (2023, November 28). Pharma Growth Hub.
- HPLC Column Maintenance: Tips for Extending HPLC Column Lifetime. (2018, November 1). LCGC International.
- Use and Maintenance of HPLC column. Welch Materials.
- Eliminating High Background Noise on New Cogent Columns. (2026, February 15). MICROSOLV.
- USP Monographs: Vinblastine Sulfate. Pharmacopeia.
- HPLC column protection. (2024, September 4). Cytiva.
- Stability of vinblastine sulphate in 0.9% sodium chloride in polypropylene syringes. (1996). Boll Chim Farm.
- Enhancing Signal-to-Noise. (2020, November 11). LCGC International.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Vinblastine Sulfate / Official Monographs for Part I. Japanese Pharmacopoeia.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.
- Vinblastine Sulfate for Injection. USP.
- Vinblastine Sulfate. (2011, July 1). USP-NF.
- Vinblastine Sulfate - Definition, Identification, Assay. (2026, February 12). USP 2025.
- Vinblastine = 97 HPLC 143-67-9. Sigma-Aldrich.
- Vinblastine sulfate | Microtubules. Tocris Bioscience.
Sources
- 1. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 2. labcompare.com [labcompare.com]
- 3. Shimadzu Baseline Disturbance [shimadzu.nl]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 8. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 11. phenomenex.com [phenomenex.com]
- 12. welch-us.com [welch-us.com]
- 13. reddit.com [reddit.com]
- 14. Maintenance and Care of HPLC Columns in Chromatography | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Stability of vinblastine sulphate in 0.9% sodium chloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor Uptake of Vinblastine Sulfate USP 28
Welcome to the technical support center for strategies to enhance the tumor uptake of Vinblastine Sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the experimental use of vinblastine and its advanced delivery systems. Our goal is to equip you with the knowledge to overcome common challenges and optimize your research outcomes.
Introduction: The Challenge of Vinblastine Delivery
Vinblastine, a potent vinca alkaloid derived from the Madagascar periwinkle, is a cornerstone of many chemotherapy regimens.[1] Its mechanism of action involves the disruption of microtubule formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] However, its clinical efficacy is often hampered by several factors, including systemic toxicity, poor solubility, and the development of multidrug resistance (MDR).[4] A primary mechanism of resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove vinblastine from cancer cells, reducing its intracellular concentration and therapeutic effect.[2][5]
To address these limitations, various strategies are being explored to enhance the targeted delivery of vinblastine to tumor tissues, thereby increasing its therapeutic index. This guide will delve into the practical aspects of these strategies, focusing on troubleshooting and providing answers to common experimental questions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges of working with vinblastine and the rationale for using advanced delivery systems.
Q1: Why is the clinical use of free Vinblastine Sulfate often limited by toxicity?
A: Vinblastine is a cytotoxic agent that affects all rapidly dividing cells, not just cancerous ones.[6] This lack of specificity leads to a range of side effects, including myelosuppression (low blood cell counts), neurotoxicity (numbness or tingling), and gastrointestinal issues.[3][7] The need to manage these toxicities often limits the achievable dose at the tumor site.
Q2: What is multidrug resistance (MDR) in the context of vinblastine, and how does it impact treatment?
A: Multidrug resistance is a phenomenon where cancer cells become resistant to a broad range of chemotherapy drugs.[2] A key player in vinblastine resistance is the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene.[5] P-gp actively transports vinblastine out of the cancer cell, preventing it from reaching its microtubule target and reducing its effectiveness.[2]
Q3: How do nanoparticle and liposomal formulations help overcome these challenges?
A: Nanoparticle and liposomal delivery systems can encapsulate vinblastine, offering several advantages:
-
Improved Solubility and Stability: They can carry poorly water-soluble drugs like vinblastine in aqueous solutions.[4]
-
Reduced Systemic Toxicity: Encapsulation can shield healthy tissues from the drug, reducing off-target side effects.[4]
-
Enhanced Tumor Accumulation: Due to their size, nanoparticles can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[8]
-
Overcoming MDR: Some nanoparticle formulations can be designed to be taken up by cells through endocytosis, bypassing the P-gp efflux pumps.
Q4: What is the "EPR effect" and why is it important for vinblastine nanomedicine?
A: The Enhanced Permeability and Retention (EPR) effect is a phenomenon where nanoparticles of a certain size (typically 10-200 nm) accumulate in tumor tissue more than in normal tissue.[8] This is because the blood vessels in tumors are often leaky and disorganized, allowing nanoparticles to pass through, and tumors often have poor lymphatic drainage, which traps the nanoparticles in the tumor microenvironment.[8] This passive targeting mechanism is a cornerstone of cancer nanomedicine.
Q5: What are Antibody-Drug Conjugates (ADCs) and how are they used with vinblastine?
A: Antibody-Drug Conjugates (ADCs) are a form of targeted therapy that combines the specificity of a monoclonal antibody with the cytotoxic potency of a chemotherapy drug like vinblastine. The antibody is designed to bind to a specific antigen on the surface of cancer cells, delivering the vinblastine payload directly to the tumor. This approach aims to maximize the anti-cancer effect while minimizing exposure to healthy tissues.
Troubleshooting Guides
This section provides practical advice for overcoming specific experimental hurdles in a question-and-answer format.
Nanoparticle and Liposome Formulation Challenges
Q: My vinblastine-loaded nanoparticles are aggregating after formulation. What are the possible causes and solutions?
A: Nanoparticle aggregation is a common issue that can affect stability, biodistribution, and efficacy.
-
Causality: Aggregation is often caused by insufficient surface charge (low zeta potential), leading to a lack of electrostatic repulsion between particles. It can also be triggered by high salt concentrations in buffers, which screen the surface charges.[9] For protein-based nanoparticles, aggregation can occur if the pH is close to the isoelectric point of the protein.[1]
-
Troubleshooting Steps:
-
Measure Zeta Potential: Aim for a zeta potential of at least ±20 mV for good electrostatic stability. If the value is too low, consider modifying the nanoparticle surface with charged polymers.
-
Optimize pH and Buffer Conditions: Ensure the pH of your formulation buffer is far from the isoelectric point of your nanoparticles. Use buffers with low ionic strength to minimize charge screening.[9]
-
Incorporate Steric Stabilizers: The addition of polyethylene glycol (PEG) to the nanoparticle surface (PEGylation) creates a hydrophilic layer that provides steric hindrance, preventing aggregation and also reducing clearance by the reticuloendothelial system.[8]
-
Use Cryoprotectants for Lyophilization: If you are freeze-drying your nanoparticles for storage, the formation of ice crystals can force particles together, causing irreversible aggregation. The addition of cryoprotectants like trehalose or mannitol can prevent this.[1][10]
-
Sonication: Use a probe or bath sonicator to disperse aggregates before characterization or in vivo use. However, be aware that excessive sonication can sometimes induce aggregation.[9]
-
Q: The drug loading efficiency of vinblastine in my PLGA nanoparticles is very low (<10%). How can I improve this?
A: Low drug loading is a frequent challenge, especially with hydrophilic drugs in hydrophobic polymers like PLGA.
-
Causality: Poor drug loading can result from the drug partitioning into the aqueous phase during the emulsification process, especially if the drug has some water solubility. The drug's interaction with the polymer matrix is also crucial.[11]
-
Troubleshooting Steps:
-
Optimize the Emulsion Method: For a relatively hydrophilic drug like Vinblastine Sulfate, a double emulsion (w/o/w) method is often more effective than a single emulsion (o/w) method. This involves first emulsifying an aqueous solution of the drug into an organic polymer solution, and then emulsifying this primary emulsion into a larger aqueous phase.[11]
-
Adjust Drug-to-Polymer Ratio: Systematically vary the initial drug-to-polymer ratio. While a higher initial drug concentration can sometimes increase loading, there is often an optimal ratio beyond which loading efficiency plateaus or even decreases.
-
Solvent Selection: The choice of organic solvent can influence drug and polymer solubility and the rate of solvent evaporation, all of which affect encapsulation. Dichloromethane (DCM) and ethyl acetate are common choices.[11]
-
Process Parameters: Optimize parameters such as homogenization speed and time. Higher energy input can create smaller droplets, which may improve encapsulation, but excessive energy can also lead to drug leakage.[11]
-
Quantification Method: Ensure your method for quantifying drug loading is accurate. This typically involves dissolving a known amount of the nanoparticles in a suitable solvent and then measuring the drug concentration using HPLC.[12]
-
Q: My vinblastine-loaded liposomes exhibit a high burst release. How can I achieve a more sustained release profile?
A: A high initial burst release often indicates that a significant portion of the drug is adsorbed to the liposome surface rather than being stably encapsulated.
-
Causality: Burst release can be caused by inefficient drug loading, leading to surface-associated drug, or by the instability of the liposomal membrane. The hydrophobicity of the drug can also play a role, with more lipophilic drugs being released faster.[2]
-
Troubleshooting Steps:
-
Optimize Drug Loading Method: For weakly basic drugs like vinblastine, active loading methods using a transmembrane pH or ammonium sulfate gradient are highly effective and lead to stable encapsulation.[5] These methods create a high concentration of the drug inside the liposome, often in a precipitated state, which slows its release.
-
Lipid Composition: The choice of lipids is critical for membrane stability. Using lipids with a high phase transition temperature (Tm), such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), and incorporating cholesterol (typically 30-50 mol%) will create a more rigid and less leaky bilayer.[13][14]
-
Increase Drug-to-Lipid Ratio: For some loading methods, a higher drug-to-lipid ratio can enhance drug retention.[2]
-
Purification: Ensure that all unencapsulated drug is removed after formulation using techniques like size exclusion chromatography or dialysis.
-
In Vivo Experimentation Challenges
Q: I am not observing a significant increase in tumor accumulation with my vinblastine nanoparticles compared to the free drug in my mouse xenograft model. What could be the issue?
A: A lack of enhanced tumor uptake in vivo can be multifactorial.
-
Causality: This could be due to rapid clearance of the nanoparticles from circulation by the reticuloendothelial system (RES) in the liver and spleen, poor stability of the formulation in the bloodstream leading to premature drug release, or characteristics of the tumor model itself (e.g., poor vascularization).
-
Troubleshooting Steps:
-
Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the circulation half-life of your nanoparticles. A short half-life will not allow sufficient time for the nanoparticles to accumulate in the tumor via the EPR effect.
-
PEGylation: If not already done, PEGylate your nanoparticles. This is a well-established method to increase circulation time by reducing opsonization and RES uptake.[8]
-
Nanoparticle Size: Ensure the size of your nanoparticles is within the optimal range for the EPR effect (generally 10-200 nm). Particles that are too large are rapidly cleared by the spleen, while those that are too small may be cleared by the kidneys.
-
Tumor Model Selection: The EPR effect can be highly variable between different tumor models. Ensure your tumor model has the appropriate characteristics (e.g., sufficient size, vascularization) for nanoparticle accumulation.
-
Biodistribution Study: Perform a comprehensive biodistribution study, quantifying the amount of drug or nanoparticle in the tumor and major organs at different time points. This will provide a clear picture of where your formulation is going.[15]
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation of Vinblastine-Loaded Liposomes using the Thin-Film Hydration Method and Ammonium Sulfate Gradient Loading
This protocol describes the preparation of vinblastine-loaded liposomes, a common method for achieving high encapsulation efficiency and stability.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Ammonium sulfate solution (250 mM)
-
HEPES-buffered saline (HBS), pH 7.4
-
Vinblastine Sulfate USP 28
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Lipid Film Formation: a. Dissolve DPPC and cholesterol (e.g., in a 55:45 molar ratio) in a chloroform/methanol mixture (e.g., 9:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath (at a temperature above the Tm of the lipids, e.g., 60-65°C for DPPC) to evaporate the organic solvent. c. A thin, uniform lipid film should form on the inner surface of the flask. Continue to evaporate under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration and Liposome Formation: a. Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing or gentle shaking at 60-65°C for 30-60 minutes. This will form multilamellar vesicles (MLVs). b. To create unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder.
-
Creation of Ammonium Sulfate Gradient: a. Remove the external ammonium sulfate by running the liposome suspension through a size-exclusion chromatography column pre-equilibrated with HBS (pH 7.4). The liposomes will elute in the void volume, while the smaller ammonium sulfate molecules will be retained.
-
Active Drug Loading: a. Prepare a solution of Vinblastine Sulfate in HBS. b. Add the vinblastine solution to the liposome suspension and incubate at 60°C for 30-60 minutes. The ammonium sulfate gradient will drive the uptake of vinblastine into the liposomes.[5]
-
Purification: a. Remove any unencapsulated vinblastine by passing the formulation through a new size-exclusion column.
-
Characterization: a. Determine the liposome size and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the encapsulated vinblastine concentration using a suitable method (e.g., HPLC after disrupting the liposomes with a detergent or organic solvent) to calculate the drug loading efficiency.
Protocol 2: In Vivo Tumor Uptake and Biodistribution Study
This protocol outlines a typical procedure for evaluating the tumor accumulation and biodistribution of a novel vinblastine formulation in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Test formulation (e.g., radiolabeled or fluorescently tagged vinblastine nanoparticles)
-
Control (e.g., free vinblastine with the same label)
-
Anesthesia
-
Surgical tools for tissue collection
-
Scintillation counter or fluorescence imaging system
Procedure:
-
Animal Model: a. Once the tumors reach a suitable size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., control and test formulation).
-
Administration: a. Administer the test and control formulations to the mice via the intended clinical route (e.g., intravenous injection).
-
Time Points: a. Euthanize cohorts of mice at predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection.
-
Sample Collection: a. Collect blood samples via cardiac puncture. b. Perfuse the animals with saline to remove blood from the organs. c. Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Quantification: a. Weigh each tissue sample. b. If using radiolabeled compounds, measure the radioactivity in each sample using a gamma or beta counter. c. If using fluorescently tagged compounds, homogenize the tissues and measure the fluorescence intensity, or use an in vivo imaging system (IVIS) to image the whole organs.[15][16]
-
Data Analysis: a. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. b. Compare the %ID/g in the tumor for the test formulation versus the control to determine if tumor uptake is enhanced. c. Analyze the organ distribution to assess any changes in systemic toxicity potential.
Data Presentation
The following tables summarize key parameters for different vinblastine delivery systems based on published data. These values can serve as a benchmark for your own experiments.
Table 1: Comparison of Vinblastine Nanoparticle Formulations
| Formulation Type | Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Folate-BSA Nanoparticles | 156.6 | 84.83 | 42.37 | [1] |
| PEGylated Niosomes | 234.3 ± 11.4 | 99.92 ± 1.6 | 2.67 ± 0.30 | [4] |
| Molecularly Imprinted Polymers | 258.3 | 45.82 ± 1.45 | Not Reported | [17] |
| Chitosan/Hyaluronan NPs | ~110 | Not Reported | Not Reported | [18] |
Table 2: Liposomal Vinblastine Formulation Parameters
| Lipid Composition | Loading Method | Encapsulation Efficiency (%) | In Vivo Half-life (t½) | Reference |
| DMPC/Cholesterol | Ammonium Sulfate Gradient | >98 | Not Reported | [5][19] |
| DPPC/Cholesterol | Ammonium Sulfate Gradient | >98 | Not Reported | [5][19] |
| DSPC/Cholesterol/PEG-DSPE | Sucrose Octasulfate | ~100 | ~41.3 hours | [13] |
| ESM/Cholesterol | Ionophore/MgSO4 Gradient | High | Not Reported | [2] |
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Diagram 1: Nanoparticle-Mediated Vinblastine Delivery to a Tumor
This diagram illustrates the journey of a vinblastine-loaded nanoparticle from intravenous administration to its target within a cancer cell, highlighting the EPR effect.
Caption: Workflow of nanoparticle-mediated vinblastine delivery to a tumor cell.
Diagram 2: Troubleshooting Low Drug Loading in Nanoparticles
This logical diagram outlines the decision-making process for troubleshooting low drug loading efficiency in vinblastine nanoparticles.
Caption: Troubleshooting workflow for low vinblastine loading in nanoparticles.
Conclusion
Enhancing the tumor uptake of Vinblastine Sulfate is a critical area of research with the potential to significantly improve cancer therapy. By leveraging advanced delivery systems such as nanoparticles, liposomes, and antibody-drug conjugates, it is possible to overcome some of the key limitations of conventional chemotherapy. This guide provides a foundation for troubleshooting common experimental challenges and implementing robust protocols. As with any complex formulation, a systematic approach to optimization and characterization is paramount for success. The clinical translation of these nanomedicines remains a challenge, but continued research in this area holds immense promise for the future of cancer treatment.[20][21][22]
References
- Zhigaltsev IV, Maurer N, Akhong QF, Leone R, Leng E, Wang J, Semple SC, Cullis PR. Liposome-encapsulated vincristine, vinblastine and vinorelbine: a comparative study of drug loading and retention. J Control Release. 2005 May 30;104(1):103-11.
- Zhu Y, Liu R, Huang H, Zhu Q. Optimization of the preparation process of vinblastine sulfate (VBLS)-loaded folate-conjugated bovine serum albumin (BSA) nanoparticles for tumor-targeted drug delivery using response surface methodology (RSM). Int J Nanomedicine. 2009;4:321-33.
- Maswadeh H, Hatziantoniou S, Demetzos C, Dimas D, Georgopoulos A, Rallis M. Accumulation of vinblastine into transfersomes and liposomes in response to a transmembrane ammonium sulfate gradient and their cytotoxic / cytostatic activity in vitro. Anticancer Res. 2001 Jul-Aug;21(4A):2577-83.
- Wang H, et al. Vincristine loaded pegylated liposomal drug delivery for efficient treatment of acute lymphoblastic leukaemia. Pak J Pharm Sci. 2024 Sep-Oct;37(5):1197-1202.
- Maswadeh H, Hatziantoniou S, Demetzos C, Dimas D, Georgopoulos A, Rallis M. Accumulation of vinblastine into transfersomes and liposomes in response to a transmembrane ammonium sulfate gradient and their cytotoxic/cytostatic activity in vitro. Anticancer Res. 2001;21(4A):2577-83.
- Maswadeh H, Demetzos C, Hatziantoniou S, Rallis M, Georgopoulos A, Papaioannou G. Encapsulation of Vinblastine into new liposome formulations prepared from triticum (wheat germ) lipids and its activity against human leukemic cell lines. Anticancer Res. 2000 Nov-Dec;20(6B):4385-90.
- Al-Jamal KT, et al. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles. J Control Release. 2019 Aug 28;307:249-260.
- Wang AZ, Langer R, Farokhzad OC. Clinical Translation of Nanomedicine. Annu Rev Med. 2012;63:185-98.
- Sapra P, et al. Characterization of highly stable liposomal and immunoliposomal formulations of vincristine and vinblastine. Cancer Biol Ther. 2008 Nov;7(11):1797-807.
- Ghaffari S, et al. Delivery of vinblastine-containing niosomes results in potent in vitro/in vivo cytotoxicity on tumor cells. Drug Dev Ind Pharm. 2018 Aug;44(8):1328-1336.
-
Cancer Research UK. Vinblastine. Available from: [Link].
-
ResolveMass Laboratories Inc. Optimizing Drug Loading Efficiency in PLGA Poly(lactic-co-glycolic acid) Microspheres and Implants. Available from: [Link].
- Boncompagni S, et al. Chitosan-Hyaluronan Nanoparticles for Vinblastine Sulfate Delivery: Characterization and Internalization Studies on K-562 Cells. Pharmaceutics. 2022 Apr 26;14(5):942.
- Shen S, et al. Biodistribution and in Vivo Activities of Tumor-Associated Macrophage-Targeting Nanoparticles Incorporated with Doxorubicin. Mol Pharm. 2014 Dec 1;11(12):4485-94.
-
GlobalRPh Inc. Vinblastine. Available from: [Link].
- Khan I, et al. Targeted Nanotherapy by Vinblastine-Loaded Chitosan-Coated PLA Nanoparticles to Improve the Chemotherapy via Reactive Oxygen Species to Hamper Hepatocellular Carcinoma. ACS Omega. 2024 Dec 20;9(51):51888-51900.
-
CancerConnect. Frequently Asked Questions about Velban® (vinblastine). Available from: [Link].
- Hare JI, Lammers T, Ashford MB, Puri S, Poolman B, van Leeuwen FN. Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization. Front Bioeng Biotechnol. 2018 Jul 16;6:91.
-
Boncompagni S, et al. Chitosan-Hyaluronan Nanoparticles for Vinblastine Sulfate Delivery: Characterization and Internalization Studies on K-562 Cells. MDPI. Available from: [Link].
-
Wang Y, et al. Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids. ResearchGate. Available from: [Link].
- Zhang L, et al. Preparation and Optimization of PEG-PLGA Loaded with Vincristine Sulfate and its In vitro Release.
-
Khan I. Vinblastine Based Iron Oxide Nano Drug Delivery System. ResearchGate. Available from: [Link].
- Ser-Leite M, et al. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles. Nanomaterials (Basel). 2020 Nov 5;10(11):2193.
-
ImpriMed. Vinblastine: An Overview. Available from: [Link].
- Anselmo AC, Mitragotri S. Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization. J Control Release. 2019 Jul 28;306:192-203.
-
Kim BJ. What is the appropriate procedure to confirm drug loading on PLGA nanoparticle? ResearchGate. Available from: [Link].
- Sramkova M, et al. Preparation and Complex Characterisation of Stabilised Gold Nanoparticles: Biodistribution and Application for High Resolution In Vivo Imaging. Int J Mol Sci. 2024 Nov 3;25(21):13009.
-
Boncompagni S, et al. Chitosan-Hyaluronan Nanoparticles for Vinblastine Sulfate Delivery: Characterization and Internalization Studies on K-562 Cells. ResearchGate. Available from: [Link].
- Zhu Y, et al. Vinblastine-Loaded Nanoparticles with Enhanced Tumor-Targeting Efficiency and Decreasing Toxicity: Developed by One-Step Molecular Imprinting Process. Mol Pharm. 2019 Jun 3;16(6):2596-2606.
-
Creative Diagnostics. Antibody Conjugation Guide. Available from: [Link].
- Karamanidou T, et al. Challenges towards Targeted Drug Delivery in Cancer Nanomedicines. Pharmaceutics. 2021 Aug 27;13(9):1343.
- Soliman M, et al. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. STAR Protoc. 2024 Mar 13;5(1):102891.
- Patel P, et al. Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Expert Opin Drug Deliv. 2024 Jun 4;1-22.
- de Lázaro I, et al. Challenges of clinical translation in nanomedicine: A qualitative study. Nanomedicine. 2021 Dec;38:102456.
- Paun A, et al. Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques. Pharmaceutics. 2025 Aug 24;17(9):1155.
-
Drugs.com. Vinblastine: Key Safety & Patient Guidance. Available from: [Link].
- Surnar B, et al. Leveraging Colloidal Aggregation for Drug-Rich Nanoparticle Formulations. Mol Pharm. 2018 Jan 2;15(1):214-224.
-
Vinblastine Sulfate – Application in Therapy and Current Clinical Research. Available from: [Link].
-
Stanton M. A simple method for preventing nanoparticle-protein aggregation. RSC Blogs. Available from: [Link].
-
Zidan A, et al. Optimising the production of PLGA nanoparticles by combining design of experiment and machine learning. UCL Discovery. Available from: [Link].
-
Bio-Techne. Antibody Conjugation Assay: Methods, Protocols & Techniques. Available from: [Link].
Sources
- 1. Optimization of the preparation process of vinblastine sulfate (VBLS)-loaded folateconjugated bovine serum albumin (BSA) nanoparticles for tumor-targeted drug delivery using response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liposomes.ca [liposomes.ca]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. Delivery of vinblastine-containing niosomes results in potent in vitro/in vivo cytotoxicity on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation of vinblastine into transfersomes and liposomes in response to a transmembrane ammonium sulfate gradient and their cytotoxic/cytostatic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. pjps.pk [pjps.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of highly stable liposomal and immunoliposomal formulations of vincristine and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vinblastine-Loaded Nanoparticles with Enhanced Tumor-Targeting Efficiency and Decreasing Toxicity: Developed by One-Step Molecular Imprinting Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chitosan-Hyaluronan Nanoparticles for Vinblastine Sulfate Delivery: Characterization and Internalization Studies on K-562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical Translation of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization [frontiersin.org]
- 22. Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Guide: Vinblastine Sulfate USP 28 vs. Vincristine Sulfate
Executive Summary: The "Methyl-Formyl" Switch
In the development of microtubule-targeting agents (MTAs), the distinction between Vinblastine Sulfate and Vincristine Sulfate represents a classic case study in Structure-Activity Relationship (SAR). Despite sharing the same core catharanthine-vindoline dimer structure and mechanism of action (inhibition of microtubule polymerization), these two agents exhibit drastically different clinical and experimental profiles.
The divergence hinges on a single substitution at the N1 position of the vindoline ring: Vinblastine possesses a methyl group (-CH3), whereas Vincristine possesses a formyl group (-CHO).
This guide analyzes how this minor structural change dictates the "Retention Effect"—where Vincristine’s tighter cellular retention drives its superior potency in hematological malignancies, while Vinblastine’s rapid clearance profile shifts its toxicity burden from the nerves to the bone marrow.
Mechanistic & Structural Divergence
The Binding Interface
Both compounds bind to the Vinca domain at the interface of two
-
Splaying of microtubule ends.
-
Dissolution of the mitotic spindle.
-
Metaphase arrest (M-phase) followed by apoptosis. [1]
The Pharmacokinetic Trade-off
The formyl group on Vincristine increases its polarity slightly but, paradoxically, results in significantly higher cellular retention compared to Vinblastine.
-
Vinblastine: High lipid solubility facilitates rapid entry and rapid efflux. It is cleared from plasma and tissues quickly.
-
Vincristine: Slower efflux rates result in prolonged intracellular exposure, even after the drug is removed from the extracellular medium. This "terminal retention" is critical for its efficacy in slow-growing or refractory tumors but is also the driver of its dose-limiting neurotoxicity.
Visualization: SAR and Downstream Effects
Figure 1: The structural modification at the N1 position dictates cellular retention, driving the divergence in toxicity and indication.
Product Specification: Vinblastine Sulfate USP 28
When sourcing Vinblastine Sulfate USP 28 for comparative studies, "USP 28" refers to the monograph standards set by the United States Pharmacopeia. While newer revisions exist, the core specifications for a research-grade efficacy study typically require:
-
Assay (Purity): 96.0% – 102.0% (calculated on the dried basis).
-
Source: Catharanthus roseus isolation or semi-synthesis.[2]
-
Related Compounds: Critical for efficacy.[3] Impurities like Catharanthine or Vindoline monomers are inactive and can skew IC50 data if purity drops below 96%.
-
Storage: Light-sensitive and hygroscopic. Must be stored at -20°C.
Scientist's Note: For reproducible in vitro data, ensure your certificate of analysis (CoA) confirms <2.0% total impurities. Higher impurity levels often lead to "false resistance" in cell lines due to lower effective molarity.
Comparative Efficacy Data
The following data aggregates IC50 values from multiple validated cell lines. Note the "Washout Effect" (Short-term exposure), which is the definitive test for distinguishing Vincristine from Vinblastine.
Table 1: Comparative IC50 Values (Nanomolar)
| Cell Line | Tissue Origin | Exposure Type | Vinblastine IC50 (nM) | Vincristine IC50 (nM) | Interpretation |
| L1210 | Murine Leukemia | Continuous (48h) | 4.0 | 4.4 | Equipotent under constant exposure.[4][5] |
| L1210 | Murine Leukemia | 4h Washout | 380.0 | 100.0 | Vincristine is 3.8x more potent after washout due to retention. |
| HeLa | Cervical Cancer | Continuous | 2.6 | 1.4 | Vincristine slightly more potent. |
| MCF-7 | Breast Cancer | Continuous | 1.8 | 2.1 | Comparable efficacy. |
| HL-60 | Human Leukemia | 4h Washout | 900.0 | 23.0 | Vincristine is ~40x more potent in this washout model. |
Key Insight: If your experimental design involves continuous incubation (e.g., standard 72h MTT), you may find the drugs indistinguishable. To mimic clinical pharmacokinetics (bolus injection
Toxicity Profile: The Safety Trade-off
| Toxicity Parameter | Vinblastine Sulfate | Vincristine Sulfate | Mechanistic Cause |
| Dose-Limiting Toxicity | Myelosuppression (Leukopenia) | Neurotoxicity (Peripheral Neuropathy) | VCR binds axonal microtubules with high affinity and is cleared slowly from neural tissue. |
| Gastrointestinal | Moderate (Constipation) | Severe (Constipation/Ileus) | Autonomic neuropathy induced by VCR. |
| Recovery | Rapid (Marrow recovers in ~7-14 days) | Slow (Neuropathy can be irreversible) | Differential tissue clearance rates. |
Experimental Protocols
Protocol A: Tubulin Polymerization Inhibition Assay
Objective: To validate the Mechanism of Action (MOA) and determine the IC50 for polymerization inhibition (distinct from cytotoxicity).
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP stock (100 mM).
-
PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).[6][7]
-
Vinblastine/Vincristine stocks (10 mM in DMSO).
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer + 1 mM GTP. Keep on ice.
-
Treatment: Add 5 µL of 10x drug stock to a 96-well half-area plate (pre-warmed to 37°C).
-
Controls: Paclitaxel (Stabilizer), Nocodazole (Depolymerizer), DMSO (Vehicle).
-
-
Initiation: Add 45 µL of cold Tubulin/GTP mix to wells.
-
Measurement: Immediately place in a kinetic spectrophotometer heated to 37°C.
-
Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Result: Vinblastine/Vincristine will prevent the sigmoidal increase in OD340 observed in the vehicle control.
-
Protocol B: Differential Cytotoxicity (Washout Assay)
Objective: To demonstrate the superior retention/potency of Vincristine over Vinblastine.
Visual Workflow (DOT):
Figure 2: The Washout Assay workflow is essential for differentiating Vinca alkaloids based on cellular retention.
Methodology Notes:
-
Pulse: Treat cells for exactly 4 hours.
-
Wash: Perform 2x washes with PBS. Residual drug will skew results toward "Equipotency."
-
Analysis: Calculate IC50. Expect Vinblastine IC50 to shift right (higher concentration) significantly more than Vincristine compared to a continuous exposure control.
References
-
Ferguson, P. J., & Cass, C. E. (1985). Differential activity of vincristine and vinblastine against cultured cells. Cancer Research.[8] Retrieved from [Link]
-
United States Pharmacopeia (USP). (2025).[9] Vinblastine Sulfate Monograph. USP-NF. Retrieved from [Link]
-
Cytoskeleton, Inc. (2023).[10] Tubulin Polymerization Assay Kit Protocol. Retrieved from [Link]
-
Lobert, S., et al. (1996). Vinca Alkaloid-Tubulin Interactions. Methods in Enzymology. Retrieved from [Link]
-
OncoLink. (2025). Vinblastine (Velban) and Vincristine Side Effects. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe | MDPI [mdpi.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 10. erepo.uef.fi [erepo.uef.fi]
Validating Vinblastine Sulfate Purity: USP 28 vs. Modern Chromatographic Strategies
Executive Summary: The Purity Imperative
Vinblastine Sulfate is a potent vinca alkaloid used in chemotherapy (e.g., Hodgkin's lymphoma).[1] Because it is naturally derived from Catharanthus roseus (Madagascar periwinkle), it co-exists with structurally similar alkaloids like Vincristine and Vinleurosine .
The separation of these "Related Substances" is the critical quality attribute (CQA) for this API. While USP 28 provides the regulatory baseline for validation, modern laboratories increasingly adopt UHPLC or LC-MS compatible methods to overcome the limitations of the traditional isocratic approach.
This guide objectively compares the classic USP 28 protocol against modern gradient optimizations, providing a self-validating framework for purity analysis.
The Standard: USP 28 Reference Method
The USP 28 monograph (and subsequent revisions retaining this chemistry) relies on silanol masking to separate the basic vinca alkaloids on a C18 column.
The Mechanism
Vinblastine is a basic compound. On standard silica-based C18 columns, residual silanol groups (
-
The Fix: USP 28 uses Diethylamine (DEA) in the mobile phase. DEA competes for these active silanol sites, "masking" them and allowing Vinblastine to elute with a symmetrical peak shape.
USP 28 Chromatographic Conditions
| Parameter | Specification |
| Column | L1 Packing (C18), 4.6 mm x 15 cm (5 µm particle size) |
| Mobile Phase A | 14 mL Diethylamine + 986 mL Water (Adjust to pH 7.5 with |
| Mobile Phase B | Acetonitrile : Methanol (20 : 80) |
| Mixture | Isocratic: 38% Solution A / 62% Solution B |
| Flow Rate | ~2.0 mL/min |
| Detection | UV @ 262 nm |
| System Suitability | Resolution ( |
Comparative Analysis: USP 28 vs. Modern Alternatives
While robust, the USP 28 method consumes high volumes of solvent and lacks MS compatibility due to non-volatile phosphate buffers.
Performance Data Comparison
| Feature | USP 28 (Isocratic) | Modern UHPLC (Gradient) | LC-MS Compatible |
| Run Time | 20–30 mins | 5–8 mins | 10–15 mins |
| Solvent Usage | High (~40-60 mL/run) | Low (~3-5 mL/run) | Moderate |
| Resolution ( | > 4.0 (Vincristine/Vinblastine) | > 6.0 (Sharper peaks) | > 5.0 |
| Buffer System | Diethylamine/Phosphate (Non-volatile) | Phosphate or Formate | Ammonium Acetate/Formate |
| Detection | UV only | UV / PDA | Mass Spec (ID of unknown impurities) |
| Primary Drawback | Column aging (high pH), flow rate | High backpressure (>9000 psi) | Slightly lower resolution for isomers |
Decision Matrix
-
Choose USP 28 if: You require strict pharmacopeial compliance for a registered filing without re-validation of a new method.
-
Choose UHPLC if: You are in high-throughput manufacturing and need to reduce solvent costs and cycle time.
-
Choose LC-MS Method if: You are in R&D characterizing unknown impurities or degradation products (e.g., photo-oxidation products).
Validation Protocol (Step-by-Step)
This protocol validates the purity of Vinblastine Sulfate, focusing on the separation of the critical impurity: Vincristine .
Phase 1: Preparation & System Suitability
Objective: Ensure the HPLC system is fit for purpose before injecting samples.
-
Standard Preparation: Dissolve USP Vinblastine Sulfate RS to 0.4 mg/mL in water.[2]
-
System Suitability Solution: Dissolve USP Vincristine Sulfate RS and USP Vinblastine Sulfate RS to obtain a mix containing ~1 mg/mL of each.
-
Equilibration: Flush column with Mobile Phase for 60 mins until baseline stabilizes.
Phase 2: Specificity & Resolution Check
Objective: Prove that Vinblastine is chemically separated from Vincristine.
-
Calculate Resolution (
): Where is retention time and is peak width at base. -
Acceptance Criteria:
. If , adjust the ratio of Mobile Phase A (Buffer) to B (Organic). Increasing buffer % usually increases retention and resolution.
Phase 3: Linearity & Range
Objective: Confirm response is linear across impurity levels (0.1% to 120% of target).
-
Prepare 5 concentration levels of Vinblastine (e.g., 50%, 80%, 100%, 120% of target concentration).
-
Inject in triplicate.
-
Acceptance Criteria: Correlation coefficient (
) .
Phase 4: Purity Calculation
Objective: Quantify "Related Substances."
-
Inject Sample Solution (Vinblastine Sulfate sample).[3]
-
Integrate all peaks > 0.05% area.
-
Formula:
Where is the peak response of the impurity and is the total peak response.[4][5]
Visualizing the Workflow
Diagram 1: Validation Logic Flow
This diagram illustrates the decision-making process during the validation run.
Caption: Step-by-step logic for validating Vinblastine purity, ensuring system suitability criteria (Rs > 4.0) are met before sample analysis.
Diagram 2: Separation Mechanism (Silanol Masking)
Understanding why USP 28 uses Diethylamine is crucial for troubleshooting.
Caption: Mechanism of Diethylamine (DEA) modifier. DEA blocks active silanol sites on the C18 column, preventing Vinblastine tailing.
References
-
United States Pharmacopeia (USP). USP Monographs: Vinblastine Sulfate.[2] USP 28 / NF 23. (Standard method utilizing Diethylamine/Phosphoric Acid).[2]
-
Veni, P. R. K., et al. (2024).[6] "Estimation of Vinblastine in Pharmaceutical Formulations by RP-HPLC Method." Advanced Concepts in Pharmaceutical Research, Vol 4. (Validates HPLC method with pH 3.5 buffer).
-
Siddiqui, M. J., et al. (2018). "Determination and Quantification of the Vinblastine Content in Catharanthus roseus Leaves Using RP-HPLC Method." ResearchGate.[7] (Compares gradient vs isocratic elution).
-
Pharmaguideline. "Differences between HPLC and UPLC." (Comparative data on pressure and resolution).
-
Sigma-Aldrich. "Vinblastine Sulfate Product Information & Impurity Standards." (Reference for impurity standards like Vinleurosine).
Sources
A Comparative Guide to the Cytotoxicity of Vinblastine Sulfate USP 28 Against Standard Chemotherapeutic Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the in vitro cytotoxicity of Vinblastine Sulfate against a panel of standard-of-care chemotherapy agents. The methodologies and principles detailed herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the comparative efficacy of these potent anti-cancer compounds.
Section 1: Mechanisms of Action - The Basis for Cytotoxicity
A thorough understanding of a drug's mechanism of action is fundamental to designing relevant cytotoxicity studies and interpreting their results. The selected chemotherapeutic agents, while all cytotoxic, achieve this endpoint through distinct molecular pathways.
Vinblastine Sulfate: A Microtubule Destabilizer
Vinblastine is a vinca alkaloid derived from the periwinkle plant, Catharanthus roseus.[1] Its primary cytotoxic mechanism involves the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1][2] Vinblastine binds to tubulin dimers, preventing their polymerization into microtubules.[1][2] This action disrupts the assembly of the mitotic spindle, leading to an arrest of the cell cycle in the metaphase (M phase).[2][3] The prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathways, leading to programmed cell death, particularly in rapidly proliferating cancer cells.[1][2]
Caption: Mechanism of Vinblastine Action.
Comparator Agents: Diverse Pathways to Cell Death
To provide a robust benchmark, we have selected three standard chemotherapeutic agents with distinct mechanisms of action. These drugs are frequently used in regimens for treating malignancies also targeted by Vinblastine, such as lymphomas and testicular cancer.[4][5][6][7][8]
-
Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism. It intercalates into DNA, directly inhibiting DNA and RNA synthesis.[][10] Furthermore, it inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils during replication.[11][12] This inhibition leads to DNA strand breaks. Doxorubicin is also known to generate reactive oxygen species (ROS), causing oxidative damage to DNA, proteins, and cell membranes.[11][13]
-
Cisplatin: As a platinum-based compound, cisplatin's cytotoxicity is primarily mediated by its interaction with DNA.[14][15] After entering the cell, it forms covalent adducts with DNA, creating intrastrand and interstrand crosslinks.[16][17] These crosslinks distort the DNA helix, interfering with DNA replication and transcription, which subsequently activates cellular damage response pathways and culminates in apoptosis.[14][18]
-
Paclitaxel: Like Vinblastine, Paclitaxel is a microtubule-targeting agent but with an opposing mechanism. Instead of preventing tubulin polymerization, paclitaxel binds to and stabilizes microtubules, rendering them non-functional.[][20] This excessive stabilization prevents the dynamic instability required for microtubule disassembly, leading to the formation of abnormal microtubule bundles and arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis.[20][21] This makes Paclitaxel an ideal mechanistic counterpoint to Vinblastine.
| Drug | Class | Primary Mechanism of Action |
| Vinblastine Sulfate | Vinca Alkaloid | Binds to free tubulin, inhibiting microtubule polymerization and causing metaphase arrest.[1][2] |
| Doxorubicin | Anthracycline | Intercalates into DNA and inhibits topoisomerase II, leading to DNA damage.[][11] |
| Cisplatin | Platinum Compound | Forms DNA adducts and crosslinks, disrupting DNA replication and transcription.[16][17] |
| Paclitaxel | Taxane | Stabilizes microtubules, preventing their disassembly and causing mitotic arrest.[][22] |
| Table 1: Summary of Chemotherapeutic Mechanisms. |
Section 2: Experimental Design for Comparative Cytotoxicity Analysis
The following protocol outlines a robust method for comparing the cytotoxic effects of Vinblastine Sulfate and the selected standard agents using a colorimetric assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[23][24] The assay's principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[23] The amount of formazan produced is directly proportional to the number of viable cells.[23][24] By dissolving the formazan crystals and measuring the absorbance of the resulting solution, one can quantify cell viability.
Rationale for Experimental Choices
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the clinical applications of Vinblastine. For this guide, we suggest a human cancer cell line known to be sensitive to microtubule-targeting agents, such as the A549 (lung carcinoma) or HeLa (cervical cancer) cell lines, where cytotoxicity data for these compounds are often available.[25] For specific research, using cell lines derived from lymphomas or testicular cancers would be highly relevant.
-
Drug Concentration Range: A broad range of concentrations should be tested to generate a complete dose-response curve. This typically involves a serial dilution (e.g., 10-fold or 2-fold) starting from a high concentration (e.g., 100 µM) down to picomolar or nanomolar ranges. This ensures the capture of the full sigmoidal curve needed to accurately calculate the IC50 value.[26]
-
Controls: The experiment must include:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO or saline) only. This represents 100% viability.
-
Blank Control: Wells containing media and MTT solution but no cells. This is used to subtract background absorbance.
-
Caption: Experimental Workflow for MTT Assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of Vinblastine Sulfate, Doxorubicin, Cisplatin, and Paclitaxel in an appropriate solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of each drug stock in culture medium to create a range of desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only wells for the untreated control.
-
Incubate the plate for an additional 48 hours (or a desired exposure time).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (including controls).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the optical density (OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Section 3: Data Analysis and Interpretation
From Raw Absorbance to Percent Viability
The raw absorbance values must be converted into a percentage of cell viability relative to the untreated control.
Formula: Percent Viability = [(OD_Sample - OD_Blank) / (OD_Control - OD_Blank)] x 100
Where:
-
OD_Sample: Absorbance of a drug-treated well.
-
OD_Control: Average absorbance of the untreated (vehicle) control wells.
-
OD_Blank: Average absorbance of the cell-free blank wells.
Determining the IC50 Value
The IC50 value is the concentration of a drug that inhibits cell viability by 50%.[26][27] It is a standard measure of a drug's potency.
-
Plot the Data: Create a dose-response curve by plotting Percent Viability (Y-axis) against the logarithm of the drug concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[26]
-
Calculate IC50: The software will calculate the IC50 value from the fitted curve, which represents the concentration at which the viability is 50%.
Caption: Data Analysis and IC50 Determination.
Comparative Interpretation of IC50 Values
The IC50 value is inversely proportional to a drug's potency; a lower IC50 indicates higher potency, as less drug is required to achieve 50% inhibition. When comparing Vinblastine Sulfate to the standard agents, the relative IC50 values will provide a quantitative measure of its cytotoxic efficacy in vitro.
| Drug | Hypothetical IC50 (A549 Cells) | Interpretation |
| Vinblastine Sulfate | 2.5 nM | High potency; effective at nanomolar concentrations. |
| Doxorubicin | 150 nM | Potent, but less so than Vinblastine in this model. |
| Cisplatin | 2.1 µM | Moderate potency; requires micromolar concentrations. |
| Paclitaxel | 3.0 nM | High potency, comparable to Vinblastine in this model. |
| Table 2: Example of Comparative IC50 Data Interpretation. (Note: These are illustrative values and will vary based on cell line, exposure time, and experimental conditions). |
Conclusion
This guide provides a standardized, scientifically-grounded approach to benchmarking the cytotoxicity of Vinblastine Sulfate USP 28. By comparing its performance against established chemotherapeutics with diverse mechanisms of action, researchers can accurately characterize its potency and cellular effects. The detailed MTT protocol and data analysis workflow serve as a robust foundation for generating reproducible and reliable data, which is essential for preclinical drug evaluation and further mechanistic studies. Adherence to these principles of experimental design and interpretation will ensure that the cytotoxic potential of Vinblastine Sulfate is assessed with the highest degree of scientific integrity.
References
- Vertex AI Search.
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. Available at: [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. Available at: [Link]
-
Wikipedia. (2024). Doxorubicin. Available at: [Link]
-
Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351-1371. Available at: [Link]
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. Available at: [Link]
-
PharmGKB. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Available at: [Link]
- Ali, I., et al. (2025). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Journal of Clinical Oncology.
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677-2681. Available at: [Link]
-
Chowdhury, S., et al. (2015). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Journal of cellular and molecular medicine, 19(12), 2779-2791. Available at: [Link]
-
Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 3985. Available at: [Link]
-
Zgheib, A., et al. (2022). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Encyclopedia, 2(2), 856-871. Available at: [Link]
-
Pediatric Oncall. Vinblastine. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?. Available at: [Link]
-
Ajabnoor, G. A., & Shagufta, T. (2023). Paclitaxel. StatPearls. Available at: [Link]
-
Vidal-Giménez, F., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(22), 16487. Available at: [Link]
-
Masoud, M., & De la Cruz, J. (2016). A Mathematical Model Based on IC50 Curves To Predict Tumor Responses to Drugs. Florida Online Journals. Available at: [Link]
-
OUCI. In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. Available at: [Link]
- Hospira. (2025).
-
Patsnap Synapse. (2024). What is the mechanism of Vinblastine Sulfate?. Available at: [Link]
-
Lv, W., et al. (2022). Determination of IC 50 values of anticancer drugs on cells by D 2 O–single cell Raman spectroscopy. Analyst, 147(3), 455-461. Available at: [Link]
-
CancerNetwork. (2020). Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
Liu, Q. (2014). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 5(5), 1. Available at: [Link]
-
Zucca, E., et al. (2013). The management and treatment of primary testicular lymphoma. EHA Library. Available at: [Link]
-
Chan, G. K., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(42), 26831. Available at: [Link]
-
Lymphoma Action. Chemotherapy regimens for lymphoma. Available at: [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Available at: [Link]
-
Canadian Cancer Society. Chemotherapy for testicular cancer. Available at: [Link]
-
Abu-Surrah, A. S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), 50824. Available at: [Link]
-
Macmillan Cancer Support. Chemotherapy for testicular cancer. Available at: [Link]
-
Drugs.com. (2025). Vinblastine: Package Insert / Prescribing Information. Available at: [Link]
-
Wilson, C. B., & Hoshino, T. (1970). Relative Cytotoxicity of Mithramycin and Vinblastine Sulfate In Cell Cultures of Human Neural Tumors2. JNCI: Journal of the National Cancer Institute, 45(4), 675-684. Available at: [Link]
-
Amer, S. M., et al. (2022). Genotoxicity, DNA damage and sperm defects induced by vinblastine. Drug and Chemical Toxicology, 45(sup2), 1-8. Available at: [Link]
Sources
- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. library.ehaweb.org [library.ehaweb.org]
- 7. cancer.ca [cancer.ca]
- 8. Chemotherapy for testicular cancer | Macmillan Cancer Support [macmillan.org.uk]
- 10. Doxorubicin - Wikipedia [en.wikipedia.org]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. mdpi.com [mdpi.com]
- 14. Cisplatin: mode of cytotoxic action and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncodaily.com [oncodaily.com]
- 18. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells | Oncotarget [oncotarget.com]
- 20. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 21. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. molbiolcell.org [molbiolcell.org]
- 23. kosheeka.com [kosheeka.com]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. ww2.amstat.org [ww2.amstat.org]
- 27. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Optimization of Vinblastine Sulfate USP 28 and Cisplatin: A Sequence-Dependent In Vitro Guide
Executive Summary: The Sequence-Synergy Paradox
The combination of Vinblastine Sulfate (VBL) and Cisplatin (CDDP) represents a classic "tubulin-DNA" dual-targeting strategy. However, contrary to the assumption that "more is better," this combination exhibits conditional synergy .
Experimental evidence confirms that the interaction is highly sequence-dependent . While Vinblastine Sulfate USP 28 provides the requisite purity (>96.0%) to minimize off-target variability, the timing of administration determines whether the drugs act synergistically (Combination Index < 1.0) or antagonistically (CI > 1.0).
This guide outlines the mechanistic rationale, comparative performance data, and a self-validating in vitro protocol to quantify this synergy using the Chou-Talalay method.
Product Profile: Why USP 28 Standards Matter in Research
In high-sensitivity interaction studies, reagent purity is a variable that often goes uncontrolled. Using Vinblastine Sulfate USP 28 (or equivalent pharmacopeial grade) is critical for reproducibility. Lower "research grade" reagents often contain variable amounts of related vinca alkaloids (e.g., leurosine), which have different potencies.
| Feature | Vinblastine Sulfate USP 28 Specification | Impact on In Vitro Synergy Data |
| Assay Purity | 96.0% – 102.0% (anhydrous basis) | Ensures IC50 shifts are due to VBL, not impurities. |
| Loss on Drying | Critical for accurate molarity calculations in stock solutions. | |
| pH (1 in 100) | 3.5 – 5.0 | Maintains stability in aqueous stock; prevents precipitation in media. |
| Related Substances | Capped limits (e.g., Vinrosidine) | Prevents "silent" synergistic/antagonistic effects from contaminants. |
Mechanistic Basis of Synergy
The synergy relies on a "Trap and Damage" mechanism, but it faces a cell-cycle conflict.[1]
-
Vinblastine (VBL): Binds to tubulin, inhibiting polymerization.[1] This arrests cells in Metaphase (M-phase) .
-
Cisplatin (CDDP): Forms DNA crosslinks (intra-strand adducts). This triggers checkpoints that arrest cells in G1/S or G2/M .
The Conflict: If CDDP is administered first, it arrests cells in G2, preventing them from entering Mitosis. Since VBL requires cells to enter Mitosis to be effective, CDDP pretreatment often leads to antagonism . Conversely, concurrent or VBL-first treatment allows VBL to damage the mitotic spindle while CDDP compounds the stress on DNA repair mechanisms.
Diagram 1: Mechanistic Convergence & Conflict
Caption: Dual mechanism showing the sequence conflict: CDDP-induced G2 arrest can prevent cells from entering the M-phase window required for Vinblastine efficacy.
Comparative Performance Data
The following data summarizes typical Combination Index (CI) values observed in solid tumor lines (e.g., A549 Lung, T24 Bladder).
Table 1: Sequence-Dependent Efficacy (Representative Data)
| Treatment Schedule | Sequence Description | CI Value (at ED50) | Interpretation |
| Schedule A | Concurrent (VBL + CDDP for 48h) | 0.65 – 0.85 | Moderate Synergy |
| Schedule B | VBL Pretreatment (24h) | 0.40 – 0.60 | Strong Synergy |
| Schedule C | CDDP Pretreatment (24h) | 1.20 – 1.80 | Antagonism |
Critical Insight: Schedule C fails because CDDP halts the cell cycle before VBL can act. Schedule B is often superior because VBL synchronizes cells or stresses the cytoskeleton, making the subsequent DNA damage by CDDP unrepairable.
Experimental Protocol: The "Checkerboard" Validation
To objectively validate the synergy of Vinblastine Sulfate USP 28 and Cisplatin, do not use arbitrary doses. Use the Chou-Talalay Constant Ratio Design .
Phase 1: Preparation
-
VBL Stock: Dissolve Vinblastine Sulfate USP 28 in sterile water or saline to 1 mM. Do not use DMSO for VBL if avoidable, as it may affect tubulin stability.
-
CDDP Stock: Dissolve Cisplatin in 0.9% NaCl (Saline) at 1 mg/mL. Avoid water alone, as low chloride promotes aquation and instability.
-
Cell Seeding: Seed cells (e.g., A549) at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
Phase 2: The Matrix Design (Concurrent Model)
Determine the IC50 of each drug individually first. Then, treat using a constant ratio (e.g., IC50:IC50).[3]
-
Dose 1: 0.25
IC50 (VBL) + 0.25 IC50 (CDDP) -
Dose 2: 0.50
IC50 (VBL) + 0.50 IC50 (CDDP) -
Dose 3: 1.00
IC50 (VBL) + 1.00 IC50 (CDDP) -
Dose 4: 2.00
IC50 (VBL) + 2.00 IC50 (CDDP) -
Dose 5: 4.00
IC50 (VBL) + 4.00 IC50 (CDDP)
Diagram 2: Experimental Workflow
Caption: Workflow for Chou-Talalay synergy quantification. Parallel monotherapy arms are required to calculate the Combination Index.
Technical Analysis & Troubleshooting
Solubility & Stability
-
Vinblastine: Highly sensitive to light. All steps involving VBL USP 28 must be performed in low-light conditions.
-
Cisplatin: Sensitive to aluminum. Do not use aluminum foil to wrap plates or aluminum needles, as CDDP reacts with aluminum, forming a black precipitate and losing potency.
Interpreting the Isobologram
When plotting your results:
-
Linear Line: Connects the IC50 of VBL (y-axis) and CDDP (x-axis).
-
Data Points:
-
Below the line: Synergistic (Requires less drug to achieve same effect).
-
On the line: Additive.
-
Above the line: Antagonistic.
-
Reference Standard Verification
To ensure your "USP 28" claim is valid, run a simple HPLC check if the reagent has been stored >6 months.
-
Column: C18 (Octylsilane), 4.6 mm x 15 cm.
-
Mobile Phase: Acetonitrile:Methanol:Buffer (Diethylamine/Water pH 7.5).
-
Acceptance: Major peak retention time must match standard; no impurity peak >1.0%.
References
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[7][8] Cancer Research, 70(2), 440–446.[7] [Link]
-
Srivastava, M., et al. (2024). Mechanism of Action of Vinblastine and Cisplatin in Combination Therapies. Patsnap/Drug Index. [Link] (General mechanism verification)
-
Rowinsky, E. K., et al. (1993). Sequence-dependent cytotoxic effects due to combinations of cisplatin and the antimicrotubule agents taxol and vincristine. Journal of Clinical Oncology. (Analogous vinca alkaloid mechanism). [Link]
-
Kano, Y., et al. (1993). In vitro antagonism between cisplatin and vinca alkaloids. Cancer Chemotherapy and Pharmacology, 32, 1-8. (Establishes the sequence dependence). [Link]
Sources
- 1. What is Cisplatin/Vinblastine/SHAO used for? [synapse.patsnap.com]
- 2. Experiment Designs for the Assessment of Drug Combination Synergism [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. uspnf.com [uspnf.com]
- 5. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. uspnf.com [uspnf.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolution of Purity: Comparative Analysis of Vinblastine Sulfate (USP 28 vs. USP 29)
The following guide provides a technical comparative analysis of the Vinblastine Sulfate monograph requirements, specifically focusing on the critical regulatory pivot from USP 28 (representing the legacy standard) to USP 29 (representing the modernization of impurity profiling).
This guide is structured for researchers and QC scientists requiring a deep understanding of why the method evolved and how to execute the modern protocol to meet current rigorous standards.
Executive Summary: The Regulatory Shift
The transition from USP 28 to USP 29 for Vinblastine Sulfate marked a paradigm shift in the quality control of Vinca alkaloids. While USP 28 focused on gross purity using non-specific "Chromatographic Purity" or "Ordinary Impurities" assessments (often relying on generic limits), USP 29 introduced/solidified the specific "Related Compounds" test.
The critical differentiator is the System Suitability Requirement . USP 29 mandates a high-resolution separation (
Technical Comparison: USP 28 vs. USP 29
The following table contrasts the key analytical parameters. Note the tightening of impurity limits and the introduction of specific resolution criteria.
| Parameter | USP 28 (Legacy Standard) | USP 29 (Modernized Standard) | Impact on Development |
| Test Name | Chromatographic Purity / Ordinary Impurities | Related Compounds | Shifts focus from "total area" to specific structural identification. |
| Methodology | HPLC (Generic Gradient) or TLC | HPLC (Diethylamine Buffered) | Requires pH-stable columns; Diethylamine acts as a silanol blocker to reduce tailing. |
| System Suitability | Column Efficiency ( | Resolution ( | Critical: Ensures separation of the Leurosidine isomer (often co-elutes on poor columns). |
| Individual Impurity Limit | NMT 2.0% (General Limit) | NMT 1.0% | Requires tighter process control during the extraction/purification phase. |
| Total Impurity Limit | NMT 5.0% | NMT 3.0% | Forces higher yield losses in purification to meet purity specs. |
| Detection | UV 262 nm | UV 262 nm | Consistent, but modern detectors require higher sensitivity for the 1.0% limit. |
Critical Analysis of Impurity Profiling
The Mechanism of Separation
The USP 29 method utilizes a Diethylamine (DEA) modifier at pH 7.5. Vinblastine is a complex alkaloid with basic nitrogen atoms. On standard C18 silica columns, these nitrogens interact with residual silanols, causing peak tailing and loss of resolution.
-
USP 28 Era: Methods often used simple phosphate buffers. Tailing factors were frequently
, masking small impurities like Vinrosidine . -
USP 29 Era: DEA competes for the active silanol sites on the column. This "masks" the silica surface, sharpening the Vinblastine peak and allowing the close-eluting Vincristine (used as the resolution standard) to separate distinctly.
Experimental Logic: The Resolution Marker
Why use Vincristine to validate Vinblastine analysis?
-
Vincristine is structurally identical to Vinblastine except for a formyl group (CHO) replacing a methyl group (CH3) on the indole nitrogen.
-
This small polarity difference creates a difficult separation (
). -
If a column can separate Vincristine from Vinblastine with
, it is statistically guaranteed to separate the process impurities (Leurosine, Leurosidine) which have similar hydrophobicity profiles.
Experimental Protocol (USP 29 Standard)
Objective: Validate Vinblastine Sulfate purity with strict adherence to USP 29 system suitability.
Reagents & Materials[1][2][3][4][5]
-
Column: L1 Packing (C18), 4.6 mm × 15 cm, 5 µm (e.g., Waters Symmetry C18 or equivalent).
-
Solution A (Buffer): Mix 14 mL Diethylamine with 986 mL Water.[1] Adjust to pH 7.5 with Phosphoric Acid.[2][1][3][4][5]
-
Solution B (Organic): Acetonitrile : Methanol (20 : 80).[1][4]
-
Mobile Phase: Mixture of Solution A : Solution B (38 : 62).[1][4] Note: Adjust ratio if necessary to meet retention times, but maintain buffering.
Workflow
-
System Suitability Prep: Dissolve USP Vincristine Sulfate RS and USP Vinblastine Sulfate RS in water to obtain ~0.4 mg/mL of each.[1]
-
Standard Prep: Dissolve USP Vinblastine Sulfate RS in water (0.4 mg/mL).
-
Sample Prep: Dissolve Vinblastine Sulfate sample in water (0.4 mg/mL).
-
Equilibration: Flush column with Mobile Phase at 2.0 mL/min for 60 mins. High flow rate is standard for this short column.
Data Acquisition & Calculation[1][3][4][5]
-
Injection Volume: 20 µL.
-
Flow Rate: 2.0 mL/min.
-
Run Time: ~3x the retention time of Vinblastine.
-
Calculation (Related Compounds):
Where is the peak response of the impurity, is the sum of all impurity responses, and is the Vinblastine peak response (diluted or corrected).[6]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the rigorous decision tree required by USP 29, highlighting the "Fail" points that were often overlooked in USP 28.
Figure 1: Analytical decision tree for Vinblastine Sulfate. The critical control point (Red Diamond) represents the USP 29 resolution requirement (
References
-
United States Pharmacopeia (USP). Vinblastine Sulfate Monograph, USP 29-NF 24.[7] Rockville, MD: U.S. Pharmacopeial Convention; 2006.
-
United States Pharmacopeia (USP). Vinblastine Sulfate Monograph, USP 43-NF 38 (Current Aligned Standard). Rockville, MD: U.S. Pharmacopeial Convention; 2025.[8]
-
Sigma-Aldrich. Vinblastine Sulfate USP Reference Standard Data Sheet. (Confirming usage for System Suitability).
-
Health Products Regulatory Authority (HPRA). Summary of Product Characteristics: Vinblastine Sulfate. (Validating clinical purity requirements).
Sources
- 1. uspnf.com [uspnf.com]
- 2. uspnf.com [uspnf.com]
- 3. uspnf.com [uspnf.com]
- 4. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. uspbpep.com [uspbpep.com]
- 7. scribd.com [scribd.com]
- 8. US10864162B2 - Mass production and size control of nanoparticles through controlled microvortices - Google Patents [patents.google.com]
A Comparative Guide to Validating Liquid Chromatography Methods for Vinblastine Sulfate Analysis
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of liquid chromatography (LC) methods for the analysis of Vinblastine Sulfate, with a focus on the United States Pharmacopeia (USP) 28 standards and alternative approaches. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and trustworthiness in your validation process.
The Criticality of a Validated Method for Vinblastine Sulfate
Vinblastine Sulfate is a potent cytotoxic agent used in chemotherapy. Its efficacy and safety are directly linked to its purity and the accurate quantification of the active pharmaceutical ingredient (API) and any related substances or degradation products. A validated, stability-indicating analytical method is therefore not just a regulatory requirement but a critical assurance of patient safety. The goal of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline[1].
Core Principles of HPLC Method Validation
The validation of an HPLC method for Vinblastine Sulfate involves assessing a range of performance characteristics to ensure the method is reliable, reproducible, and specific. The following diagram illustrates the interconnectedness of these validation parameters.
Caption: Workflow for HPLC Method Validation.
Comparison of HPLC Methods for Vinblastine Sulfate Analysis
This section compares the compendial USP 28 method with a rapid, alternative RP-HPLC method. The comparison is based on their chromatographic conditions and reported validation parameters.
Method 1: The Compendial Standard - USP 28 Method
The USP monograph for Vinblastine Sulfate provides a well-established HPLC method for assay and the determination of related compounds.[2]
Chromatographic Conditions:
| Parameter | USP 28 Method |
| Mobile Phase | A mixture of Solution A and Solution B (38:62). Solution A: 14 mL of diethylamine in 986 mL of water, adjusted to pH 7.5 with phosphoric acid. Solution B: Acetonitrile and methanol (20:80). |
| Stationary Phase | 4.6-mm × 15-cm column containing packing L1 (C18 silica gel). |
| Detector | UV at 262 nm. |
| Flow Rate | 2 mL/min. |
| System Suitability | A resolution of not less than 4.0 between vinblastine and vincristine peaks is required. The relative standard deviation for replicate injections is not more than 2.0%.[2] |
Method 2: A Rapid Alternative RP-HPLC Method
Several alternative methods have been developed to offer faster analysis times or improved separation of specific impurities. One such method is detailed below.[3][4]
Chromatographic Conditions:
| Parameter | Alternative RP-HPLC Method |
| Mobile Phase | 90% Methanol, 5% Acetonitrile, and 5% of 0.1% Orthophosphoric acid (pH adjusted to 3.5). |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm). |
| Detector | UV at 254 nm. |
| Flow Rate | 1 mL/min. |
| Run Time | Approximately 6 minutes. |
Performance Data Comparison
| Validation Parameter | USP 28 Method (Expected Performance) | Alternative RP-HPLC Method |
| Specificity | Demonstrated through resolution from Vincristine and control of related compounds. Forced degradation studies are required to prove its stability-indicating nature. | Specificity demonstrated, with no interference from excipients.[3][4] |
| Linearity (r²) | Expected to be ≥ 0.999 over the specified range. | 0.999 (concentration range of 3-15 ppm).[3][4] |
| Accuracy (% Recovery) | Typically expected to be within 98.0-102.0%. | 99.33%.[3][4] |
| Precision (%RSD) | Repeatability: ≤ 2.0% (as per system suitability). Intermediate Precision: Expected to meet acceptance criteria (e.g., ≤ 3.0%). | Not explicitly stated in the provided source, but the method is described as precise.[3][4] |
| LOD | Not specified in the monograph, but would be determined during validation. | 0.05 ppm.[3][4] |
| LOQ | Not specified in the monograph, but would be determined during validation. | Not explicitly stated, but would be higher than the LOD.[3][4] |
| Robustness | The method is expected to be robust, with allowable variations in mobile phase composition and pH. | The method is reported to be robust, with acceptable system suitability under varied conditions.[3][4] |
Experimental Protocols
Protocol 1: Validation of the USP 28 HPLC Method
This protocol outlines the steps to validate the USP 28 method for Vinblastine Sulfate assay according to ICH guidelines.
1. Specificity (Forced Degradation Study):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products.
-
Procedure:
-
Acid Hydrolysis: Dissolve Vinblastine Sulfate in 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Vinblastine Sulfate in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Vinblastine Sulfate with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose solid Vinblastine Sulfate to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of Vinblastine Sulfate to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis: Analyze the stressed samples by HPLC and evaluate the chromatograms for the separation of the main Vinblastine peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
2. Linearity and Range:
-
Objective: To establish the relationship between the concentration of Vinblastine Sulfate and the detector response, and to define the concentration range over which this relationship is linear.
-
Procedure:
-
Prepare a stock solution of USP Vinblastine Sulfate Reference Standard.
-
Prepare a series of at least five dilutions covering the expected working range (e.g., 80% to 120% of the nominal assay concentration).
-
Inject each concentration in triplicate.
-
-
Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo (formulation matrix without the API).
-
Spike the placebo with known concentrations of Vinblastine Sulfate at three levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare each concentration level in triplicate.
-
-
Analysis: Calculate the percentage recovery for each sample.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Analysis: Calculate the relative standard deviation (%RSD) of the results for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Analysis: Report the determined LOD and LOQ values.
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations in parameters such as mobile phase pH (± 0.2 units), mobile phase composition (e.g., ± 2% organic), column temperature (± 5°C), and flow rate (± 0.1 mL/min).
-
-
Analysis: Assess the effect of these changes on system suitability parameters (e.g., resolution, tailing factor) and the assay results.
The Importance of Forced Degradation Studies
Forced degradation studies are a critical component of method validation as they provide evidence that the analytical method is "stability-indicating." This means the method can accurately measure the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent drug.
A study on the stability of Vinblastine Sulfate in aqueous solution identified several degradation products, including 19'-oxovinblastine and an isomer of vinblastine as prominent early degradation products.[5] A stability-indicating method must be able to resolve these and other potential degradants from the main Vinblastine peak.
The following diagram illustrates the relationship between the parent drug and its degradation products, which a validated HPLC method must effectively separate.
Caption: Forced Degradation of Vinblastine Sulfate.
Conclusion and Recommendations
Both the USP 28 method and the alternative RP-HPLC method presented in this guide are capable of quantifying Vinblastine Sulfate. The choice of method will depend on the specific needs of the laboratory.
-
The USP 28 method is the compendial standard and is essential for release testing of products intended for the US market. Its validation is a prerequisite for regulatory submission. While it is a robust and well-established method, it has a longer run time compared to some modern alternatives.
-
The alternative RP-HPLC method offers a significant advantage in terms of speed, which can increase sample throughput in a quality control environment. However, its adoption for regulatory purposes would require a full validation study to demonstrate its equivalence or superiority to the official method.
Regardless of the method chosen, a thorough validation study that adheres to ICH guidelines is non-negotiable. The data generated from this process provides the scientific evidence that the method is fit for its intended purpose, ensuring the quality, safety, and efficacy of Vinblastine Sulfate products.
References
-
A new RP-HPLC method for the estimation of vinblastine in pharmaceutical formulations. (2012). International Journal of Pharmacy & Technology, 4(3), 4778-4785. [Link]
- United States Pharmacopeia and National Formulary (USP 34-NF 29). (2011). Vinblastine Sulfate.
-
Vendrig, D. E., & Tee, L. B. (1989). Studies on the stability of vinblastine sulfate in aqueous solution. Journal of pharmaceutical sciences, 78(10), 872–876. [Link]
-
Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. (2018). Advanced Pharmaceutical Bulletin, 8(1), 157-161. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Estimation of Vinblastine in Pharmaceutical Formulations by RP-HPLC Method. (2012). International Journal of Pharmacy and Technology, 4(3), 4778-4785. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Vinblastine Sulfate USP 28 Antibodies
Introduction: The Imperative for Specificity in Vinblastine Analysis
Vinblastine Sulfate is a potent dimeric alkaloid, extracted from Catharanthus roseus, that serves as a cornerstone in chemotherapy regimens for various malignancies, including lymphomas, and advanced testicular and breast cancers.[1][2][3] Its mechanism of action involves binding to tubulin, which disrupts the formation of microtubules essential for the mitotic spindle, thereby arresting cell division in the M phase and inducing apoptosis.[2][4][5][6] Given its potent cytotoxic nature and narrow therapeutic index, the precise quantification of Vinblastine in biological matrices is paramount for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and the development of novel drug delivery systems.
The development of specific antibodies against Vinblastine Sulfate is a critical step in creating sensitive and reliable immunoassays for these purposes. However, the therapeutic landscape includes several structurally similar vinca alkaloids, which pose a significant challenge for antibody specificity.[7][8] An antibody that cross-reacts with these related compounds can lead to an overestimation of the true Vinblastine concentration, potentially resulting in flawed PK/PD modeling and incorrect clinical decisions.
This guide provides an in-depth comparison of two gold-standard methodologies for evaluating the cross-reactivity of anti-Vinblastine Sulfate antibodies: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) . We will delve into the theoretical underpinnings of each technique, provide detailed, self-validating experimental protocols, and offer insights into data interpretation, enabling researchers to make informed decisions for their specific analytical needs. The standards for Vinblastine Sulfate and its related compounds are defined in the United States Pharmacopeia (USP), making it the authoritative reference for purity and identification.[9][10]
The Cross-Reactivity Challenge: A Family of Similar Structures
The primary concern for any Vinblastine immunoassay is the potential for interference from other vinca alkaloids, which share a common structural backbone composed of catharanthine and vindoline monomer units.[11] An antibody's binding site (paratope) may recognize an epitope present not only on Vinblastine but also on these related molecules.[12][13][14]
Key potential cross-reactants include:
-
Vincristine: Structurally almost identical to Vinblastine, differing only by the substitution of a formyl group for a methyl group on the vindoline nitrogen.[11] This minor change can significantly alter clinical activity and toxicity.[15]
-
Vinorelbine, Vindesine, and Vinflunine: These are semi-synthetic derivatives of the natural alkaloids, developed to improve the therapeutic index.[7][8]
-
Vindoline and Catharanthine: The monomeric precursors to Vinblastine. While vindoline itself is considered inactive, its presence as a metabolite or impurity could potentially interfere with an assay.[11]
Therefore, a rigorous cross-reactivity study must, at a minimum, evaluate the antibody's binding to these compounds to establish its specificity.
Methodology I: Competitive ELISA for High-Throughput Screening
The competitive ELISA is a robust and widely used method for quantifying small molecules like Vinblastine, which cannot be simultaneously bound by two different antibodies as required in a sandwich ELISA format.[16][17] The principle relies on the competition between a fixed amount of labeled or coated antigen and the free analyte in a sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[16]
Causality Behind Experimental Design
The choice of a competitive format is dictated by the small size of the Vinblastine molecule. To assess cross-reactivity, we replace the Vinblastine standard with potential cross-reactants in the assay. The degree to which a related compound can displace the labeled antigen from the antibody, compared to Vinblastine itself, is a direct measure of its cross-reactivity.
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for Vinblastine cross-reactivity.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, incorporating necessary controls for robust data generation.
-
Antigen Coating:
-
Dilute a Vinblastine-protein conjugate (e.g., Vinblastine-BSA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6).[18][19]
-
Add 100 µL of this solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[18]
-
Incubate for 1-2 hours at room temperature (RT).
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of Vinblastine Sulfate USP Reference Standard and each potential cross-reacting compound (e.g., Vincristine Sulfate, Vinorelbine) in assay buffer. Concentrations should span a wide range (e.g., from 0.01 ng/mL to 1000 ng/mL).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary anti-Vinblastine antibody (at a pre-determined optimal concentration).[18]
-
Controls: Include wells for maximum binding (B0 - antibody with zero analyte) and blank (assay buffer only).
-
Incubate this mixture for 1 hour at RT.
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 4-5 times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate 4-5 times with wash buffer.
-
-
Signal Generation and Measurement:
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark at RT.[19]
-
Monitor for color development (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H2SO4).
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Generate Standard Curves: Plot the OD values against the log of the concentration for Vinblastine and each tested compound. This will produce sigmoidal dose-response curves.
-
Determine IC50 Values: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal (B0). This value is a measure of the antibody's affinity for that specific compound.
-
Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Vinblastine / IC50 of Test Compound) x 100
Methodology II: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free optical technique that provides real-time data on biomolecular interactions.[20] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[20] This allows for the precise determination of association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is an inverse measure of affinity (K_D = k_off / k_on).[20][21]
Causality Behind Experimental Design
While ELISA provides a single endpoint value (IC50), SPR offers a more profound insight into the binding event. It dissects the interaction into its kinetic components. Two compounds might have the same affinity (K_D) but achieve it through very different on- and off-rates, a distinction that can be critical for predicting in-vivo behavior. SPR is invaluable for detailed characterization, whereas ELISA is better suited for high-throughput screening.[22]
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Surface Plasmon Resonance (SPR) analysis workflow.
Detailed Step-by-Step Protocol
-
Antibody Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 carboxymethylated dextran chip for amine coupling).
-
Activate the surface using a standard injection of a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the anti-Vinblastine antibody (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units, RU).
-
Inject ethanolamine-HCl to deactivate any remaining active esters and block the surface.
-
A reference flow cell should be prepared similarly but without antibody immobilization to allow for reference subtraction.
-
-
Kinetic Analysis:
-
Equilibrate the system with a suitable running buffer (e.g., HBS-EP+).
-
Prepare a dilution series of Vinblastine Sulfate USP Reference Standard in running buffer (e.g., 5-6 concentrations ranging from 0.1x to 10x the expected K_D).
-
Perform an analysis cycle for each concentration, which includes:
-
Baseline: Flow of running buffer for 60-120 seconds.
-
Association: Injection of the analyte solution for 120-300 seconds to monitor binding.
-
Dissociation: Flow of running buffer for 300-900 seconds to monitor the dissociation of the analyte.
-
Regeneration: A short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove all bound analyte and prepare the surface for the next cycle.
-
-
-
Cross-Reactivity Testing:
-
Repeat the entire kinetic analysis (Step 2) for each potential cross-reacting compound (Vincristine, etc.), using the same concentration range and run parameters.
-
Controls: Include buffer-only injections (blanks) throughout the experiment for double referencing.
-
Data Analysis and Interpretation
-
Data Processing: The raw sensorgram data is processed by subtracting the signal from the reference flow cell and the buffer blank injections.
-
Kinetic Model Fitting: The processed data (RU vs. time) for the different analyte concentrations are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.
-
Determine Kinetic Constants: This fitting process yields the association rate (k_on, units M⁻¹s⁻¹), dissociation rate (k_off, units s⁻¹), and the equilibrium dissociation constant (K_D, units M).
-
Compare Affinities: The specificity of the antibody is determined by comparing the K_D value for Vinblastine with the K_D values obtained for the other tested compounds. A significantly higher K_D value for a test compound indicates weaker binding and therefore lower cross-reactivity.
Data Synthesis: A Comparative Overview
To facilitate decision-making, the performance characteristics and potential data outputs of both methods are summarized below.
Table 1: Comparison of ELISA and SPR for Cross-Reactivity Studies
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint immunoassay based on competition | Real-time, label-free optical detection of mass changes |
| Primary Output | IC50 (concentration for 50% inhibition) | k_on, k_off, K_D (kinetic and affinity constants) |
| Throughput | High (96/384-well plates) | Low to Medium (serial injections) |
| Sample Consumption | Low | Moderate |
| Label Requirement | Requires labeled antigen or antibody | Label-free |
| Data Richness | Lower (single value per compound) | High (provides mechanistic insight into binding) |
| Development Time | Moderate (conjugate synthesis, optimization) | Moderate (immobilization strategy, regeneration scouting) |
| Best Use Case | Screening large numbers of compounds; QC lots | In-depth characterization of a few key compounds; Lead optimization |
Table 2: Hypothetical Cross-Reactivity Data for an Anti-Vinblastine Antibody
| Compound | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| IC50 (ng/mL) | % Cross-Reactivity | |
| Vinblastine Sulfate | 5.0 | 100% |
| Vincristine Sulfate | 25.0 | 20% |
| Vinorelbine | 500 | 1% |
| Vindesine | >1000 | <0.5% |
| Unrelated Compound | >1000 | <0.5% |
Conclusion and Recommendations
Both Competitive ELISA and Surface Plasmon Resonance are powerful, validatable techniques for assessing the cross-reactivity of anti-Vinblastine Sulfate antibodies. The choice between them is not about which is "better," but which is more appropriate for the specific research question and stage of development.
-
For initial antibody screening, quality control, or high-throughput testing of multiple candidates or potential cross-reactants, the Competitive ELISA is the method of choice. Its operational simplicity and high throughput make it highly efficient for generating comparative specificity data (% cross-reactivity).
-
For in-depth characterization of a lead antibody candidate, where understanding the precise binding kinetics is crucial, Surface Plasmon Resonance is unparalleled. The detailed kinetic information (k_on, k_off) and accurate affinity (K_D) measurements provided by SPR offer a deeper mechanistic understanding of the antibody-antigen interaction, which can be invaluable for predicting assay performance and in-vivo behavior.[20][23]
A comprehensive validation strategy often employs both methods synergistically: using ELISA for broad screening followed by SPR for detailed kinetic characterization of the most promising and specific antibody clones. By applying these rigorous, self-validating protocols, researchers can confidently select and characterize high-specificity antibodies essential for the accurate and reliable quantification of Vinblastine Sulfate.
References
- What is the mechanism of Vinblastine Sulfate? - Patsnap Synapse. (2024, July 17).
- Vinblastine - GlobalRPH. (2017, September 6).
- Vinblastine - Wikipedia.
- Vinblastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
- DRUG NAME: Vinblastine - BC Cancer. (2025, December 1).
- SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins - Affinité Instruments. (2021, July 30).
- The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025, February 6).
- Vinblastine and vincristine: Vinca alkaloids | Podcast - Chemistry World. (2019, March 15).
- Modifications on the Basic Skeletons of Vinblastine and Vincristine - MDPI. (2012, May 18).
- Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges. (2023, May 24).
- vinblastine sulfate injection - RxList.
- New Anticancer Vinca Alkaloids in the Last Decade - A Mini-Review. (2021, May 1).
- Antibodies 101: The Four ELISAs and When to Use Them - Addgene Blog. (2024, July 25).
- Vinblastine sulfate | Antineoplastic and Immunosuppressive Antibiotics inhibitor | CAS 143-67-9 - Selleck Chemicals. (2024, May 22).
- Vinblastine sulfate | 143-67-9 - ChemicalBook. (2026, February 3).
- Role of vinca alkaloids and their derivatives in cancer therapy - Semantic Scholar. (2023, July 18).
- Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - MDPI. (2018, December 14).
- Vinblastine Sulfate | C46H60N4O13S | CID 5388983 - PubChem.
- Competitive ELISA Protocol - Bio-Rad Antibodies.
- Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PubMed. (2018, December 14).
- Competitive ELISA protocol - St John's Laboratory.
- USP Monographs: Vinblastine Sulfate - Pharmacopeia.
- The principle and method of ELISA - MBL Life Science.
- Vinblastine sulfate (Standard) (Vincaleukoblastine sulfate salt (Standard)) | nAChR Inhibitor.
- Competitive ELISA Protocol - Creative Diagnostics.
- SPR Service - Antibody-Antigen Interaction Analysis - Rapid Novor. (2025, September 17).
- Vinblastine sulfate USP Reference Standard CAS 143-67-9 Sigma-Aldrich.
- Vinblastine Sulfate - USP-NF. (2011, July 1).
- [Vinblastine Sulfate (50 mg)] - CAS [143-67-9] - USP Store.
- Vinblastine Sulfate for Injection - USP-NF. (2011, November 1).
- How do I know if the antibody will cross-react? | Proteintech Group.
- Vinblastine | Cell Signaling Technology. (2025, December 21).
- Vinblastine sulfate, AMS.T1668-50-MG - Amsbio.
- Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC.
- Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PMC.
- Tissue Cross‐Reactivity Studies for Monoclonal Antibodies: Predictive Value and Use for Selection of Relevant Animal Species for Toxicity Testing | Semantic Scholar. (2010, March 15).
- How do I check if my monoclonal antibodies will cross-react? - HistologiX. (2025, November 5).
- Cross reactivity – Knowledge and References - Taylor & Francis.
- Antibody Cross-Reactivity Testing Service - Creative Biolabs.
Sources
- 1. Vinblastine and vincristine: Vinca alkaloids | Podcast | Chemistry World [chemistryworld.com]
- 2. Vinblastine sulfate | 143-67-9 [chemicalbook.com]
- 3. Vinblastine Sulfate | C46H60N4O13S | CID 5388983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 5. globalrph.com [globalrph.com]
- 6. Vinblastine - Wikipedia [en.wikipedia.org]
- 7. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. uspbpep.com [uspbpep.com]
- 10. uspnf.com [uspnf.com]
- 11. mdpi.com [mdpi.com]
- 12. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. blog.addgene.org [blog.addgene.org]
- 17. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 21. rapidnovor.com [rapidnovor.com]
- 22. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes | MDPI [mdpi.com]
- 23. affiniteinstruments.com [affiniteinstruments.com]
A Senior Application Scientist's Guide to Bioequivalence Testing of Generic Vinblastine Sulfate
An Objective Comparison Against USP Standards and Reference Listed Drug Performance
Introduction: The Criticality of Equivalence in Cytotoxic Generics
Vinblastine sulfate is a potent vinca alkaloid, an antineoplastic agent that has been a cornerstone of various chemotherapy regimens for decades. Its mechanism of action involves the disruption of microtubule formation, which is essential for mitotic spindle assembly, thereby arresting cell division in the M phase.[1] Given its narrow therapeutic index and severe toxicity profile, ensuring that a generic version of Vinblastine Sulfate performs identically to the innovator product is not merely a regulatory formality—it is a matter of patient safety and treatment efficacy.
This guide provides an in-depth technical comparison of the methodologies required to establish the bioequivalence of a generic Vinblastine Sulfate for Injection against the standards set forth by the United States Pharmacopeia (USP) and the pharmacokinetic performance of the Reference Listed Drug (RLD). As drug development professionals, our objective is to demonstrate through rigorous, self-validating experimental systems that the generic product can be substituted for the brand-name drug with full confidence in its clinical performance.[2][3]
Pillar 1: The Regulatory Framework and Study Design Philosophy
The U.S. Food and Drug Administration (FDA) mandates that a generic drug must be pharmaceutically equivalent and bioequivalent to its RLD.[4] For an injectable solution like Vinblastine Sulfate, which is administered intravenously and is intended to be 100% bioavailable, the focus of bioequivalence testing shifts from absorption to ensuring that the rate and extent of drug delivery to the systemic circulation are identical.
Causality Behind Experimental Design: Parallel vs. Crossover Studies
While the 2x2 crossover design is a gold standard for many bioequivalence studies, it is ill-suited for drugs with a long elimination half-life.[5][6] Vinblastine exhibits a multiphasic elimination, with a terminal half-life of approximately 25 hours.[1][7] A crossover study would necessitate an impractically long washout period (at least 5 half-lives) to eliminate the drug from the subjects' systems. Therefore, a single-dose, randomized, parallel-group study design is the most appropriate and scientifically sound choice.[8]
Ethical Considerations and Subject Selection
Due to its high toxicity, administering Vinblastine Sulfate to healthy volunteers is unethical. Bioequivalence studies for such potent cytotoxic agents are conducted in patients with a confirmed diagnosis for which vinblastine is an indicated treatment (e.g., Hodgkin's lymphoma, testicular cancer). All study protocols must be approved by an Institutional Review Board (IRB), and subjects must provide informed consent, fully aware of the study's nature and risks.
Pillar 2: In-Vitro Characterization and USP Compliance
Before any in-vivo testing, the generic product must be shown to be pharmaceutically equivalent to the RLD. This involves rigorous in-vitro testing to meet the specifications outlined in the current USP monograph for Vinblastine Sulfate for Injection.[9][10]
Table 1: Comparative In-Vitro Quality Attributes (USP Standards)
| Parameter | USP Specification | Purpose |
| Identification | Responds to IR and Sulfate tests | Confirms the chemical identity of the active pharmaceutical ingredient (API).[10] |
| Assay | 90.0% - 110.0% of labeled amount | Ensures the product contains the correct potency of vinblastine sulfate.[9] |
| Bacterial Endotoxins | NMT 10.0 USP Endotoxin Units/mg | Critical for parenteral products to prevent pyrogenic reactions.[9] |
| Sterility | Meets the requirements | Ensures the absence of microbial contamination in the injectable product.[9] |
| pH | 3.5 - 5.0 (in aqueous solution) | Affects drug stability and compatibility with infusion fluids.[11] |
| Related Compounds | Total impurities ≤ 5.0%, single impurity ≤ 2.0% | Controls the level of process-related impurities and degradation products.[9] |
| Uniformity of Dosage Units | Meets the requirements | Guarantees consistent dosage across different vials.[9] |
Pillar 3: In-Vivo Bioequivalence Study Protocol
This section details the comprehensive workflow for a parallel-design pharmacokinetic bioequivalence study.
Experimental Workflow Diagram
Caption: High-level workflow for a parallel-design bioequivalence study.
Step-by-Step Methodology: In-Vivo Study
-
Subject Enrollment: Recruit a statistically appropriate number of cancer patients who are candidates for vinblastine therapy.
-
Randomization: Assign subjects randomly to either the Test (Generic Vinblastine Sulfate) or Reference (RLD) group.
-
Dosing: Administer a single, equivalent dose (e.g., 6 mg/m²) of the assigned product via intravenous infusion over a standardized period (e.g., 1 minute).[1][7]
-
Blood Sampling: Collect venous blood samples in heparinized tubes at pre-defined time points: pre-dose (0 hr), and then at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-infusion. This schedule is designed to accurately capture the distribution and elimination phases of the drug.[12]
-
Sample Processing: Centrifuge blood samples immediately to separate plasma. Store the plasma samples at -80°C until analysis to ensure analyte stability.
Pillar 4: The Bioanalytical Engine - LC-MS/MS Quantification
The cornerstone of any pharmacokinetic study is the ability to accurately and precisely measure drug concentrations in a biological matrix. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for this purpose due to its superior sensitivity and selectivity.[13]
Pharmacokinetic Compartmental Model
Vinblastine's plasma concentration-time profile is best described by a multi-compartment model, reflecting its rapid distribution into tissues followed by a slower elimination phase.[12][14]
Caption: Simplified multi-compartment pharmacokinetic model for Vinblastine.
Step-by-Step Methodology: Bioanalytical Method (LC-MS/MS)
-
Sample Preparation: Perform a liquid-liquid extraction on plasma samples (e.g., using tert-butyl methyl ether) to isolate the analytes (vinblastine and its active metabolite, desacetylvinblastine) and a deuterated internal standard from matrix components.[13]
-
Chromatographic Separation: Inject the final extract onto a C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 5 µm).[13] Use a gradient elution with a mobile phase consisting of an appropriate buffer and organic solvent (e.g., acetonitrile, methanol) to achieve separation.[15][16]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) for detection. Monitor specific precursor-to-product ion transitions for vinblastine, desacetylvinblastine, and the internal standard to ensure specificity.
-
Method Validation: The method must be fully validated according to FDA guidelines, demonstrating acceptable performance for linearity, accuracy, precision, selectivity, and stability over the expected concentration range (e.g., 0.025 to 10 ng/mL).[13]
Pillar 5: Data Analysis and The Bioequivalence Verdict
The plasma concentration-time data for each subject are used to calculate key pharmacokinetic parameters using non-compartmental analysis.
Key Pharmacokinetic Parameters
-
AUC
0-t: The area under the plasma concentration-time curve from time 0 to the last measurable concentration. This reflects the total drug exposure over the measured time period. -
AUC
0-inf: The area under the plasma concentration-time curve extrapolated to infinity. This represents the total drug exposure after a single dose. -
C
max: The maximum observed plasma concentration. This is an indicator of the rate of drug availability. -
T
max: The time at which Cmaxis observed. -
t
1/2: The elimination half-life.
Statistical Assessment: The 80-125 Rule
To establish bioequivalence, the 90% Confidence Intervals (CIs) for the geometric mean ratios (Test/Reference) of the primary pharmacokinetic parameters (AUC and Cmax) must be entirely contained within the acceptance limits of 80.00% to 125.00%.[3][5]
Table 2: Hypothetical Comparative Pharmacokinetic Data
| Parameter | Reference Product (Mean ± SD) | Test Product (Mean ± SD) | Geometric Mean Ratio (Test/Ref) | 90% Confidence Interval | Bioequivalence |
| AUC | 155.4 ± 30.1 | 151.2 ± 28.9 | 97.3% | 90.5% – 104.6% | Pass |
| C | 98.6 ± 15.2 | 101.5 ± 16.8 | 102.9% | 94.2% – 112.3% | Pass |
The data presented in Table 2 is a simulation illustrating a successful outcome where the generic product meets the FDA's criteria for bioequivalence. The 90% CIs for both total exposure (AUC) and peak exposure (Cmax) fall comfortably within the 80-125% range.
Conclusion
Establishing the bioequivalence of a generic Vinblastine Sulfate is a multi-faceted process that integrates stringent in-vitro quality control with a robust, ethically-sound in-vivo pharmacokinetic study. By employing a parallel study design, validated high-sensitivity LC-MS/MS bioanalytical methods, and the established statistical framework, developers can definitively demonstrate that their generic product is a true therapeutic equivalent to the reference drug. This rigorous, evidence-based approach ensures that clinicians and patients can trust the generic product to deliver the same safety and efficacy profile, providing a critical and cost-effective option in cancer therapy.
References
- FDA. (2021). FDA issues guidance regarding resumption of bioequivalence testing for generics during COVID-19 pandemic. Loeb & Loeb LLP.
- Medscape. Velban (vinblastine) dosing, indications, interactions, adverse effects, and more.
- GaBI Online. (2015). FDA releases 48 new and revised bioequivalence guidelines for generics.
- Owellen, R. J., & Hartke, C. A. (1975). The pharmacokinetics of vinblastine in humans. PubMed.
- Owellen, R. J., Hartke, C. A., & Hains, F. O. (1977). Pharmacokinetics and Metabolism of Vinblastine in Humans. Cancer Research.
- MIMS. Vinblastine: Uses & Dosage.
- Lu, K., Yap, H. Y., & Loo, T. L. (1983). Clinical Pharmacokinetics of Vinblastine by Continuous Intravenous Infusion. Cancer Research.
- FDA. (2022). Bioequivalence Studies for Generic Drug Development.
- Li, S. K., & Schwendeman, S. P. (2017). In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). PubMed.
- BioPharma Services Inc. (2021). Latest FDA Bioequivalence Guidance on Studies During COVID.
- J&J Compliance Consulting Group. (2025).
- Credevo. (2025).
- FDA. In Vivo Pharmacokinetic Bioequivalence Studies for Long-Acting Injectables (LAIs)
- USP.
- Japanese Pharmacopoeia.
- Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. PMC.
- European Medicines Agency. (2010).
- Ganaie, S. A., et al. (2018). Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method.
- USP-NF. (2011).
- Ganaie, S. A., et al. (2018). Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. PMC.
- de Wit, D., et al. (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. PubMed.
Sources
- 1. mims.com [mims.com]
- 2. credevo.com [credevo.com]
- 3. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. jjccgroup.org [jjccgroup.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Velban (vinblastine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. fda.gov [fda.gov]
- 9. Vinblastine Sulfate for Injection [drugfuture.com]
- 10. uspnf.com [uspnf.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Pharmacokinetics and metabolism of vinblastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Apoptosis Markers in Vinblastine Sulfate USP 28 Treated Cells
Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Case for USP 28 Standards in Cytotoxicity Assays
In quantitative cell biology, the reproducibility of apoptosis assays hinges not just on the biological model, but critically on the chemical integrity of the inducing agent. Vinblastine Sulfate, a vinca alkaloid and potent microtubule disruptor, is a standard tool for inducing G2/M arrest and subsequent apoptosis.[1][2] However, significant batch-to-batch variability in "Research Grade" compounds can introduce artificial noise into IC50 determinations and mechanistic studies.
This guide analyzes the performance of Vinblastine Sulfate USP 28 —a grade meeting strict United States Pharmacopeia specifications—against generic research-grade alternatives. We demonstrate that the stringent purity limits (96.0%–102.0%) and impurity controls of the USP 28 standard are essential for minimizing the Coefficient of Variation (CV) in apoptosis markers such as Caspase-3 cleavage and Annexin V externalization.
Mechanism of Action & Marker Selection
To ensure reproducibility, one must measure the specific downstream consequences of Vinblastine's primary target engagement. Vinblastine binds to the vinca domain of tubulin, inhibiting microtubule polymerization.[1][3] This disruption prevents mitotic spindle formation, triggering the Spindle Assembly Checkpoint (SAC).
Signaling Cascade
Prolonged mitotic arrest leads to the phosphorylation of Bcl-2 family proteins (often via JNK pathways), mitochondrial outer membrane permeabilization (MOMP), and the activation of the caspase cascade.
Figure 1: Mechanistic pathway of Vinblastine-induced apoptosis.[3][4][5] USP 28 grade ensures consistent initiation at the tubulin binding step.
Comparative Analysis: USP 28 vs. Research Grade
The core differentiator between USP 28 and Research Grade is not just "purity" in a general sense, but the guaranteed assay range and impurity profile .
Technical Specifications Comparison
| Feature | Vinblastine Sulfate USP 28 | Typical Research Grade | Impact on Reproducibility |
| Assay (Purity) | 96.0% – 102.0% (Strict limits) | > 96% or > 98% (Variable) | High. USP ensures the molar concentration is accurate. "Research grade" can vary significantly, shifting IC50 values. |
| Loss on Drying | Strictly controlled (Max 15.0%) | Often unspecified | Critical. Variations in hydration/solvation alter the actual molecular weight, leading to dosing errors. |
| Impurity Profile | Specific limits on Vincristine & related alkaloids | Generic "Total Impurities" | Moderate. Impurities like Vincristine have different potencies (approx. 10x difference in some lines), skewing results. |
| Storage Stability | Validated stability data | "Re-test annually" | High. Degradation products in older research batches can be cytotoxic or inactive. |
Impact on Experimental Data (Representative)
When treating sensitive cell lines (e.g., HL-60 or HeLa) with 10 nM Vinblastine, the difference in actual active compound delivered can be significant.[6]
-
USP 28: Delivers 10 nM ± 2% active compound.
-
Research Grade: May deliver 8.5 nM to 10.5 nM depending on hydration and salt form corrections often overlooked in non-USP CoAs.
Validated Experimental Protocols
To maximize reproducibility using Vinblastine Sulfate USP 28, the following protocols utilize self-validating steps (positive/negative gating).
Reagent Preparation (The Critical Step)
Most reproducibility errors occur here.
-
Correction for Mass: Consult the USP Certificate of Analysis (CoA) for the exact "As Is" assay value or water content.
-
Formula:
-
-
Solvent: Dissolve in 100% DMSO or sterile water (USP grade). Avoid storing dilute aqueous solutions (>24h) as Vinblastine is prone to hydrolysis.
-
Aliquot: Store single-use aliquots at -20°C to prevent freeze-thaw degradation.
Annexin V / Propidium Iodide (PI) Flow Cytometry
This dual-staining method discriminates early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
Workflow:
-
Seeding: Seed cells (e.g.,
cells/mL) and allow 24h adhesion. -
Treatment: Treat with Vinblastine Sulfate USP 28 (titration: 1 nM – 100 nM) for 24–48 hours.
-
Control: Vehicle (DMSO < 0.1%).
-
-
Harvesting: Collect supernatant (floating cells) and trypsinized adherent cells.[7] Crucial: Do not discard floating cells; they are the apoptotic population.
-
Staining:
-
Acquisition: Analyze immediately on a flow cytometer.
Figure 2: Workflow for apoptosis detection. Note the critical step of retaining floating cells.
Data Interpretation & Expected Results
When using USP 28 grade Vinblastine, researchers should expect tight dose-response curves.
| Marker | Expected Phenotype (Apoptosis) | Expected Phenotype (Necrosis/Off-target) |
| Annexin V | Positive (Phosphatidylserine flip) | Positive (Membrane rupture) |
| Propidium Iodide | Negative (Membrane intact) | Positive (Membrane permeable) |
| Caspase-3 | Cleaved (Active) | Inactive (if necrotic) |
| Cell Cycle | G2/M Arrest (4N DNA content) | Sub-G1 peak (Fragmented DNA) |
Reproducibility Metric:
-
Intra-assay CV: < 5%
-
Inter-assay CV (USP Grade): < 10%
-
Inter-assay CV (Research Grade): Often > 15–20% due to purity fluctuations.
References
-
United States Pharmacopeia (USP). Vinblastine Sulfate Monograph USP 28. The United States Pharmacopeial Convention.[10]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265.
-
Riedl, S. J., & Shi, Y. (2004). Molecular mechanisms of caspase regulation during apoptosis. Nature Reviews Molecular Cell Biology, 5(11), 897-907.
-
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.[8]
-
Ferguson, P. J., & Cass, C. E. (1985). Differential cellular retention of vincristine and vinblastine by cultured human promyelocytic leukemia HL-60 cells. Cancer Research, 45(11), 5480-5488.
Sources
- 1. goldbio.com [goldbio.com]
- 2. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 3. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinblastine | Cell Signaling Technology [cellsignal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Vinblastine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Safety Operating Guide
Navigating the Disposal of Vinblastine Sulfate USP 28: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of potent cytotoxic agents like Vinblastine Sulfate are paramount to protecting both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of Vinblastine Sulfate USP 28, moving beyond mere procedural instruction to explain the critical reasoning behind each recommendation.
Vinblastine Sulfate is a powerful antineoplastic agent that functions by disrupting microtubule formation, a critical process for cell division.[1] This mechanism of action, while effective in cancer therapy, also renders it hazardous to healthy cells upon exposure.[1] Occupational exposure to antineoplastic drugs has been associated with various health risks, including skin rashes, reproductive harm, and potentially cancer.[2][3] Therefore, rigorous adherence to disposal protocols is not merely a regulatory requirement but a fundamental aspect of responsible research.
Core Principles of Vinblastine Sulfate Disposal
The disposal of Vinblastine Sulfate is governed by regulations for cytotoxic and hazardous waste.[4] The primary objective is to prevent the release of the active pharmaceutical ingredient (API) into the environment and to eliminate the risk of occupational exposure.[5][6] This is achieved through a multi-faceted approach encompassing proper segregation, containment, and terminal destruction.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Vinblastine Sulfate and associated materials.
Caption: Decision workflow for Vinblastine Sulfate waste segregation and disposal.
Step-by-Step Disposal Procedures
The following protocols are designed to provide clear, actionable guidance for the disposal of Vinblastine Sulfate in various forms.
Disposal of Unused or Expired Vinblastine Sulfate (Bulk Quantities)
Bulk quantities of Vinblastine Sulfate, including expired vials or unused prepared solutions, are considered hazardous waste.[4]
Protocol:
-
Do Not Dilute or Neutralize: Chemical neutralization of Vinblastine Sulfate in a standard laboratory setting is not recommended and can be dangerous. The product should be disposed of in its original concentration.
-
Primary Containment: Ensure the original vial or container is securely sealed. If the original container is compromised, place it within a larger, leak-proof, and clearly labeled secondary container.
-
Labeling: The container must be labeled as "Hazardous Waste - Cytotoxic" and should include the chemical name "Vinblastine Sulfate."
-
Segregation: Place the labeled container into a designated hazardous waste accumulation area. This area should be secure and separate from general laboratory waste.
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of destruction for cytotoxic drugs is high-temperature incineration.[7]
Disposal of Contaminated Sharps
Needles, syringes, glass Pasteur pipettes, and any other sharp objects contaminated with Vinblastine Sulfate pose a dual risk of chemical exposure and physical injury.
Protocol:
-
Immediate Disposal: Immediately after use, place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.[8]
-
Container Specifications: The sharps container must be specifically designated for chemotherapy waste, often color-coded yellow or labeled with a "Chemo" or "Cytotoxic" symbol.[9]
-
Do Not Recap or Bend Needles: To prevent accidental needlestick injuries, do not recap, bend, or break contaminated needles.[8]
-
Container Closure: When the sharps container is three-quarters full, securely close and lock the lid.
-
Final Disposal: The sealed sharps container should be placed in the designated hazardous waste accumulation area for collection by a licensed hazardous waste contractor for incineration.[9]
Disposal of Contaminated Personal Protective Equipment (PPE) and Laboratory Supplies
Gloves, gowns, bench paper, pipette tips, and other disposable materials contaminated with Vinblastine Sulfate are considered trace chemotherapy waste.
Protocol:
-
Segregation at the Source: At the point of use, immediately place all contaminated items into a designated chemotherapy waste bag.[9] These bags are typically yellow and clearly labeled as "Chemotherapy Waste" or "Cytotoxic Waste."[9]
-
Avoid Contamination of General Waste: It is critical to prevent the disposal of these materials in regular trash receptacles, as this can lead to widespread contamination and exposure of non-laboratory personnel.[4]
-
Bag Closure: When the chemotherapy waste bag is full, securely seal it to prevent leakage or aerosolization of its contents.
-
Final Disposal: The sealed yellow bag should be placed in a designated hazardous waste container or area for collection and subsequent incineration by a licensed waste management service.[9]
Spill Management and Decontamination
In the event of a Vinblastine Sulfate spill, immediate and appropriate action is crucial to mitigate exposure risks.
| Spill Scenario | Immediate Action | Decontamination Procedure | Disposal of Cleanup Materials |
| Small Spill (<5 mL) on a Contained Surface | 1. Alert personnel in the immediate area. 2. Don appropriate PPE (two pairs of chemotherapy-tested gloves, gown, eye protection). | 1. Absorb the spill with an absorbent pad or material. 2. Clean the area with a detergent solution, followed by a rinse with water. 3. Decontaminate the area with a suitable agent (e.g., 10% sodium hypochlorite solution), followed by a final water rinse. | All cleanup materials (absorbent pads, wipes, contaminated PPE) must be disposed of in a yellow chemotherapy waste bag.[9] |
| Large Spill (>5 mL) or a Spill in a Public Area | 1. Evacuate the area and restrict access. 2. Contact the institution's Environmental Health and Safety (EHS) department immediately. | Follow the specific instructions provided by the EHS response team. | All cleanup materials will be managed by the EHS team as hazardous waste. |
Conclusion
The responsible disposal of Vinblastine Sulfate USP 28 is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the rationale behind these procedures and implementing them with diligence, research professionals can ensure a safe working environment and maintain the integrity of their scientific pursuits. This guide serves as a foundational resource, and it is imperative that all personnel also receive institution-specific training and adhere to local, state, and federal regulations.
References
-
NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings - CDC. (n.d.). Retrieved from [Link]
-
NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings [summary] - CDC Stacks. (n.d.). Retrieved from [Link]
-
USA: Niosh Alert – Preventing Occupational Exposures To Antineoplastic and Other Hazardous Drugs in Health Care Settings | CytoPrevent. (2021, February 15). Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. (1986, January 29). Retrieved from [Link]
-
SAFETY DATA SHEET - Fresenius Kabi USA. (2015, June 1). Retrieved from [Link]
-
Antineoplastic Agents Risk Factors | Healthcare Workers - Restored CDC. (2024, April 19). Retrieved from [Link]
-
Preventing occupational exposures to antineoplastic drugs in health care settings - PubMed. (2006, November 15). Retrieved from [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs - Oxford Academic. (n.d.). Retrieved from [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed. (n.d.). Retrieved from [Link]
-
Guide to Cytotoxic Waste Compliance - Daniels Health. (2019, July 4). Retrieved from [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. (n.d.). Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA. (2016, February 1). Retrieved from [Link]
-
Management guidelines for preventing exposure to antineoplastics - PMC. (2023, February 28). Retrieved from [Link]
-
Quick reference guide to pharmaceutical waste disposal - NHS Dorset. (n.d.). Retrieved from [Link]
-
Vinblastine: Package Insert / Prescribing Information - Drugs.com. (2025, April 30). Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals | US EPA. (2026, January 22). Retrieved from [Link]
Sources
- 1. Preventing occupational exposures to antineoplastic drugs in health care settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings [summary] [stacks.cdc.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. academic.oup.com [academic.oup.com]
- 6. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. hsrm.umn.edu [hsrm.umn.edu]
Personal protective equipment for handling VinblastineSulfateUsp28
Content Type: Technical Safety Guide | Audience: Laboratory Personnel & Safety Officers[1]
Hazard Architecture & Risk Profile
Vinblastine Sulfate (USP 28 Grade) is not merely "toxic"; it is a potent vesicant and a Group 1 Hazardous Drug (NIOSH) .[1] As a vinca alkaloid, it functions by binding to tubulin and inhibiting microtubule formation, arresting the cell cycle at metaphase.
Why this matters to you:
-
Vesicant Nature: Unlike standard irritants, Vinblastine causes severe tissue necrosis and blistering upon contact. A minor skin splash, if untreated, can lead to deep tissue damage requiring surgical debridement.
-
Reproductive Toxicity: It is a known teratogen (Pregnancy Category D).
-
USP 28 Purity: Handling the raw USP 28 powder presents a significantly higher risk of inhalation and surface contamination than handling prepared liquid solutions. The powder is easily aerosolized during weighing and reconstitution.
The PPE Firewall: Specifications & Logic
Engineering controls (Biological Safety Cabinet Class II, Type B2) are your primary defense.[1] However, when hands enter the cabinet, PPE becomes the only barrier.[1]
PPE Specification Matrix
| Component | Specification Standard | Critical Logic (The "Why") |
| Gloves (Inner) | ASTM D6978 (Chemotherapy Rated) | Standard exam gloves (ASTM D6319) are permeable to vinca alkaloids.[1] You must use gloves tested specifically for chemotherapy permeation.[2][3] |
| Gloves (Outer) | ASTM D6978 (Chemotherapy Rated) | Double gloving is mandatory. It reduces perforation risk by factor of 10 and allows you to strip the outer layer immediately upon contamination without exposing skin.[1] |
| Gown | Polyethylene-coated, solid front, closed back.[1] | "Lab coats" are insufficient. You need a non-permeable barrier. Closed back prevents contamination if you turn away from the BSC. |
| Respiratory | N95 (Minimum) or PAPR | Surgical masks offer zero protection against drug aerosols.[1] If handling raw powder outside a BSC, a PAPR (Powered Air Purifying Respirator) is required. |
| Eye Protection | Goggles (Sealed) | Safety glasses with side shields are inadequate.[1][4] A vesicant splash can seep around glasses; goggles provide a vapor/splash seal. |
Operational Workflow: The "Clean-to-Dirty" Chain
The following workflow is designed to maintain a "chain of sterility" for the product while maintaining a "chain of safety" for the operator.
Visualization: Donning & Handling Logic
This diagram outlines the critical decision nodes during the handling of Vinblastine Sulfate.
Figure 1: Operational workflow for handling Vinblastine Sulfate, emphasizing the critical decision point at the spill/splash event.
Emergency Protocols & Decontamination
Because Vinblastine is a vesicant, speed is the only variable you can control during an accident.
Skin Contact (The "15-Minute Rule")
-
Remove: Immediately strip contaminated PPE. Do not pull contaminated gloves over clean skin; peel them inside-out.
-
Wash: Flush the area with soap and water for a minimum of 15 minutes .[5]
-
Scientist's Note: Do not use scrub brushes or hot water. Scrubbing abrades the skin barrier, driving the drug deeper. Hot water opens pores, increasing absorption. Use lukewarm water and gentle motion.
-
-
Report: Seek medical evaluation.[5][6][7] Vesicant damage often appears delayed.
Spill Management (Powder vs. Liquid)
-
Powder Spill: Do not use high-velocity air or dry sweeping. Cover with a damp absorbent pad (dampened with water) to trap the powder, then wipe up.[1]
-
Liquid Spill: Cover with a chemotherapy spill mat.
-
Deactivation: Vinblastine can be degraded by strong oxidizing agents. Use a standard Sodium Hypochlorite (Bleach) solution (5.25%) followed by Sodium Thiosulfate to neutralize the bleach, or a commercial hazardous drug decontamination kit (e.g., Surface Safe®).[1]
Waste Disposal (Compliance is Non-Negotiable)
-
Trace Waste (Yellow Bin): Empty vials, syringes, used gloves, and gowns.[1]
-
Bulk Waste (Black Bin): Vials containing visible liquid/powder, spill cleanup materials, and IV bags with residual drug.[1] This is RCRA hazardous waste.
References
-
NIOSH. (2016).[8] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[9][10] Centers for Disease Control and Prevention.[11] [Link][1]
-
ASTM International. (2020). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[3][Link][1]
-
OSHA. (2016).[11] Controlling Occupational Exposure to Hazardous Drugs.[4][8][11][12] Occupational Safety and Health Administration.[6][8][11] [Link][1]
Sources
- 1. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [archive.cdc.gov]
- 2. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. uspnf.com [uspnf.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com [carlroth.com]
- 8. cdc.gov [cdc.gov]
- 9. NIOSH Updates List of Hazardous Drugs for Health Care Workers | AOHP – Blog [aohp.org]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. epcc.edu [epcc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
